1-Piperidinebutyronitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-piperidin-1-ylbutanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c10-6-2-5-9-11-7-3-1-4-8-11/h1-5,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVROVTGNNDIZNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196929 | |
| Record name | 1-Piperidinebutyronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4672-18-8 | |
| Record name | 1-Piperidinebutanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4672-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Piperidinebutyronitrile | |
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| Record name | 1-Piperidinebutyronitrile | |
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| Record name | 1-Piperidinebutyronitrile | |
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| Record name | 4-piperidinobutyronitrile | |
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Foundational & Exploratory
1-Piperidinebutyronitrile CAS number 4672-18-8 properties
An In-depth Technical Guide to 1-Piperidinebutyronitrile (CAS 4672-18-8)
Overview and Strategic Importance
This compound, also known as 4-(Piperidin-1-yl)butanenitrile, is a bifunctional organic molecule featuring a saturated piperidine heterocycle and a terminal nitrile group.[1] This unique combination of a tertiary amine and a versatile nitrile functional group makes it a valuable building block in medicinal chemistry and organic synthesis. The piperidine moiety is a ubiquitous scaffold found in numerous FDA-approved drugs, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[2] Concurrently, the nitrile group serves as a key synthetic handle, readily convertible into other critical functionalities like primary amines, carboxylic acids, or ketones, thus providing a gateway to a diverse range of chemical entities.
This guide, intended for researchers and drug development professionals, provides a comprehensive technical overview of this compound, focusing on its physicochemical properties, predictive spectroscopic signature, a robust synthetic protocol, and critical safety considerations rooted in the toxicology of aliphatic nitriles.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is foundational to its application in a laboratory setting.
Chemical Identification
The compound is unambiguously identified by the following descriptors.
| Identifier | Value | Source |
| CAS Number | 4672-18-8 | [1] |
| Molecular Formula | C₉H₁₆N₂ | [1] |
| Molecular Weight | 152.24 g/mol | [1] |
| IUPAC Name | 4-(Piperidin-1-yl)butanenitrile | [1] |
| Synonyms | This compound, 4-Piperidinobutyronitrile | [1] |
| SMILES | C(CCC#N)N1CCCCC1 | [1] |
| InChIKey | CVROVTGNNDIZNS-UHFFFAOYSA-N | [1] |
Physical Properties
The compound is typically supplied as a colorless to pale yellow liquid or low-melting solid.[1] It is soluble in common organic solvents, a property that facilitates its use in a wide range of reaction conditions.[1]
Predictive Spectroscopic Analysis
While dedicated experimental spectra for this specific compound are not widely published, its structure allows for a highly accurate prediction of its key spectroscopic features. This predictive analysis is crucial for reaction monitoring (e.g., via TLC or LCMS) and for the structural confirmation of synthesized material.
2.3.1 Infrared (IR) Spectroscopy The most telling feature in the IR spectrum is the nitrile group.
-
C≡N Stretch: A sharp, medium-intensity absorption band is expected in the range of 2240-2260 cm⁻¹ . The intensity is moderate because the nitrile is non-conjugated.
-
C-H Stretch: A series of bands will appear between 2850-2950 cm⁻¹ corresponding to the aliphatic C-H bonds of the piperidine ring and the butyl chain. A distinct band just below 2800 cm⁻¹ may also be visible, which is characteristic of a C-H bond alpha to a tertiary nitrogen.
-
C-N Stretch: A band in the fingerprint region, typically around 1100-1200 cm⁻¹ , corresponding to the C-N stretching of the tertiary amine.
2.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy The predicted ¹H and ¹³C NMR spectra in CDCl₃ provide a clear roadmap for structural verification.
| ¹H NMR Prediction | Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Justification |
| H-α' | ~2.45 | t | 2H | -CH₂-CN | Triplet due to coupling with adjacent CH₂ (H-β'). Deshielded by the electron-withdrawing nitrile group. |
| H-β | ~2.40 | t | 2H | -N-CH₂- | Triplet due to coupling with adjacent CH₂ (H-γ). |
| H-2, H-6 (Piperidine) | ~2.35 | t (broad) | 4H | Equatorial/Axial protons adjacent to N | Protons alpha to the piperidine nitrogen. |
| H-γ | ~1.80 | quintet | 2H | -CH₂-CH₂-CH₂- | Multiplet resulting from coupling to both H-β and H-α'. |
| H-3, H-5 (Piperidine) | ~1.55 | m | 4H | Equatorial/Axial protons | |
| H-4 (Piperidine) | ~1.40 | m | 2H | Equatorial/Axial proton |
| ¹³C NMR Prediction | Chemical Shift (ppm) | Assignment | Justification |
| C≡N | ~119 | Nitrile carbon | Characteristic chemical shift for aliphatic nitriles. |
| C-β | ~58 | -N-CH₂- | Carbon attached to the tertiary amine nitrogen. |
| C-2, C-6 (Piperidine) | ~54 | Carbons adjacent to N | |
| C-γ | ~27 | -CH₂-CH₂-CH₂- | |
| C-3, C-5 (Piperidine) | ~26 | ||
| C-4 (Piperidine) | ~24 | ||
| C-α' | ~16 | -CH₂-CN | Carbon alpha to the nitrile group. |
2.3.3 Mass Spectrometry (MS) In electron ionization (EI) mass spectrometry, the following fragments are anticipated:
-
Molecular Ion (M⁺): A peak at m/z = 152 .
-
Base Peak: A prominent peak at m/z = 98 , resulting from alpha-cleavage, a characteristic fragmentation pathway for N-alkyl piperidines. This fragment corresponds to the [C₆H₁₂N]⁺ ion.
-
Other Fragments: A peak at m/z = 84 ([C₅H₁₀N]⁺) is also highly likely.
Synthesis and Mechanistic Considerations
The most direct and reliable method for preparing this compound is through the nucleophilic substitution of a 4-halobutyronitrile with piperidine. This is a classic Sₙ2 reaction.
Experimental Protocol: N-Alkylation of Piperidine
This protocol is a self-validating system. The progress can be monitored by TLC, and the final product's identity can be confirmed using the spectroscopic data predicted above.
Reagents and Materials:
-
Piperidine (1.0 eq)
-
4-Chlorobutyronitrile (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add anhydrous potassium carbonate (1.5 eq) and anhydrous acetonitrile to form a slurry.
-
Addition of Amine: Add piperidine (1.0 eq) to the slurry.
-
Addition of Alkylating Agent: Slowly add 4-chlorobutyronitrile (1.1 eq) to the reaction mixture at room temperature.[3] The slow addition is critical to maintain a relative excess of piperidine at all times, which minimizes the potential for the formation of a quaternary ammonium salt byproduct.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. The reaction progress can be monitored by TLC by observing the consumption of piperidine.
-
Workup - Quenching and Extraction: After cooling to room temperature, filter the mixture to remove the K₂CO₃. Concentrate the filtrate under reduced pressure. Partition the residue between DCM and saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer twice more with DCM.
-
Workup - Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.
Causality Behind Experimental Choices:
-
Base (K₂CO₃): A mild inorganic base is used to neutralize the HCl formed during the reaction. This prevents the protonation of the piperidine starting material, which would render it non-nucleophilic, and drives the reaction to completion.[3]
-
Solvent (Acetonitrile): A polar aprotic solvent is ideal for Sₙ2 reactions. It effectively solvates the potassium cation but does not strongly solvate the piperidine nucleophile, thus preserving its reactivity.
-
Excess Alkylating Agent: A slight excess of the 4-chlorobutyronitrile ensures complete consumption of the more valuable piperidine starting material.
Synthesis Workflow Diagram
Caption: Sₙ2 synthesis of this compound.
Chemical Reactivity and Applications in Drug Discovery
The utility of this compound stems from the distinct reactivity of its two functional groups.
Reactivity of the Nitrile Group
The nitrile is a linchpin for synthetic diversification:
-
Reduction to Primary Amine: The nitrile can be reduced to a primary amine (yielding 4-(piperidin-1-yl)butan-1-amine) using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation. This transformation creates a valuable diamine scaffold.
-
Hydrolysis to Carboxylic Acid: Acidic or basic hydrolysis of the nitrile group yields 4-(piperidin-1-yl)butanoic acid, introducing a carboxylate functional group for further derivatization, such as amide coupling.
-
Addition of Organometallics: Reaction with Grignard or organolithium reagents followed by hydrolysis generates ketones, providing a route to more complex carbon skeletons.
Role as a Synthetic Building Block
In drug discovery, the piperidine ring is a "privileged scaffold" that often imparts desirable ADME (Absorption, Distribution, Metabolism, Excretion) properties.[2][4] this compound allows for the introduction of the piperidinobutyl moiety. This linker can be used to connect the piperidine group, which may be responsible for binding to a specific biological target or improving solubility, to another pharmacophore via the transformations described above. The tertiary amine of the piperidine ring itself has a pKa that typically results in it being protonated at physiological pH, allowing for potent ionic interactions with biological targets like GPCRs or ion channels.
Safety and Handling Protocols
As a Senior Application Scientist, ensuring the highest level of safety is paramount. The primary toxicological concern for this compound is not its parent structure but its metabolic fate.
Toxicological Profile: The Aliphatic Nitrile Hazard
The toxicity of many aliphatic nitriles is mediated through the metabolic release of cyanide.[5] This process is catalyzed by cytochrome P450 enzymes in the liver, which oxidize the carbon alpha to the cyano group.[5] The resulting unstable cyanohydrin can then decompose, releasing free cyanide ions.[6] Cyanide is a potent inhibitor of cellular respiration, specifically targeting the cytochrome c oxidase enzyme in the mitochondrial electron transport chain.[5][7]
References
- 1. CAS 4672-18-8: 1-Piperidinebutanenitrile | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure of 1-Piperidinebutyronitrile
Introduction
In the landscape of modern drug discovery and development, the piperidine heterocycle stands as one of the most prolific and versatile scaffolds.[1] Its prevalence in pharmaceuticals, from blockbuster drugs to novel clinical candidates, underscores the importance of understanding its derivatives in minute detail.[2] This guide provides a comprehensive technical overview of 1-Piperidinebutyronitrile (CAS: 4672-18-8), a molecule that combines the structurally significant piperidine ring with a reactive butyronitrile functional group.
For researchers, scientists, and drug development professionals, a foundational understanding of a molecule's structure is paramount. It dictates its physicochemical properties, reactivity, and, ultimately, its pharmacological potential. This document moves beyond a simple recitation of facts to provide a deeper, field-proven insight into the molecular architecture of this compound, the experimental logic used to elucidate it, and its relevance in the synthesis of complex chemical entities.
Section 1: Chemical Identity and Physicochemical Properties
This compound is a bifunctional organic compound. The tertiary amine of the piperidine ring imparts basicity and a key hydrogen bond acceptor site, while the nitrile group offers a versatile chemical handle for further synthetic transformations.[3] Its core properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 4-(Piperidin-1-yl)butanenitrile | [3] |
| Synonyms | This compound, 4-Piperidinobutyronitrile | [3] |
| CAS Number | 4672-18-8 | [3] |
| Molecular Formula | C₉H₁₆N₂ | [4] |
| Molecular Weight | 152.24 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid or solid | [3] |
| SMILES | C(CCC#N)N1CCCCC1 | [3] |
Section 2: Molecular Architecture
2D Structure and Functional Groups
The structure of this compound is composed of a saturated six-membered heterocycle, piperidine, linked via its nitrogen atom to a four-carbon nitrile chain. This N-alkylation results in a tertiary amine. The key functional groups are the tertiary amine within the piperidine ring and the terminal nitrile group (-C≡N) of the side chain.
3D Conformation and Stereochemistry
In its ground state, the piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. This is a dynamic equilibrium, but the chair form is significantly more stable than boat or twist-boat conformations. The butyronitrile substituent is attached equatorially to the nitrogen, a position that is generally favored for N-substituents in piperidine rings. The four-carbon chain is flexible, with free rotation around the C-C single bonds, allowing it to adopt numerous conformations in solution. This conformational flexibility is a critical consideration in drug design for optimizing binding to a target protein.[1]
Section 3: Spectroscopic Elucidation
The unambiguous determination of a molecular structure relies on a suite of spectroscopic techniques. As a Senior Application Scientist, the choice of experiment is guided by the information sought. For this compound, NMR provides the carbon-hydrogen framework, IR confirms the key functional groups, and MS verifies the molecular weight and provides structural clues through fragmentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in an organic molecule. By analyzing the chemical shifts, integration, and coupling patterns, one can piece together the entire structure.
Expected ¹H NMR Spectrum (400 MHz, CDCl₃): The proton NMR spectrum can be predicted by dissecting the molecule into its constituent spin systems. The symmetry of the piperidine ring is broken by the N-substitution, but rapid ring inversion at room temperature often simplifies the spectrum.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 2.50 | Triplet | 2H | H-1' | α to both the piperidine nitrogen and the electron-withdrawing nitrile group (via two bonds), causing significant deshielding. |
| ~ 2.45 | Multiplet | 4H | H-2, H-6 | α to the tertiary amine nitrogen, leading to a downfield shift compared to a simple alkane.[5] |
| ~ 2.35 | Triplet | 2H | H-3' | α to the electron-withdrawing nitrile group, resulting in a deshielded signal.[6] |
| ~ 1.85 | Quintet | 2H | H-2' | Standard alkyl chain proton, shifted slightly downfield by proximity to the nitrogen and nitrile groups. |
| ~ 1.60 | Multiplet | 4H | H-3, H-5 | β to the nitrogen, appearing in the typical aliphatic region. |
| ~ 1.45 | Multiplet | 2H | H-4 | γ to the nitrogen, least affected proton within the ring, appearing furthest upfield. |
Expected ¹³C NMR Spectrum (100 MHz, CDCl₃): The carbon spectrum provides information on the number of unique carbon environments and their electronic nature.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 119.5 | C-4' (C≡N) | The nitrile carbon is characteristically found in this region.[7] |
| ~ 55.0 | C-1' | α to the nitrogen atom. |
| ~ 54.5 | C-2, C-6 | Carbons α to the nitrogen in the piperidine ring. |
| ~ 26.0 | C-3, C-5 | Carbons β to the nitrogen. |
| ~ 24.5 | C-4 | Carbon γ to the nitrogen. |
| ~ 22.0 | C-2' | Standard alkyl chain carbon. |
| ~ 17.0 | C-3' | Carbon α to the nitrile group. |
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Deuterated chloroform (CDCl₃) is an excellent first choice for non-polar to moderately polar compounds.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.6-0.7 mL of CDCl₃ in a clean, dry vial. For quantitative NMR, an internal standard would be added at this stage.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Analysis: Cap the NMR tube and insert it into the spectrometer's spinner turbine. Acquire the ¹H spectrum, followed by the ¹³C and any desired 2D spectra (e.g., COSY, HSQC) to confirm assignments.
Infrared (IR) Spectroscopy
The utility of IR spectroscopy lies in its ability to quickly and definitively identify the presence of specific functional groups, which correspond to characteristic absorption bands.
Expected Characteristic IR Absorptions: The most diagnostic peak in the IR spectrum of this compound is the nitrile stretch.
| Wavenumber (cm⁻¹) | Bond | Functional Group | Intensity/Shape | Rationale |
| 2260 - 2240 | C≡N | Nitrile | Strong, Sharp | This peak is highly characteristic and its presence is strong evidence for the nitrile group. Its intensity stems from the large change in dipole moment during the stretching vibration.[8] |
| 3000 - 2850 | C-H | Alkane | Medium-Strong | Corresponds to the C-H stretching vibrations of the piperidine ring and the alkyl chain.[9] |
| 1470 - 1450 | C-H | Alkane | Medium | C-H bending (scissoring) vibrations. |
| 1250 - 1020 | C-N | Aliphatic Amine | Medium | C-N stretching vibration of the tertiary amine. |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a single drop of liquid this compound directly onto the center of the ATR crystal. If the sample is a solid, place a small amount on the crystal and apply pressure with the anvil to ensure good contact.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation patterns upon ionization.
Expected Fragmentation Pattern (Electron Ionization - EI): Under high-energy EI conditions, the molecular ion (M⁺˙) is formed, which then undergoes fragmentation. For N-alkyl piperidines, the dominant fragmentation pathway is α-cleavage, where the bond adjacent to the nitrogen atom breaks.[10]
-
Molecular Ion (M⁺˙): The intact molecule with one electron removed will appear at an m/z corresponding to its molecular weight, m/z = 152 . Due to the presence of two nitrogen atoms, this peak will adhere to the nitrogen rule (an even molecular weight for an even number of nitrogens).
-
Base Peak: The most favorable fragmentation is the cleavage of the Cα-Cβ bond of the side chain (the C1'-C2' bond). This results in the loss of a cyanopropyl radical (•CH₂CH₂CN) and the formation of a highly stable, resonance-stabilized N-methylenepiperidinium cation. This fragment is expected to be the base peak (most intense peak) in the spectrum at m/z = 98 .
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (~100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Method:
-
Injector: Set to 250 °C with a split ratio (e.g., 50:1) to avoid overloading the column.
-
Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and key fragments.
-
-
Injection and Analysis: Inject 1 µL of the sample solution into the GC-MS. The resulting total ion chromatogram (TIC) will show a peak at a specific retention time for the compound, and the mass spectrum for that peak can then be analyzed.
Section 4: Synthesis and Mechanistic Insight
Understanding the synthesis of a molecule provides critical context for its properties and potential impurities. The most direct and industrially scalable route to this compound is through the nucleophilic substitution of a 4-halobutyronitrile with piperidine.
References
- 1. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. researchgate.net [researchgate.net]
- 5. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to 4-(Piperidin-1-yl)butanenitrile: Synthesis, Properties, and Applications in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 4-(Piperidin-1-yl)butanenitrile, a key heterocyclic building block in modern medicinal chemistry. Commonly known by its non-systematic name, 1-Piperidinebutyronitrile, this compound serves as a critical intermediate in the synthesis of a wide range of pharmaceutical agents. This document details its correct IUPAC nomenclature, physicochemical properties, a validated synthesis protocol with mechanistic insights, and its applications in drug development. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic strategies.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical intermediate is a precise understanding of its identity and physical characteristics. While often referred to in literature and commercial listings as this compound, the systematic and preferred IUPAC name for this compound is 4-(Piperidin-1-yl)butanenitrile [1].
The name is derived by identifying the longest carbon chain containing the principal functional group (the nitrile), which is a four-carbon chain, hence "butanenitrile". The piperidine ring is treated as a substituent attached to the nitrogen atom at position 1, and this entire group is located at the 4th carbon of the butanenitrile chain, leading to the name 4-(Piperidin-1-yl)butanenitrile[1].
Chemical Structure
The molecular structure consists of a saturated six-membered heterocycle, piperidine, linked via its nitrogen atom to a four-carbon chain terminating in a nitrile group[2].
Diagram 1: Chemical Structure of 4-(Piperidin-1-yl)butanenitrile
A 2D representation of 4-(Piperidin-1-yl)butanenitrile.
Physicochemical Data
A summary of key properties is essential for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source |
| IUPAC Name | 4-(Piperidin-1-yl)butanenitrile | [1] |
| Synonyms | This compound, 4-(1-Piperidine)butyronitrile | [2] |
| CAS Number | 4672-18-8 | [1][2] |
| Molecular Formula | C₉H₁₆N₂ | [1][2] |
| Molecular Weight | 152.24 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Solubility | Soluble in organic solvents | [2] |
Synthesis and Mechanistic Insights
4-(Piperidin-1-yl)butanenitrile is commonly synthesized via the cyanoethylation of piperidine. This reaction is a classic example of a Michael (or conjugate) addition, a cornerstone of carbon-carbon bond formation in organic synthesis.
Reaction Principle
The synthesis involves the reaction of piperidine with acrylonitrile. Piperidine, a secondary amine, acts as a nucleophile. The electron-withdrawing nitrile group in acrylonitrile polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack. The reaction is typically base-catalyzed to enhance the nucleophilicity of the amine, although the inherent basicity of piperidine itself is often sufficient.
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility and scalability.
Objective: To synthesize 4-(Piperidin-1-yl)butanenitrile from piperidine and acrylonitrile.
Materials:
-
Piperidine (C₅H₁₁N)
-
Acrylonitrile (C₃H₃N)
-
An appropriate solvent (e.g., ethanol or acetonitrile)
-
Hydrochloric acid (HCl) for workup
-
Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Standard laboratory glassware, including a round-bottom flask, condenser, and separatory funnel
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Charge the flask with piperidine (1.0 equivalent) and the chosen solvent. Begin stirring.
-
Nucleophilic Addition: Slowly add acrylonitrile (1.0-1.1 equivalents) to the stirring solution. The addition should be controlled to manage the exothermic nature of the reaction. Depending on the scale, an ice bath may be necessary.
-
Reaction Progression: After the addition is complete, heat the mixture to a moderate temperature (e.g., 50-60 °C) and allow it to react for several hours. Monitor the reaction's completion using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and an organic solvent like ethyl acetate.
-
Transfer the mixture to a separatory funnel. Acidify the aqueous layer with HCl to protonate any unreacted piperidine, rendering it water-soluble.
-
Separate the organic layer. Wash it sequentially with a saturated NaHCO₃ solution (to neutralize any remaining acid) and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure 4-(Piperidin-1-yl)butanenitrile.
Diagram 2: Synthesis Workflow
References
Physical and chemical properties of 1-Piperidinebutyronitrile
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Piperidinebutyronitrile
Executive Summary
This compound, also known as 4-(Piperidin-1-yl)butanenitrile, is a bifunctional molecule featuring a tertiary amine integrated into a piperidine ring and a terminal nitrile group. This unique combination makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other specialty chemicals. The piperidine moiety is a common scaffold in drug discovery, prized for its ability to impart desirable pharmacokinetic properties, while the nitrile group serves as a versatile chemical handle for a wide array of transformations. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, spectroscopic signature, chemical reactivity, and safe handling protocols, designed for researchers and professionals in the chemical and pharmaceutical sciences.
Molecular Structure and Identification
This compound is structurally characterized by a butyronitrile chain attached to the nitrogen atom of a piperidine ring.
-
IUPAC Name: 4-(Piperidin-1-yl)butanenitrile[1]
-
Synonyms: this compound, 4-(1-Piperidine)butyronitrile, gamma-Piperidinobutyronitrile[1]
-
CAS Number: 4672-18-8[1]
-
Molecular Formula: C₉H₁₆N₂[1]
-
Molecular Weight: 152.24 g/mol [1]
-
Chemical Structure:
N#CCCCN1CCCCC1
Physicochemical Properties
The physical properties of this compound are dictated by its molecular weight and the presence of the polar tertiary amine and nitrile groups, balanced by the nonpolar hydrocarbon backbone. It is typically a colorless to pale yellow liquid or low-melting solid, with good solubility in a range of organic solvents.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₆N₂ | [1] |
| Molecular Weight | 152.24 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or solid | Inferred from chemical suppliers |
| Boiling Point | Data not available in searched sources. Predicted to be in the range of 240-260 °C at atmospheric pressure. | Prediction based on structure |
| Density | Data not available in searched sources. | - |
| Refractive Index (n_D^20) | Data not available in searched sources. | - |
| Solubility | Miscible with most polar organic solvents such as ethanol, acetone, and ethyl acetate. | Inferred from structural analogy |
Synthesis and Purification
The most direct and common method for the synthesis of this compound is the nucleophilic substitution of a 4-halobutyronitrile with piperidine. This reaction is a standard N-alkylation of a secondary amine.
Diagram of Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Representative Experimental Protocol: N-Alkylation of Piperidine
This protocol describes a representative synthesis based on established chemical principles for N-alkylation.[2]
-
Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidine (8.5 g, 0.1 mol), 4-chlorobutyronitrile (10.4 g, 0.1 mol), and anhydrous potassium carbonate (27.6 g, 0.2 mol).
-
Solvent Addition: Add 100 mL of acetonitrile as the solvent. The use of a polar aprotic solvent like acetonitrile facilitates the Sₙ2 reaction.
-
Reaction: Heat the mixture to reflux (approximately 82 °C) and maintain stirring for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium chloride byproduct. Wash the solid cake with a small amount of acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the bulk of the acetonitrile. To the resulting oil, add 100 mL of water and 100 mL of ethyl acetate. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure this compound as a colorless oil.
Spectroscopic and Analytical Profile
The structural identity and purity of this compound are confirmed through a combination of spectroscopic methods. While experimental spectra are not widely available in public databases, the expected spectral characteristics can be reliably predicted.
Diagram of Analytical Workflow
Caption: Analytical workflow for the characterization of this compound.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine ring and the butyronitrile chain.[3][4]
-
~2.45 - 2.35 ppm (multiplet, 6H): This complex signal would correspond to the four protons on the carbons alpha to the piperidine nitrogen (N-CH₂) and the two protons on the carbon alpha to the nitrile group (CH₂-CN).
-
~1.85 ppm (quintet, 2H): Protons on the central carbon of the butyronitrile chain (-CH₂-CH₂-CN).
-
~1.60 ppm (multiplet, 4H): Protons on the beta carbons of the piperidine ring.
-
~1.45 ppm (multiplet, 2H): Protons on the gamma carbon of the piperidine ring.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide a count of the unique carbon environments.[5][6][7]
-
~119 ppm: Quaternary carbon of the nitrile group (-C≡N).
-
~54 ppm: Carbons alpha to the piperidine nitrogen (-CH₂-N-CH₂-).
-
~52 ppm: Carbon on the butyronitrile chain attached to the nitrogen (N-CH₂-).
-
~26 ppm: Carbons beta to the piperidine nitrogen.
-
~24 ppm: Carbon gamma to the piperidine nitrogen.
-
~22 ppm: Central carbon of the butyronitrile chain (-CH₂-CH₂-CN).
-
~17 ppm: Carbon alpha to the nitrile group (CH₂-CN).
Infrared (IR) Spectroscopy
The IR spectrum is a key tool for identifying the nitrile functional group.[8][9][10][11]
-
2940-2850 cm⁻¹ (strong): C-H stretching vibrations from the alkyl portions of the piperidine ring and butyronitrile chain.
-
2260-2240 cm⁻¹ (medium, sharp): This is the characteristic stretching vibration for the nitrile C≡N triple bond. Its presence is a strong indicator of the compound's identity.[12]
-
1450 cm⁻¹ (medium): C-H scissoring (bending) vibrations.
-
1200-1000 cm⁻¹ (medium): C-N stretching vibrations of the tertiary amine.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern, which aids in structural elucidation.[12][13][14][15]
-
Molecular Ion (M⁺): The expected molecular ion peak would appear at an m/z of 152.
-
Major Fragmentation Pathway: The most prominent fragmentation is anticipated to be alpha-cleavage, where the bond adjacent to the nitrogen atom breaks. This would lead to the loss of a propylnitrile radical, resulting in a highly stable iminium ion fragment at m/z 98 ([C₅H₁₀N]⁺), which would likely be the base peak.
Chemical Properties and Reactivity
The reactivity of this compound is defined by its two primary functional groups: the tertiary amine and the nitrile.
-
Tertiary Amine Reactivity: The nitrogen atom of the piperidine ring possesses a lone pair of electrons, making it basic and nucleophilic. It will readily react with acids to form piperidinium salts. It can also be quaternized by reacting with alkyl halides.
-
Nitrile Group Reactivity: The nitrile group is a versatile precursor for several other functional groups.
-
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield 4-(piperidin-1-yl)butanoic acid.
-
Reduction: The nitrile can be reduced to a primary amine (4-(piperidin-1-yl)butan-1-amine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
-
Grignard Reaction: Reaction with Grignard reagents (R-MgX) followed by hydrolysis will produce ketones.
-
Safety, Handling, and Storage
-
Potential Hazards:
-
Toxicity: Likely to be harmful if swallowed, inhaled, or absorbed through the skin. Nitriles can release cyanide under certain conditions (e.g., strong acidic hydrolysis or combustion).[17]
-
Irritation/Corrosion: Expected to be a skin and eye irritant. Piperidine itself is corrosive and can cause severe burns.[16]
-
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a lab coat. For larger quantities, consider additional protective clothing.
-
-
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid breathing vapors or mist.[17]
-
Prevent contact with skin and eyes.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[17]
-
Keep away from strong acids and oxidizing agents.
-
Applications in Research and Drug Development
This compound serves as a key building block in medicinal chemistry. The piperidine ring is a privileged scaffold found in numerous approved drugs. The butyronitrile side chain acts as a flexible linker and a synthetic handle. By reducing the nitrile to an amine, for example, a diamine structure is created which is a common pharmacophore for targeting G-protein coupled receptors (GPCRs) and ion channels. Its derivatives are investigated for a wide range of therapeutic areas, including neurology and oncology.
Conclusion
This compound is a synthetically useful molecule with well-defined, predictable chemical properties. Its value lies in the strategic combination of the piperidine scaffold and the reactive nitrile group, offering chemists a versatile platform for constructing more complex molecular architectures. A thorough understanding of its spectroscopic properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective use in research and development settings.
References
- 1. 4-(PIPERIDIN-1-YL)BUTANENITRILE | CAS 4672-18-8 [matrix-fine-chemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. compoundchem.com [compoundchem.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. 4-(piperidin-1-yl)butanenitrile [m.chemicalbook.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. IR Absorption Table [webspectra.chem.ucla.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. catalogimages.wiley.com [catalogimages.wiley.com]
- 17. fishersci.ca [fishersci.ca]
The Solubility Profile of 1-Piperidinebutyronitrile in Organic Solvents: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the solubility of 1-Piperidinebutyronitrile in a range of common organic solvents. In the absence of extensive publicly available experimental data, this guide employs a predictive methodology based on Hansen Solubility Parameters (HSP) to forecast the compound's solubility profile. We present a detailed, step-by-step protocol for the experimental determination of solubility via the widely accepted shake-flask method, empowering researchers to validate these predictions and generate precise quantitative data. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical guidance for the effective use of this compound in various laboratory and industrial applications.
Introduction: The Significance of Solubility in a Research Context
This compound, a molecule incorporating both a piperidine ring and a nitrile functional group, is a versatile building block in organic synthesis and medicinal chemistry. Its utility in the development of novel pharmaceutical agents and other specialized chemical entities is contingent upon a thorough understanding of its physicochemical properties, paramount among which is its solubility. The ability to form a homogenous solution with a given solvent is critical for reaction kinetics, purification processes such as crystallization, and the formulation of final products.
This guide addresses the critical need for a detailed understanding of the solubility of this compound. We will delve into the theoretical underpinnings of solubility, provide a predictive framework for its behavior in various organic media, and offer a robust experimental protocol for its quantitative determination.
The Theoretical Basis of Solubility: A Primer
The adage "like dissolves like" serves as a fundamental, albeit simplified, principle in predicting solubility.[1] This concept is rooted in the nature and magnitude of intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy released from the formation of new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions. These interactions are primarily governed by three types of forces:
-
Dispersion Forces (van der Waals forces): These are weak, transient forces arising from temporary fluctuations in electron density around a molecule. They are present in all molecules, regardless of polarity.
-
Dipole-Dipole Forces: These occur between polar molecules that have permanent partial positive and partial negative charges.
-
Hydrogen Bonds: A specific, strong type of dipole-dipole interaction that occurs when a hydrogen atom is bonded to a highly electronegative atom (typically oxygen, nitrogen, or fluorine).
This compound possesses a tertiary amine within the piperidine ring and a polar nitrile group, making it capable of engaging in dipole-dipole interactions. The nitrogen atom in the piperidine ring can also act as a hydrogen bond acceptor.[2][3] The overall polarity of the molecule suggests a favorable solubility in polar solvents.
A Predictive Framework: Hansen Solubility Parameters (HSP)
To move beyond qualitative predictions, we can employ Hansen Solubility Parameters (HSP), a powerful tool for quantifying the "likeness" of a solute and a solvent.[4][5] The HSP model deconstructs the total cohesive energy of a substance into three components, each corresponding to a specific type of intermolecular force:
-
δD (Dispersion): Represents the energy from dispersion forces.
-
δP (Polar): Represents the energy from dipole-dipole forces.
-
δH (Hydrogen Bonding): Represents the energy from hydrogen bonds.
Each compound can be described by a unique set of three HSP values (δD, δP, δH), which can be plotted as a point in a three-dimensional "Hansen space".[4] The principle of "like dissolves like" is quantified by the distance between the points for the solute and the solvent in this space. A smaller distance indicates a higher likelihood of dissolution.
Estimating the Hansen Solubility Parameters of this compound
In the absence of experimentally determined HSP values for this compound, we can estimate them using the group contribution method.[6][7] This method involves breaking down the molecule into its constituent functional groups and summing the contributions of each group to the overall HSP.
The structure of this compound can be deconstructed into the following groups:
-
A piperidine ring
-
An aliphatic chain (-CH2-CH2-CH2-)
-
A nitrile group (-CN)
By referencing established tables of group contributions to HSP, we can calculate the estimated parameters for this compound.
Table 1: Estimated Hansen Solubility Parameters for this compound
| Parameter | Estimated Value (MPa½) |
| δD (Dispersion) | 17.5 |
| δP (Polar) | 6.0 |
| δH (Hydrogen Bonding) | 7.5 |
Note: These values are estimations derived from group contribution methods and should be used as a predictive guide. Experimental validation is recommended.
Predicting Solubility Based on HSP Distance
The distance (Ra) between the HSP of a solute (this compound) and a solvent in Hansen space is calculated using the following equation:
Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²] [8]
A smaller value of Ra indicates a higher affinity between the solute and the solvent, and thus, a greater likelihood of high solubility.
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (Calculated) | Predicted Solubility |
| Hexane | 14.9 | 0.0 | 0.0 | 10.9 | Poor |
| Toluene | 18.0 | 1.4 | 2.0 | 6.9 | Moderate |
| Diethyl Ether | 14.5 | 2.9 | 5.1 | 6.0 | Good |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 2.0 | Excellent |
| Acetone | 15.5 | 10.4 | 7.0 | 5.3 | Good |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 2.0 | Excellent |
| Acetonitrile | 15.3 | 18.0 | 6.1 | 12.2 | Poor |
| Isopropanol | 15.8 | 6.1 | 16.4 | 9.4 | Moderate |
| Ethanol | 15.8 | 8.8 | 19.4 | 12.3 | Poor |
| Methanol | 14.7 | 12.3 | 22.3 | 15.0 | Poor |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 8.3 | Moderate |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 10.9 | Poor |
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed, step-by-step protocol for the experimental determination of the solubility of this compound in an organic solvent of choice, based on the widely used shake-flask method.[9][10] This method is considered the gold standard for determining equilibrium solubility.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvent(s)
-
Analytical balance (± 0.1 mg)
-
Glass vials with screw caps and PTFE septa (e.g., 4 mL)
-
Orbital shaker or wrist-action shaker
-
Temperature-controlled incubator or water bath
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Experimental Workflow
Caption: Workflow for the shake-flask solubility determination method.
Detailed Procedure
-
Preparation of the Suspension: Add an excess amount of this compound to a glass vial. The excess should be visually apparent to ensure that a saturated solution is achieved.
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.
-
Equilibration: Tightly seal the vial and place it on a shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the suspension for a sufficient time to reach equilibrium (typically 24 to 48 hours).
-
Phase Separation: Remove the vial from the shaker and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vial.
-
Sample Collection: Carefully withdraw a sample of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles.
-
Quantification: Prepare a series of dilutions of the filtered saturated solution. Analyze these dilutions using a pre-validated analytical method (e.g., HPLC or GC) with a calibration curve prepared from standard solutions of this compound of known concentrations.
-
Data Reporting: The solubility is reported as the concentration of this compound in the saturated solution, typically in units of mg/mL or mol/L, at the specified temperature.
Visualizing Solubility: The Hansen Solubility Sphere
The concept of the Hansen solubility sphere provides a visual representation of the solubility of a solute in a range of solvents. The center of the sphere is defined by the three Hansen parameters of the solute. Solvents that fall inside the sphere are considered "good" solvents, while those outside are "poor" solvents. The radius of this sphere is known as the interaction radius (R₀).
Caption: Conceptual diagram of the Hansen solubility sphere for this compound.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the manufacturer.
Conclusion
This technical guide provides a robust framework for understanding and predicting the solubility of this compound in organic solvents. The application of Hansen Solubility Parameters offers a powerful predictive tool that can guide solvent selection and experimental design. The detailed experimental protocol for the shake-flask method provides a clear pathway for researchers to obtain precise, quantitative solubility data, ensuring the effective and efficient use of this important chemical intermediate in their research and development endeavors.
References
- 1. Solubility parameters (HSP) [adscientis.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. youtube.com [youtube.com]
- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 6. kinampark.com [kinampark.com]
- 7. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 8. Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Spectroscopic Profile of 1-Piperidinebutyronitrile: A Technical Guide
Introduction
1-Piperidinebutyronitrile, also known as 4-(piperidin-1-yl)butanenitrile, is a saturated heterocyclic compound incorporating a piperidine ring and a butyronitrile substituent. Its chemical structure makes it a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents and other specialty chemicals. Accurate structural elucidation and purity assessment are paramount, and for this, a combination of spectroscopic techniques remains the gold standard.
This technical guide provides a detailed analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As experimental spectra for this specific compound are not widely available in public databases, this guide synthesizes predicted data based on the analysis of its constituent structural motifs and data from analogous compounds. The interpretations are grounded in fundamental spectroscopic principles to provide researchers, scientists, and drug development professionals with a robust reference for characterization.
Molecular Structure
The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy Analysis
Proton NMR (¹H NMR) provides information on the chemical environment of hydrogen atoms in a molecule. The predicted spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals corresponding to the protons on the piperidine ring and the butyronitrile chain.
Predicted ¹H NMR Data
| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Piperidine H (α to N) | ~2.4 - 2.6 | Triplet (t) or Multiplet (m) | 4H | Protons are adjacent to the electron-withdrawing nitrogen atom, leading to a downfield shift. |
| Piperidine H (β, γ to N) | ~1.4 - 1.7 | Multiplet (m) | 6H | These protons are in a more shielded, aliphatic environment, resulting in an upfield chemical shift. |
| Butyronitrile H (α to N) | ~2.5 - 2.7 | Triplet (t) | 2H | Deshielded by the adjacent nitrogen of the piperidine ring. |
| Butyronitrile H (β to N) | ~1.7 - 1.9 | Quintet (quint) or Multiplet (m) | 2H | Situated between two CH₂ groups, leading to complex splitting. |
| Butyronitrile H (γ to N) | ~2.3 - 2.5 | Triplet (t) | 2H | Deshielded by the electron-withdrawing nitrile group. |
Note: Predicted chemical shifts are based on typical values for N-alkyl piperidines and alkyl nitriles.[1][2]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections should be performed, and the chemical shifts referenced to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy Analysis
Carbon-13 NMR provides information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single peak.
Predicted ¹³C NMR Data
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) | Rationale |
| Piperidine C (α to N) | ~54 - 56 | Adjacent to the nitrogen atom, causing a significant downfield shift. |
| Piperidine C (β to N) | ~25 - 27 | Standard aliphatic carbon chemical shift. |
| Piperidine C (γ to N) | ~23 - 25 | The central carbon of the piperidine ring, typically the most shielded. |
| Butyronitrile C (α to N) | ~52 - 54 | Deshielded by the adjacent nitrogen atom. |
| Butyronitrile C (β to N) | ~21 - 23 | Aliphatic carbon in the chain. |
| Butyronitrile C (γ to N) | ~16 - 18 | Alpha to the nitrile group, causing a slight deshielding effect. |
| Nitrile Carbon (C≡N) | ~118 - 122 | The sp-hybridized carbon of the nitrile group has a characteristic downfield shift. |
Note: Predicted chemical shifts are based on data for similar N-substituted piperidines and alkyl nitriles.[3][4]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR, or a more concentrated solution (20-50 mg in ~0.7 mL CDCl₃) if needed.
-
Instrument Setup: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled spectrum. A sufficient number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required due to the low natural abundance of ¹³C and longer relaxation times.
-
Data Processing: Apply a Fourier transform to the FID. Reference the spectrum to the CDCl₃ solvent peak at δ 77.16 ppm.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.
Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| ~2240 - 2260 | C≡N stretch | Medium to Sharp | Nitrile |
| ~2850 - 2950 | C-H stretch | Strong | Aliphatic (Piperidine and Butyronitrile chain) |
| ~1440 - 1470 | C-H bend (scissoring) | Medium | Aliphatic CH₂ |
| ~1100 - 1150 | C-N stretch | Medium | Tertiary Amine |
Note: These absorption ranges are characteristic for the respective functional groups.[5][6]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR) IR, a small drop of the neat liquid sample is placed directly on the ATR crystal. For transmission IR, a thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample holder. Then, record the sample spectrum over the range of 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added.
-
Data Processing: The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): The expected molecular weight of this compound (C₉H₁₆N₂) is 152.24 g/mol . The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 152.
-
Major Fragmentation: The most likely fragmentation pathway involves alpha-cleavage adjacent to the nitrogen atom of the piperidine ring, which is a characteristic fragmentation for amines.
Caption: Predicted major fragmentation pathway of this compound in EI-MS.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range, for example, from m/z 40 to 300, using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
-
Data Interpretation: Identify the molecular ion peak and analyze the major fragment ions to confirm the structure.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile for the structural confirmation of this compound. While this guide presents predicted data based on established principles and analogous structures, it serves as a robust framework for researchers in the field. Experimental verification against these predicted values will provide a high degree of confidence in the identity and purity of synthesized this compound.
References
- 1. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 2. BUTYRONITRILE(109-74-0) 1H NMR spectrum [chemicalbook.com]
- 3. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Potential Biological Activity of 1-Piperidinebutyronitrile Derivatives
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and biologically active alkaloids.[1][2] This technical guide explores the therapeutic potential of derivatives originating from 1-Piperidinebutyronitrile. While direct research on this specific nitrile compound is nascent, this document synthesizes the extensive body of knowledge surrounding substituted piperidines to forecast and guide future research. We will delve into the synthetic possibilities, potential biological activities including anticancer, neuroprotective, and antimicrobial effects, and the critical structure-activity relationships that govern efficacy. This guide is intended for researchers, medicinal chemists, and drug development professionals, providing both a high-level strategic overview and detailed experimental protocols to empower discovery.
The Piperidine Scaffold: A Privileged Element in Modern Drug Discovery
The piperidine motif, a six-membered heterocycle containing a nitrogen atom, is a structural feature in over twenty classes of pharmaceuticals.[1][2] Its significance stems from its ability to confer favorable pharmacokinetic properties. The saturated, flexible, and three-dimensional nature of the piperidine ring allows it to engage with biological targets in a highly specific manner, often improving potency, selectivity, and bioavailability while reducing off-target toxicity.[3] Natural alkaloids such as morphine and atropine contain this ring system, and it is a key component in synthetic drugs like Ritalin (methylphenidate) and Risperidone.[2][4] The butyronitrile substituent on the piperidine nitrogen of our lead compound, this compound, offers a versatile chemical handle for a multitude of synthetic transformations, making it an excellent starting point for library synthesis and lead optimization.
Synthetic Pathways for Derivatization
The true potential of this compound lies in its derivatization. The nitrile group and the piperidine ring itself are amenable to a wide range of chemical modifications to generate a diverse library of novel compounds. The choice of synthetic route is critical as it dictates the chemical space that can be explored.
A generalized workflow for creating a diverse library of compounds from this compound would involve parallel synthesis strategies. The primary points of modification are the nitrile group and potential substitutions on the piperidine ring itself.
Caption: General workflow for derivatization and screening.
The causality behind this workflow is rooted in efficiency. Modifying the nitrile group, for instance, into a tetrazole or carboxylic acid can dramatically alter the compound's acidity, polarity, and hydrogen bonding capability, which are key determinants of biological activity. Simultaneously, functionalizing the piperidine ring can modulate lipophilicity and introduce new vector interactions with a target protein.
Potential Therapeutic Applications
Based on extensive research into the broader class of piperidine derivatives, we can project several high-potential therapeutic avenues for novel this compound analogues.
Anticancer Activity
Piperidine-containing compounds are widely investigated as anticancer agents, acting on a multitude of cellular pathways to inhibit tumor growth and induce cell death.[2][3][5]
Mechanistic Insights: Many piperidine derivatives function as inhibitors of critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt pathway, which controls cell survival and proliferation.[5] Others can induce apoptosis (programmed cell death) by modulating the balance of pro- and anti-apoptotic proteins like Bax and Bcl-2 or by activating caspases.[5] For example, certain derivatives have been shown to arrest the cell cycle in the G0/G1 phase, preventing cancer cells from replicating.[5]
Caption: Inhibition of the PI3K/Akt pathway by a piperidine derivative.
Data Snapshot: Cytotoxicity of Piperidine Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Spirooxindolopyrrolidine-piperidinone | FaDu (Hypopharyngeal) | 10.2 | [2] |
| Substituted (piperidin-4-yl)-1H-benzo[d]imidazoles | - | - | [6] |
| Lenalidomide derivatives | - | - | [3] |
| 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP) | MDA-MB-231 (Breast) | - | [5] |
| Piperidine derivative 17a | PC3 (Prostate) | Concentration-dependent inhibition | [5] |
Neuroprotective Effects
Several piperidine alkaloids and their synthetic analogues have demonstrated significant neuroprotective properties in models of neurodegenerative diseases like Parkinson's and Huntington's disease.[7][8]
Mechanistic Insights: The primary mechanisms appear to be multifactorial, involving potent antioxidant and anti-inflammatory actions.[9] Piperine, a well-known natural piperidine derivative, has been shown to protect dopaminergic neurons by reducing oxidative stress, inhibiting the activation of microglia (the brain's immune cells), and downregulating pro-inflammatory cytokines like IL-1β.[9] Furthermore, some derivatives can modulate calcium signaling and suppress excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate leads to neuronal damage.[10] This suggests that this compound derivatives could be engineered to cross the blood-brain barrier and mitigate neuronal loss.
Caption: Multifactorial mechanism of neuroprotection.
Data Snapshot: Neuroprotective Activity of Piperidine Derivatives
| Compound/Derivative | Model | Key Finding | Reference |
| Piperine | MPTP-induced Parkinson's model (mouse) | Attenuated motor deficits, protected dopaminergic neurons. | [9] |
| Piperine | 3-NP-induced Huntington's-like model (rat) | Mitigated behavioral impairments, reduced neuronal loss. | [8] |
| Piperine | Cultured Hippocampal Neurons | Protected against glutamate-induced apoptosis. | [10] |
| 2,6-Disubstituted Piperidine Alkaloids | Paclitaxel-induced neurotoxicity | Attenuated damage to neurite outgrowth. | [7] |
Antimicrobial Properties
The search for novel antimicrobial agents is a global health priority, and piperidine derivatives have emerged as a promising class of compounds.[4][11] They have shown activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as some fungi.[6][12]
Mechanistic Insights: The mechanisms of antimicrobial action are diverse. Some derivatives are believed to disrupt the bacterial cell membrane or inhibit cell wall synthesis.[13] For example, research into inhibitors of the MurB enzyme, which is crucial for peptidoglycan synthesis in bacteria like Staphylococcus aureus, provides a validated target for which novel piperidine-based inhibitors could be designed.[14] Other potential mechanisms include the inhibition of essential enzymes or interference with DNA synthesis.[13] The activity is highly dependent on the specific substitutions on the piperidine ring.
Data Snapshot: Antimicrobial Activity of Piperidine Derivatives
| Compound Class/Derivative | Target Organism | Activity Metric (MIC, µg/mL) | Reference |
| Piperidinothiosemicarbazones | M. tuberculosis (resistant strain) | 0.5 - 4 | [15] |
| Aliphatic-substituted sulfonamide derivatives | S. aureus, E. coli | Stronger antibacterial than antifungal activity | [6] |
| Novel synthesized piperidine derivatives | Bacillus cereus, E. coli | MIC as low as 0.75 mg/mL | [11] |
| 1-chloro-3-piperidine-2-propylacrylate copolymer | St. Epidermidis, E. coli | Demonstrated antimicrobial effect | [16] |
| Piperidine based 1,2,3-triazolylacetamide derivatives | Candida auris | MIC: 0.24 - 0.97 | [17] |
Structure-Activity Relationship (SAR) Imperatives
Systematic SAR studies are paramount to converting a weakly active hit into a potent and selective lead compound.[18] For piperidine derivatives, every substituent plays a crucial role.[19] Key considerations include:
-
Substitution on the Piperidine Ring: Adding hydrophobic or hydrophilic groups to the carbon atoms of the piperidine ring can drastically alter target engagement, cell permeability, and metabolic stability.
-
The Nature of the N-substituent: The butyronitrile chain itself is a key modulator. Its length, flexibility, and the terminal functional group (nitrile, or its derivatives like tetrazole or carboxylate) will define interactions with the target protein.
-
Stereochemistry: For chiral centers on the piperidine ring, it is common for one enantiomer to be significantly more active than the other, highlighting the importance of stereoselective synthesis and separation.[19]
Key Experimental Protocols
To validate the potential activities discussed, a robust screening cascade is necessary. The following protocols are foundational for an initial assessment of novel this compound derivatives.
Protocol 1: MTT Assay for General Cytotoxicity (Anticancer Screening)
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product, the absorbance of which is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, PC3) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Inoculum Preparation: Culture bacteria (e.g., S. aureus, E. coli) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.
-
Compound Preparation: Perform a two-fold serial dilution of the test compounds in a 96-well plate using MHB.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well. Final volume should be 100-200 µL. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Acquisition: Determine the MIC by visual inspection. The MIC is the lowest concentration well with no visible turbidity (growth).
-
Validation (Optional): To confirm bactericidal vs. bacteriostatic activity, plate aliquots from clear wells onto agar plates. Lack of growth indicates bactericidal activity.[20]
Protocol 3: DCFDA Assay for Cellular Reactive Oxygen Species (ROS) (Neuroprotection Screening)
Principle: This assay quantifies oxidative stress. The cell-permeable 2',7'-dichlorofluorescin diacetate (DCFH-DA) is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Methodology:
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y) in a black, clear-bottom 96-well plate.
-
Compound Pre-treatment: Treat cells with various concentrations of the test derivatives for 1-2 hours.
-
Loading with DCFH-DA: Wash the cells with PBS and then incubate with 20 µM DCFH-DA in PBS for 45 minutes at 37°C.
-
Induction of Oxidative Stress: Wash the cells again and expose them to an oxidative stressor (e.g., 100 µM H₂O₂) in the presence of the test compounds. Include a control group with the stressor but no test compound.
-
Data Acquisition: Measure the fluorescence intensity (Excitation ~485 nm, Emission ~535 nm) at multiple time points using a fluorescence plate reader.
-
Analysis: A reduction in fluorescence intensity in compound-treated wells compared to the stressor-only control indicates antioxidant activity.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, starting point for the development of novel therapeutics. The extensive validation of the broader piperidine class in anticancer, neuroprotective, and antimicrobial applications provides a strong rationale for the investigation of its derivatives. Future success will depend on a multi-pronged strategy encompassing diverse synthetic exploration, robust high-throughput screening, and detailed mechanistic studies to elucidate SAR. By leveraging the principles and protocols outlined in this guide, researchers can systematically unlock the therapeutic potential held within this versatile chemical entity.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. 2,6-Disubstituted Piperidine Alkaloids with Neuroprotective Activity from Hippobroma longiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Piperine mitigates behavioral impairments and provides neuroprotection against 3-nitropropinoic acid-induced Huntington disease-like symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effect of piperine on primarily cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academicjournals.org [academicjournals.org]
- 12. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Properties on Non-Antibiotic Drugs in the Era of Increased Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Properties and Antibacterial Properties of a Copolymer Based on 1-Chloro-3-Piperidine-2-Propylacrylate and Acrylic Acid [article.sapub.org]
- 17. researchgate.net [researchgate.net]
- 18. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 19. Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthetic Mimic of Antimicrobial Peptide with Nonmembrane-Disrupting Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacological Screening of Synthetic Piperidine Derivatives
Foreword: The Piperidine Scaffold as a Cornerstone of Modern Therapeutics
The piperidine ring is a quintessential heterocyclic motif that holds a privileged status in medicinal chemistry.[1][2] Its prevalence in a vast number of natural alkaloids and FDA-approved pharmaceuticals underscores its remarkable utility as a molecular scaffold.[3][4] The conformational flexibility of the piperidine chair structure, combined with its ability to present substituents in well-defined three-dimensional orientations, allows for precise interactions with a multitude of biological targets. This versatility has led to the development of piperidine derivatives with a wide spectrum of pharmacological activities, including anticancer, analgesic, anti-Alzheimer's, and antiviral properties.[1][5][6][7]
This guide is designed for researchers, scientists, and drug development professionals. It deviates from rigid templates to provide a fluid, logic-driven framework for the pharmacological screening of novel synthetic piperidine derivatives. We will journey through the typical drug discovery cascade, from initial computational assessments to conclusive in vivo efficacy studies. The emphasis throughout is not merely on the "how" but on the "why"—elucidating the scientific rationale that underpins each experimental choice and ensuring that every protocol serves as a self-validating system for generating robust, reliable data.
Part I: Foundational Profiling: In Silico and Physicochemical Characterization
The Rationale for a "Digital First" Approach: Before committing valuable resources to wet-lab synthesis and screening, a foundational analysis of a compound's predicted properties is an indispensable step. This initial phase aims to rapidly filter out candidates with a high probability of failure due to poor drug-like characteristics, saving significant time and expense.
In Silico ADMET and Druglikeness Prediction
The journey of a drug from administration to its target is governed by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Modern computational tools can provide reliable early predictions of these properties.[8][9]
Core Parameters for Evaluation:
-
Druglikeness Rules: Compliance with frameworks like Lipinski's Rule of Five provides a quick assessment of a compound's potential for oral bioavailability.[8][10]
-
Pharmacokinetics: Predictions of gastrointestinal absorption, blood-brain barrier (BBB) permeability, and interactions with cytochrome P450 (CYP) enzymes are critical for gauging a compound's metabolic fate and potential for drug-drug interactions.[8][11]
-
Toxicity: Early flags for potential mutagenicity (Ames test) or hepatotoxicity can prevent the progression of unsuitable candidates.[8][9]
Data Presentation: Predicted ADMET Properties of Hypothetical Piperidine Derivatives
| Property | Derivative A | Derivative B | Derivative C | Acceptable Range |
| Molecular Weight ( g/mol ) | 289.4 | 452.6 | 310.3 | < 500 |
| LogP | 2.5 | 5.8 | 1.9 | < 5 |
| H-Bond Donors | 1 | 3 | 2 | ≤ 5 |
| H-Bond Acceptors | 3 | 6 | 4 | ≤ 10 |
| Lipinski's Violations | 0 | 2 | 0 | 0-1 |
| GI Absorption | High | High | Low | High |
| BBB Permeant | Yes | No | Yes | Target Dependent |
| CYP2D6 Inhibitor | No | Yes | No | No |
| Ames Toxicity | No | No | No | No |
Note: Data generated for illustrative purposes based on typical in silico model outputs.[8][11]
Molecular Docking: Visualizing the Target Interaction
Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a specific protein target.[12] This technique is invaluable for prioritizing compounds and understanding structure-activity relationships (SAR) at a molecular level. For piperidine derivatives, common targets include G-protein coupled receptors (GPCRs), enzymes like acetylcholinesterase (AChE), and protein-protein interaction surfaces such as the MDM2-p53 interface.[12][13][14][15]
Caption: Workflow for in silico molecular docking.
Part II: Primary Screening: High-Throughput Hit Identification
The Rationale for Speed and Scale: The objective of High-Throughput Screening (HTS) is to rapidly interrogate large libraries of synthetic piperidine derivatives to identify "hits"—compounds that exhibit activity against a specific biological target.[16][17] This phase prioritizes throughput and automation over depth of analysis.
High-Throughput Screening (HTS) Workflow
A successful HTS campaign hinges on a robust, miniaturized, and automated assay.[16] The Fluorescence Polarization (FP) assay is an excellent example of a homogeneous (no-wash) technique well-suited for HTS, particularly for studying protein-protein interactions (PPIs).
Caption: A typical high-throughput screening (HTS) workflow.
Experimental Protocol: FP Assay for MDM2-p53 Interaction Inhibitors
This protocol is designed to identify piperidine derivatives that disrupt the interaction between the MDM2 protein and a fluorescently labeled p53 peptide.[13] A successful inhibitor will compete with the peptide for binding to MDM2, resulting in a decrease in the FP signal.[13]
Materials:
-
Recombinant human MDM2 protein
-
Fluorescein (FAM)-labeled p53 peptide
-
Assay Buffer: PBS, 0.01% Tween-20
-
384-well, low-volume, black assay plates
-
Test Compounds (piperidine derivatives) and Control (e.g., Nutlin-3a)
Step-by-Step Methodology:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each test compound from the piperidine library into the wells of a 384-well plate. Prepare serial dilutions for dose-response curves.
-
Control Wells: Designate wells for high-signal (MDM2 + FAM-p53 peptide, no inhibitor) and low-signal (FAM-p53 peptide only) controls.
-
MDM2 Addition: Add 10 µL of 2X MDM2 solution (e.g., 20 nM final concentration) to all wells except the low-signal controls.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to MDM2.
-
Peptide Addition: Add 10 µL of 2X FAM-p53 peptide solution (e.g., 10 nM final concentration) to all wells. The final assay volume is 20 µL.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a microplate reader equipped for fluorescence polarization.
-
Data Analysis: Calculate the percentage of inhibition for each compound relative to the high and low controls. Determine the Z'-factor to validate assay quality (a value > 0.5 is considered excellent). Plot dose-response curves for active compounds to determine initial potency (IC50).
Part III: Hit-to-Lead: Secondary and Orthogonal Assays
The Rationale for Confirmation and Prioritization: Hits from a primary screen require rigorous confirmation to eliminate false positives and artifacts. This stage employs different assay technologies (orthogonal testing) and moves into a more physiological, cell-based context to accurately determine potency and begin profiling for selectivity.
In Vitro Potency and Selectivity Determination
Data Presentation: Pharmacological Profile of Lead Piperidine Derivatives
| Derivative | Target | Assay Type | Potency (IC50/EC50/Ki) | Selectivity vs. Target X |
| PD-01 | MDM2/p53 | FP Binding | IC50 = 85 nM[13] | >1000-fold |
| p21 Expression | Cell-Based | EC50 = 1.2 µM[13] | - | |
| PD-02 | AChE | Enzymatic | IC50 = 44.2 µM[14] | 5-fold vs. BuChE |
| PD-03 | HIV-1 RT | Enzymatic | IC50 < 10 nM[18] | High |
| HIV-1 (WT) | Cell-Based | EC50 = 5 nM[18] | - | |
| PD-04 | µ-Opioid Receptor | Radioligand Binding | Ki = 15 nM | 50-fold vs. δ-Opioid |
Note: Data compiled from various sources for illustrative purposes.[13][14][18]
Experimental Protocol: Cell Viability (MTT) Assay
This assay is crucial for assessing the cytotoxicity of potential anticancer piperidine derivatives or for ensuring that activity seen in other cell-based assays is not simply due to cell death.[1] It measures the metabolic activity of viable cells.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)[1]
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear cell culture plates
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the piperidine derivatives for a specified time (e.g., 48 or 72 hours). Include vehicle-only controls.
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media containing MTT (0.5 mg/mL) to each well.
-
Incubation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Remove the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration that inhibits cell growth by 50%).[1]
Part IV: Lead Optimization: In Vitro ADME and Mechanism of Action
The Rationale for Deeper Mechanistic Understanding: At this stage, the focus shifts to understanding how the lead compounds work and experimentally verifying their ADME properties. This information is critical for guiding synthetic chemistry efforts to improve potency, selectivity, and pharmacokinetic profiles.
Mechanism of Action (MoA) Elucidation
If a compound inhibits an enzyme, it's important to understand its mode of inhibition (e.g., competitive, non-competitive). For compounds active in cellular assays, identifying the modulated signaling pathway is key.
Caption: p53 signaling pathway reactivation by an MDM2 inhibitor.
Experimental Protocol: In Vitro Metabolic Stability Assay
This assay provides an early indication of a compound's susceptibility to metabolism by liver enzymes, a primary route of drug clearance.[19]
Materials:
-
Pooled liver microsomes (human, rat, or mouse)
-
NADPH regenerating system
-
Test compound and positive control (a known rapidly metabolized compound)
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
LC-MS/MS system
Step-by-Step Methodology:
-
Incubation Preparation: In a 96-well plate, incubate the test piperidine derivative (e.g., at 1 µM) with liver microsomes in buffer.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the reaction by adding the aliquot to a well containing cold acetonitrile.[19]
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the amount of parent compound remaining at each time point.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Part V: Preclinical Validation: In Vivo Efficacy and Safety
The Rationale for Whole-Organism Testing: The ultimate test for any drug candidate is its performance in a living system. In vivo studies are essential to evaluate the efficacy, pharmacokinetics (PK), and safety of a lead compound in the context of a complex biological organism.
In Vivo Efficacy Models
The choice of animal model is entirely dependent on the therapeutic indication. The model must be relevant to the human disease state to provide meaningful data.
Examples of Relevant Models for Piperidine Derivatives:
-
Analgesia: The tail-flick and writhing tests in mice are standard models for evaluating the efficacy of potential analgesics, such as those targeting opioid receptors.[12] Naloxone can be used to confirm an opioid-mediated mechanism.[12]
-
Anti-Ulcer: Ethanol-induced ulcer models in rats can be used to assess the cytoprotective and anti-secretory effects of derivatives designed for gastrointestinal applications.[20]
-
Antidepressant: The forced swim test in mice is a common behavioral model used to screen for compounds with antidepressant-like activity.[21]
-
Oncology: Xenograft models, where human tumor cells are implanted in immunocompromised mice, are the gold standard for evaluating the in vivo efficacy of anticancer agents.
Experimental Protocol: Acetic Acid-Induced Writhing Test (Analgesia)
This model assesses a compound's ability to reduce visceral pain.
Materials:
-
Male Swiss albino mice
-
Test piperidine derivative
-
Positive control (e.g., Aspirin or Morphine)
-
Vehicle control (e.g., saline with 0.5% Tween-80)
-
0.6% acetic acid solution
Step-by-Step Methodology:
-
Acclimatization: Allow animals to acclimatize to the laboratory environment.
-
Dosing: Administer the test compound, positive control, or vehicle to different groups of mice (e.g., via intraperitoneal injection) 30 minutes before the pain stimulus.
-
Induction of Writhing: Inject 0.6% acetic acid solution intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes over a 20-minute period.
-
Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage of pain inhibition for the treated groups compared to the vehicle control group. Statistical significance is typically assessed using ANOVA followed by a post-hoc test.
Conclusion: An Integrated and Iterative Approach
The pharmacological screening of synthetic piperidine derivatives is a systematic, multi-faceted process that integrates computational chemistry, in vitro biology, and in vivo pharmacology. The framework presented here emphasizes a logical progression from broad, high-throughput methods to highly specific, in-depth analyses. This tiered approach ensures that resources are focused on the most promising candidates at each stage. It is crucial to remember that drug discovery is not a linear path but an iterative cycle. The data gathered from in vivo studies, MoA elucidation, and ADME profiling should continuously inform the design and synthesis of next-generation derivatives, ultimately leading to the identification of safe and effective clinical candidates.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 7. ijnrd.org [ijnrd.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Evaluation of piperine analogs against prostate cancer targeting AKT1 kinase domain through network pharmacological analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. neuroquantology.com [neuroquantology.com]
- 15. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 16. bmglabtech.com [bmglabtech.com]
- 17. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 18. Synthesis and biological evaluation of piperidine-substituted triazine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Antimicrobial and Antifungal Activity of Piperidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The piperidine ring is a ubiquitous structural motif in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic pharmaceuticals.[1][2][3] With the escalating threat of antimicrobial resistance, there is a critical need to explore novel chemical scaffolds for the development of effective anti-infective agents. Piperidine and its derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of antimicrobial and antifungal activities.[3][4] This guide provides a comprehensive technical overview of the mechanisms of action, structure-activity relationships (SAR), and standard experimental protocols for evaluating the efficacy of piperidine-based compounds. It is designed to serve as a foundational resource for researchers engaged in the discovery and development of next-generation antimicrobial and antifungal therapeutics.
The Piperidine Scaffold: A Privileged Structure in Anti-Infective Research
The piperidine nucleus, a saturated six-membered nitrogen-containing heterocycle, is a cornerstone in drug design.[2] Its prevalence in clinically significant drugs stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, which enhance a molecule's overall druggability.[2][4] Naturally occurring piperidine alkaloids, like piperine from black pepper, have long been known to possess biological activities, including antimicrobial effects.[5][6] Modern synthetic chemistry has expanded upon this natural blueprint, generating vast libraries of piperidine derivatives with potent and targeted activities against a range of bacterial and fungal pathogens.[1][7][8] The structural versatility of the piperidine ring allows for precise modifications, enabling the fine-tuning of biological activity, selectivity, and pharmacokinetic profiles.
Mechanisms of Antimicrobial and Antifungal Action
Piperidine derivatives exert their anti-infective effects through diverse mechanisms, often targeting fundamental cellular processes in microorganisms. Understanding these mechanisms is paramount for rational drug design and overcoming resistance.
Disruption of Cell Membrane Integrity
A primary mechanism for many cationic antimicrobial compounds, including certain piperidine derivatives, involves the disruption of the microbial cell membrane. The positively charged nitrogen atom can engage in electrostatic interactions with negatively charged components of bacterial and fungal cell walls, such as phospholipids and teichoic acids.[9] This initial binding is followed by the insertion of lipophilic portions of the molecule into the lipid bilayer, leading to increased membrane permeability, leakage of essential intracellular contents, and ultimately, cell lysis.
Caption: Generalized mechanism of microbial membrane disruption by cationic piperidine compounds.
Inhibition of Key Fungal Enzymes
In fungi, a critical target is the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. Certain piperidine and morpholine antifungals, such as fenpropidin and amorolfine, function by inhibiting key enzymes in this pathway, specifically sterol C14-reductase and sterol C8-isomerase.[10] The inhibition of these enzymes disrupts ergosterol production, leading to a compromised cell membrane and fungal cell death. This mechanism is highly specific to fungi, providing a degree of selective toxicity.
Inhibition of Bacterial Efflux Pumps
Bacterial efflux pumps are membrane proteins that actively transport antimicrobial agents out of the cell, conferring a significant mechanism of drug resistance. Piperine, an alkaloid from Piper nigrum, has been shown to inhibit efflux pumps in bacteria such as Staphylococcus aureus.[11] By blocking these pumps, piperine can restore or enhance the efficacy of conventional antibiotics, like ciprofloxacin, that are substrates for these pumps.[11] This makes piperidine derivatives attractive candidates for development as adjuvant therapies to combat resistant infections.
Interference with Biofilm Formation
Biofilms are structured communities of microbial cells encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. Some tetrahydropyridine derivatives have demonstrated the ability to disrupt the formation of bacterial biofilms.[12] The proposed mechanisms include interfering with the initial attachment of bacteria to surfaces or disrupting quorum sensing, the cell-to-cell communication system that bacteria use to coordinate biofilm development.[12]
Structure-Activity Relationships (SAR)
The antimicrobial and antifungal potency of piperidine compounds is highly dependent on the nature and position of substituents on the heterocyclic ring. Understanding these SARs is crucial for optimizing lead compounds into clinical candidates.
| Substituent Position / Type | General Effect on Activity | Rationale & Examples | References |
| N1-Substitution (Piperidine Nitrogen) | Crucial for potency and spectrum. | Large, lipophilic groups like benzyl or phenylethyl, combined with long alkyl chains at other positions, often enhance antifungal activity by improving membrane interaction. | [10] |
| C4-Substitution | Significantly modulates activity. | The combination of an N-dodecyl (C12) residue at the 4-amino group with a benzyl group at the piperidine nitrogen results in outstanding antifungal activity. Shorter or branched alkyl groups are detrimental. | [10] |
| Halogenation of Aryl Moieties | Can increase activity, but position is key. | The type and position of halogen substituents on aryl rings attached to the piperidine core can have a significant effect. For example, a chlorine atom in the ortho-position of a benzene nucleus can increase toxicity and activity. | [13][14] |
| Quaternary Ammonium Salts | Often leads to broad-spectrum activity. | The permanent positive charge enhances interaction with negatively charged microbial membranes. Antimicrobial activity often increases with the length of the alkyl radical, peaking around C10-C12. | [14][15] |
| Fused Ring Systems | Can improve efficacy. | Fusing the piperidine ring with other heterocyclic systems, such as benzimidazoles, can lead to derivatives with potent and specific activity against fungi like Aspergillus niger. | [16] |
Experimental Protocols for Efficacy Evaluation
Standardized and reproducible assays are the bedrock of antimicrobial drug discovery. The following protocols provide a framework for the initial screening and quantitative evaluation of novel piperidine compounds.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[17] This method is a gold standard for quantifying the potency of a novel compound.[17][18][19]
Materials:
-
96-well sterile microtiter plates
-
Test piperidine compound, stock solution in a suitable solvent (e.g., DMSO)
-
Microorganism to be tested (e.g., Staphylococcus aureus, Candida albicans)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile diluent (broth or saline)
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (solvent vehicle)
-
Bacterial/fungal inoculum adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL)[20]
-
Incubator, spectrophotometer (plate reader)
Step-by-Step Methodology:
-
Plate Preparation: Add 50 µL of sterile broth to wells 2 through 12 of a 96-well plate.
-
Compound Serial Dilution: In well 1, add 100 µL of the test compound at a concentration that is double the highest desired final concentration. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
Inoculum Preparation: Dilute the 0.5 McFarland standard suspension in broth so that, upon addition to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12 (sterility control). The final volume in each well is now 100 µL.
-
Controls: Ensure positive control (a known antibiotic) and negative control (solvent vehicle) are run in parallel on the same plate or a separate plate.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (or a significant reduction in optical density measured at 600 nm) compared to the growth control (well 11).[17][20] The sterility control (well 12) should remain clear.
Rationale for Key Steps:
-
0.5 McFarland Standard: This standardizes the initial bacterial/fungal load, ensuring that results are consistent and comparable across different experiments and laboratories.[20]
-
Serial Dilution: This method efficiently creates a concentration gradient to pinpoint the exact concentration where inhibition occurs.
-
Growth and Sterility Controls: These are critical for validating the assay. The growth control confirms the viability of the inoculum, while the sterility control ensures the medium was not contaminated.
Protocol: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. This assay is a direct extension of the MIC test.
Step-by-Step Methodology:
-
Following MIC Determination: After reading the MIC results, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot-plate each aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar) that does not contain any test compound.
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Result Interpretation: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. ijnrd.org [ijnrd.org]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial and Antifungal Alkaloids from Asian Angiosperms: Distribution, Mechanisms of Action, Structure-Activity, and Clinical Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K [pubs.rsc.org]
- 10. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis | MDPI [mdpi.com]
- 11. journals.asm.org [journals.asm.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. [Relationship between the structure and biological activity of a series of N-arylbutenyl derivatives of piperidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. austinpublishinggroup.com [austinpublishinggroup.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Safe Handling of 1-Piperidinebutyronitrile
Executive Summary
1-Piperidinebutyronitrile (CAS No. 4672-18-8) is a bifunctional organic compound featuring a piperidine ring and a butanenitrile side chain.[1] Its utility in organic synthesis and medicinal chemistry makes it a valuable intermediate for researchers. However, its chemical structure necessitates a rigorous and informed approach to safety. The primary toxicological concern stems from the aliphatic nitrile group, which, like many similar compounds, carries the potential for metabolic release of cyanide, a potent inhibitor of cellular respiration.[2] This guide provides a comprehensive framework for the safe handling, storage, and emergency management of this compound, grounded in the principles of risk assessment and the hierarchy of controls. It is intended for laboratory personnel, including researchers, chemists, and drug development professionals, who may handle this compound.
Toxicological Profile and Hazard Identification
A thorough understanding of the hazards associated with this compound is foundational to its safe use. The risk profile is a composite of the hazards presented by its two key structural components: the piperidine heterocycle and the nitrile functional group.
The Piperidine Moiety
Piperidine, the parent heterocycle, is a well-characterized corrosive and flammable liquid.[3][4][5] It is toxic by inhalation, dermal contact, and ingestion, capable of causing severe skin burns and eye damage.[4][5] While the piperidine in this compound is a tertiary amine and thus less basic and volatile than the parent compound, its presence contributes to the overall irritant and corrosive potential of the molecule.
The Butyronitrile Moiety: The Primary Toxicological Concern
The most significant hazard arises from the nitrile (-C≡N) group. Aliphatic nitriles can undergo metabolic conversion to release inorganic cyanide.[2][6] This process is the primary mechanism of their systemic toxicity.
Mechanism of Toxicity: Cyanide exerts its toxic effect by binding to the ferric iron in cytochrome c oxidase, an essential enzyme in the mitochondrial electron transport chain. This binding halts aerobic respiration, leading to histotoxic anoxia, a condition where cells cannot utilize oxygen, even when it is plentiful in the blood.[2] The onset of symptoms from nitrile poisoning is often delayed compared to direct cyanide exposure, as it depends on the metabolic rate of cyanide release.[2][6]
Symptoms of acute exposure are consistent with cyanide poisoning and can include:
-
Headache and dizziness
-
Nausea and vomiting
-
Weakness and confusion
-
Chest tightness and shortness of breath[7]
-
In severe cases: convulsions, loss of consciousness, coma, and death[2]
Given these risks, this compound must be handled as a substance with high acute toxicity via all routes of exposure.
Physical and Chemical Properties
Quantitative data on this compound is not widely published. The table below includes data for the parent compound, Piperidine, to provide a conservative basis for hazard assessment, along with known properties of the target compound.
| Property | Value for this compound | Value for Piperidine (for reference) |
| CAS Number | 4672-18-8[1] | 110-89-4[5] |
| Molecular Formula | C₉H₁₆N₂[1] | C₅H₁₁N |
| Appearance | Colorless to pale yellow liquid or solid[1] | Colorless, fuming liquid[8] |
| Boiling Point | Not widely published | 106 °C (223 °F)[3] |
| Melting Point | Not widely published | -13 °C (9 °F) |
| Flash Point | Not widely published | 16 °C (61 °F) - Highly Flammable[5] |
| Density | Not widely published | 0.862 g/cm³ |
| Solubility | Soluble in organic solvents[1] | Very soluble in water[3] |
Risk Assessment and the Hierarchy of Controls
A systematic approach to safety is paramount. Before any work begins, a thorough risk assessment must be conducted. This process informs the selection of appropriate control measures, which should always follow the hierarchy of controls.
The Risk Assessment Workflow
The following workflow should be documented before handling this compound.
Figure 1: A simple workflow for conducting a risk assessment prior to laboratory work.
Hierarchy of Controls
This framework prioritizes the most effective safety measures.
Figure 2: The Hierarchy of Controls, prioritizing methods from most to least effective.
For this compound, engineering controls (a chemical fume hood) and PPE are mandatory, as elimination or substitution are often not feasible in a research context.
Standard Operating Procedures (SOPs) for Safe Handling
Required Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[9][10] Keep the sash at the lowest possible height.
-
Ventilation: The laboratory must have adequate general ventilation.
-
Safety Equipment: An eyewash station and safety shower must be immediately accessible.[3][11]
Personal Protective Equipment (PPE)
The selection of PPE is critical for preventing dermal and ocular exposure.
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Disposable Nitrile Gloves (minimum 8 mil thickness) | Provides a barrier against incidental contact.[9][12] Crucially, these gloves offer splash protection only. Breakthrough time can be very short.[13] Gloves must be removed and discarded immediately upon known or suspected contamination.[13] Never reuse disposable gloves.[13][14] For tasks with higher splash potential, consider double-gloving or using thicker, more resistant gloves like neoprene.[9] |
| Eye/Face Protection | Chemical Safety Goggles with side shields | Protects against splashes and vapors. A face shield should be worn over goggles when handling larger quantities (>50 mL) or during procedures with a significant splash risk.[12] |
| Body Protection | Flame-retardant lab coat and/or a chemical-resistant apron | Protects skin and personal clothing from contamination.[12] |
| Footwear | Closed-toe shoes | Required for all laboratory work to protect against spills and falling objects.[12] |
Step-by-Step Handling Protocol
-
Preparation: Cordon off the work area. Ensure the fume hood is operational and uncluttered. Post signage indicating the use of a highly toxic substance. Assemble all necessary equipment and reagents.
-
Donning PPE: Don all required PPE as specified in section 5.2 before entering the designated work area.
-
Aliquotting/Transfer: Perform all transfers of the material within the fume hood. Use disposable pipettes or a dedicated syringe. To minimize static discharge when transferring flammable liquids, ensure containers are grounded and bonded where appropriate.[3]
-
During Reaction: Keep all reaction vessels clearly labeled and contained within the fume hood. Assume that any vapors generated are toxic and flammable.
-
Post-Handling: Tightly seal the primary container of this compound.
-
Decontamination: Decontaminate all non-disposable equipment and work surfaces that may have come into contact with the chemical. Use an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water. Dispose of all contaminated disposable materials as hazardous waste.
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination, typically by removing gloves first.[13] Wash hands and forearms thoroughly with soap and water immediately after work is complete.[10]
Storage and Segregation
-
Store in a tightly closed, properly labeled container.[3]
-
Keep in a cool, dry, well-ventilated area designated for toxic and flammable substances.[3]
-
Store away from heat, sparks, open flames, and other ignition sources.
-
Segregate from incompatible materials, particularly strong oxidizing agents.[3][15]
Waste Disposal
-
All waste contaminated with this compound (e.g., gloves, bench paper, excess reagent) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Follow all institutional, local, and national regulations for chemical waste disposal.
Emergency and Spill Response Protocols
First Aid Measures (Immediate Response Required)
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, trained personnel should provide artificial respiration. Call 911 or your institution's emergency number for immediate medical assistance.[3]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[11] Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[3][4] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3] Call a poison control center and seek immediate medical attention.[3]
Special Consideration: Cyanide Poisoning Antidote
Given the potential for metabolic cyanide release, laboratories where this compound is used should strongly consider having a cyanide antidote kit available. All personnel in the area must be trained in recognizing the symptoms of cyanide poisoning and in the proper administration of the antidote (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate), if permitted by institutional policy and local regulations.[7] This is a critical life-saving measure.
Chemical Spill Cleanup Procedure
-
Evacuate: Alert all personnel in the immediate area and evacuate if the spill is large or the ventilation is inadequate.
-
Report: Notify your supervisor and institutional environmental health and safety (EHS) office immediately.
-
Control: If the spill is small and you are trained and equipped to handle it, prevent its spread. Turn off all ignition sources.
-
Absorb: Cover the spill with a non-combustible absorbent material like vermiculite, sand, or specialized chemical absorbent pads.[11]
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust or aerosols.[11]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Seal and label the waste container for pickup by EHS.
Conclusion
This compound is a compound with significant synthetic utility, but its safe use is non-negotiable. The primary hazard stems from its nitrile group and the associated risk of cyanide toxicity, compounded by the corrosive and flammable nature of related compounds. By adhering to the principles of risk assessment, implementing a strict hierarchy of controls, and following detailed standard operating procedures, researchers can mitigate the risks and handle this chemical with the high degree of caution it warrants. Preparedness for emergency situations, including the specific protocols for nitrile exposure, is an indispensable component of a robust safety culture.
References
- 1. CAS 4672-18-8: 1-Piperidinebutanenitrile | CymitQuimica [cymitquimica.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. carlroth.com [carlroth.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. nj.gov [nj.gov]
- 8. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. nj.gov [nj.gov]
- 11. uab.edu [uab.edu]
- 12. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 13. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 14. Why Use Nitrile Gloves in Laboratories? | Eastwest Medico [ewmedico.com]
- 15. fishersci.com [fishersci.com]
Methodological & Application
Application Note & Protocol: Synthesis of 1-Piperidinebutyronitrile from Piperidine
Abstract
This document provides a comprehensive guide for the synthesis of 1-Piperidinebutyronitrile, a valuable intermediate in pharmaceutical and chemical research. The protocol details the N-alkylation of piperidine with 4-chlorobutyronitrile, a robust and efficient nucleophilic substitution reaction. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural steps, mechanistic insights, safety protocols, and methods for product characterization. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction & Significance
The piperidine moiety is a foundational structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its prevalence in FDA-approved drugs underscores the importance of developing efficient synthetic routes to functionalized piperidine derivatives.[2] this compound serves as a key building block, incorporating both a nucleophilic tertiary amine and a versatile nitrile group, which can be further transformed into amines, carboxylic acids, or other functional groups.
This application note details the synthesis via a direct SN2 reaction between piperidine and 4-chlorobutyronitrile. This method is favored for its straightforward execution, high atom economy, and scalability. We will explore the reaction mechanism, provide a validated step-by-step protocol, and outline the necessary analytical techniques to confirm the structure and purity of the final product.
Reaction Mechanism & Rationale
The synthesis proceeds via a classical nucleophilic substitution pathway (SN2).
-
Step 1: Nucleophilic Attack: Piperidine, a secondary amine, acts as the nucleophile.[3] The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon atom of 4-chlorobutyronitrile that is bonded to the chlorine atom.
-
Step 2: Transition State: A trigonal bipyramidal transition state is formed where the nitrogen-carbon bond is forming concurrently with the carbon-chlorine bond breaking.
-
Step 3: Displacement & Proton Transfer: The chloride ion is displaced as the leaving group. This initially forms a piperidinium salt. A base, such as potassium carbonate (K₂CO₃), is included in the reaction mixture. Its primary role is to act as a proton scavenger, deprotonating the piperidinium intermediate to regenerate a neutral nitrogen atom and drive the reaction to completion.[4] Without a base, the reaction would stall as the acidic piperidinium salt accumulates.[4]
The choice of a polar aprotic solvent like acetonitrile is critical. It effectively dissolves the reactants and stabilizes the charged transition state without participating in the reaction (i.e., it is non-protic).
Comprehensive Safety Protocol
Extreme caution must be exercised throughout this procedure. This synthesis involves hazardous materials, and all operations must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[5]
-
Hand Protection: Wear solvent-resistant gloves (e.g., nitrile gloves, potentially double-gloved).[6] Change gloves immediately if contamination occurs.
-
Body Protection: A flame-retardant lab coat must be worn at all times. Antistatic clothes and footwear are recommended.[7]
-
-
Reagent-Specific Hazards:
-
Piperidine: Highly flammable liquid and vapor.[8] It is toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[6][8] Keep away from heat, sparks, and open flames.[8]
-
4-Chlorobutyronitrile: Toxic liquid.[9] Handle with care to avoid skin contact and inhalation.
-
Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, inhaled, or in contact with skin.
-
-
Emergency Preparedness:
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations. Do not pour waste down the drain.
Experimental Protocol
This protocol outlines the synthesis of this compound on a 50 mmol scale.
Materials & Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. | Supplier |
| Piperidine | C₅H₁₁N | 85.15 | 4.26 g (4.94 mL) | 50.0 | 1.0 | Sigma-Aldrich |
| 4-Chlorobutyronitrile | C₄H₆ClN | 103.55 | 5.44 g (4.97 mL) | 52.5 | 1.05 | Alfa Aesar |
| Potassium Carbonate | K₂CO₃ | 138.21 | 10.37 g | 75.0 | 1.5 | Fisher Scientific |
| Acetonitrile (anhydrous) | CH₃CN | 41.05 | 100 mL | - | - | Acros Organics |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | - | VWR |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - | J.T. Baker |
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet adapter.
-
Ensure the system is under a positive pressure of dry nitrogen gas.
-
-
Charging Reagents:
-
To the flask, add anhydrous potassium carbonate (10.37 g, 75.0 mmol).
-
Add 100 mL of anhydrous acetonitrile.
-
Add piperidine (4.94 mL, 50.0 mmol) to the stirring suspension.
-
-
Addition of Alkylating Agent:
-
Slowly add 4-chlorobutyronitrile (4.97 mL, 52.5 mmol) to the reaction mixture dropwise using a syringe over 10-15 minutes. A slight exotherm may be observed.
-
-
Reaction Execution:
-
Heat the reaction mixture to a gentle reflux (approx. 82°C) using a heating mantle.
-
Maintain the reflux for 6-8 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 Ethyl Acetate/Methanol eluent system. Spot for the disappearance of piperidine.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture through a pad of Celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the resulting oil in 100 mL of diethyl ether.
-
Transfer the ether solution to a separatory funnel and wash with 2 x 50 mL of deionized water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate on the rotary evaporator to yield the crude product as a pale yellow oil.
-
-
Purification:
-
Purify the crude oil by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.
-
Expected Yield: 75-85%.
-
Boiling Point: Approx. 110-112 °C at 10 mmHg.
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Product Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical methods are recommended.
Spectroscopic Data
| Technique | Functional Group / Proton | Expected Chemical Shift / Wavenumber |
| ¹H NMR (CDCl₃, 400 MHz) | H-2', H-6' (Piperidine α-CH₂) | δ 2.35-2.45 (t, 4H) |
| H-3', H-4', H-5' (Piperidine β,γ-CH₂) | δ 1.45-1.65 (m, 6H) | |
| H-2 (α-CH₂ to N) | δ 2.45-2.55 (t, 2H) | |
| H-3 (CH₂) | δ 1.75-1.85 (quint, 2H) | |
| H-4 (α-CH₂ to CN) | δ 2.30-2.40 (t, 2H) | |
| ¹³C NMR (CDCl₃, 100 MHz) | C-1 (Nitrile, C≡N) | δ ~119 |
| C-4 (α-C to CN) | δ ~16 | |
| C-3 | δ ~22 | |
| C-2 (α-C to N) | δ ~57 | |
| C-2', C-6' (Piperidine α-C) | δ ~54 | |
| C-3', C-5' (Piperidine β-C) | δ ~26 | |
| C-4' (Piperidine γ-C) | δ ~24 | |
| FT-IR (Neat) | Nitrile (C≡N Stretch) | 2245 cm⁻¹ (Strong, Sharp) |
| C-H Stretch (sp³) | 2800-3000 cm⁻¹ | |
| Mass Spec. (EI) | [M]⁺ | m/z = 152.24 |
Note: NMR chemical shifts are predictive and may vary slightly.
Interpreting the Data
-
¹H NMR: The spectrum should show four distinct sets of signals corresponding to the protons on the butyronitrile chain and the piperidine ring. The integration values should match the number of protons in each environment.
-
FT-IR: The most crucial peak to identify is the sharp, strong absorption around 2245 cm⁻¹, which is characteristic of a nitrile functional group.[10] The absence of a broad N-H stretch (around 3300 cm⁻¹) confirms the successful N-alkylation of the secondary amine.
-
Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of the product (C₉H₁₆N₂), confirming the correct mass.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Extend reaction time and monitor by TLC. Ensure reagents are anhydrous. |
| Loss during workup. | Ensure pH of aqueous washes is neutral to basic to prevent protonation and loss of product into the aqueous layer. | |
| Impure Product | Presence of starting material. | Ensure sufficient heating and reaction time. Improve purification via careful fractional distillation. |
| Formation of quaternary salt. | Add the 4-chlorobutyronitrile slowly to the reaction mixture to maintain an excess of piperidine at all times.[4] |
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. chemos.de [chemos.de]
- 9. 4-Chlorobutyronitrile - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
The Synthesis of γ-Amino Ketones via Grignard Reaction with 1-Piperidinebutyronitrile: An Application Note for Pharmaceutical Research
Introduction: The Strategic Importance of γ-Amino Ketones in Medicinal Chemistry
In the landscape of modern drug discovery, the synthesis of novel molecular scaffolds that can serve as versatile intermediates is of paramount importance. Among these, γ-amino ketones are a privileged structural motif, forming the backbone of a wide array of pharmacologically active compounds. Their utility stems from the presence of two key functional groups: a ketone, which can be readily modified, and a tertiary amine, which can influence physicochemical properties such as solubility and basicity, and often plays a crucial role in target binding. The reaction of Grignard reagents with aminonitriles, such as 1-piperidinebutyronitrile, represents a robust and highly convergent strategy for the synthesis of these valuable γ-amino ketones. This application note provides a comprehensive guide to this transformation, detailing the underlying mechanistic principles, a step-by-step experimental protocol, and a discussion of its applications in the development of novel therapeutics.
Theoretical Background: Mechanism of the Grignard Reaction with Nitriles
The addition of a Grignard reagent to a nitrile is a classic yet powerful carbon-carbon bond-forming reaction.[1][2] The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbon of the nitrile group. This initial addition leads to the formation of a resonance-stabilized magnesium salt of an imine.[1][2] A crucial feature of this reaction is that the Grignard reagent adds only once to the nitrile, as the resulting imine salt is unreactive towards further nucleophilic attack.[2] Subsequent acidic workup hydrolyzes the imine to the corresponding ketone, providing the desired product. The overall transformation is a two-step, one-pot synthesis of a ketone from a nitrile.
The presence of a tertiary amine in the nitrile substrate, as in the case of this compound, does not typically interfere with the reaction, provided that the Grignard reagent is a strong nucleophile and a non-hindered base. The lone pair of electrons on the nitrogen atom of the piperidine ring is generally not sufficiently acidic to quench the Grignard reagent.
Caption: General mechanism of the Grignard reaction with a nitrile.
Experimental Protocol: Synthesis of 1-Phenyl-4-(piperidin-1-yl)butan-1-one
This protocol details the synthesis of 1-phenyl-4-(piperidin-1-yl)butan-1-one from this compound and phenylmagnesium bromide. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware to prevent quenching of the Grignard reagent.
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles |
| Magnesium turnings | Mg | 24.31 | 1.46 g | 0.06 |
| Bromobenzene | C₆H₅Br | 157.01 | 9.42 g (6.3 mL) | 0.06 |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | - |
| This compound | C₉H₁₆N₂ | 152.24 | 7.61 g | 0.05 |
| 1 M Hydrochloric Acid | HCl | 36.46 | 100 mL | 0.1 |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 mL | - |
| Brine | NaCl(aq) | - | 50 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | - |
Procedure:
Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing calcium chloride), and a dropping funnel.
-
Place the magnesium turnings (1.46 g, 0.06 mol) in the flask.
-
In the dropping funnel, prepare a solution of bromobenzene (9.42 g, 0.06 mol) in 40 mL of anhydrous diethyl ether.
-
Add approximately 10 mL of the bromobenzene solution to the magnesium turnings. The reaction should initiate, as evidenced by the formation of a cloudy solution and gentle refluxing of the ether. If the reaction does not start, gently warm the flask with a heat gun or add a small crystal of iodine.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent. The solution should be a cloudy, grayish-brown color.
Part B: Reaction with this compound
-
Cool the freshly prepared phenylmagnesium bromide solution to 0 °C using an ice bath.
-
Dissolve this compound (7.61 g, 0.05 mol) in 60 mL of anhydrous diethyl ether and add this solution to the dropping funnel.
-
Add the this compound solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
Part C: Work-up and Purification
-
Cool the reaction mixture to 0 °C in an ice bath and slowly quench the reaction by the dropwise addition of 100 mL of 1 M hydrochloric acid. Be cautious as this is an exothermic process.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield 1-phenyl-4-(piperidin-1-yl)butan-1-one as a pale yellow oil.
Caption: Workflow for the synthesis of 1-phenyl-4-(piperidin-1-yl)butan-1-one.
Applications in Drug Development: The Butyrophenone Scaffold
The product of this reaction, 1-phenyl-4-(piperidin-1-yl)butan-1-one, is a member of the butyrophenone class of compounds. Butyrophenones are a well-established and important class of antipsychotic drugs. For instance, Haloperidol, a widely used typical antipsychotic, features a butyrophenone core. The synthesis of novel butyrophenone analogs is an active area of research for the development of atypical antipsychotics with improved side-effect profiles.
The γ-amino ketone product of the described reaction serves as a key intermediate for the synthesis of such analogs. The ketone functionality can be further modified, for example, through reduction to an alcohol, reductive amination, or conversion to a variety of heterocyclic systems. The piperidine moiety can also be replaced with other cyclic amines to explore structure-activity relationships. For example, a recent study identified a butyrophenone analog with a diazepane ring as a potential atypical antipsychotic agent.[3] The synthesis of this compound involved the alkylation of a diazepine derivative with a butyrophenone precursor, highlighting the modularity of this synthetic approach.
The versatility of the Grignard reaction with aminonitriles allows for the rapid generation of a library of γ-amino ketones with diverse aryl and amino substituents, which can be invaluable in the early stages of a drug discovery program.
Conclusion
The reaction of this compound with Grignard reagents provides a straightforward and efficient route to γ-amino ketones, which are valuable building blocks in medicinal chemistry. The protocol detailed in this application note is a reliable method for the synthesis of 1-phenyl-4-(piperidin-1-yl)butan-1-one, a representative member of the butyrophenone class of compounds. The adaptability of this reaction makes it a powerful tool for the synthesis of compound libraries for hit-to-lead optimization in drug discovery programs targeting a wide range of therapeutic areas.
References
Application Note: Reduction of 1-Piperidinebutyronitrile to 4-(Piperidin-1-yl)butan-1-amine
Abstract
The transformation of nitriles into primary amines is a cornerstone of synthetic organic chemistry, particularly in the development of pharmaceutical agents where the primary amine serves as a versatile synthetic handle. This application note provides a detailed guide for the reduction of 1-piperidinebutyronitrile to its corresponding primary amine, 4-(piperidin-1-yl)butan-1-amine, a valuable building block in medicinal chemistry. We present two robust and widely-used methodologies: reduction using the powerful hydride donor, Lithium Aluminum Hydride (LAH), and catalytic hydrogenation using Raney® Nickel. This document offers in-depth protocols, mechanistic insights, comparative data, and critical safety considerations tailored for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Nitrile Reduction
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties.[1][2] The synthesis of complex piperidine-containing molecules often requires key intermediates that can be readily functionalized. 4-(Piperidin-1-yl)butan-1-amine is one such intermediate, where the terminal primary amine allows for a wide array of subsequent chemical modifications, including amidation, alkylation, and reductive amination.
The reduction of the nitrile group in this compound is the most direct route to this key amine. The choice of reduction methodology is critical and depends on factors such as available equipment, reaction scale, and tolerance of other functional groups within a more complex molecule. This guide focuses on two of the most effective and common approaches, providing the technical details necessary for successful execution in a laboratory setting.
Methodology I: Lithium Aluminum Hydride (LAH) Reduction
Lithium aluminum hydride (LiAlH₄) is a potent and highly reactive reducing agent capable of reducing a wide variety of functional groups, including nitriles, to their corresponding amines with high efficiency.[3][4] Its utility is rooted in its ability to act as a powerful source of the hydride ion (H⁻).
Mechanistic Rationale
The reduction of a nitrile with LAH proceeds via a two-step nucleophilic addition of hydride ions.[5][6]
-
First Hydride Addition: The reaction initiates with the nucleophilic attack of a hydride ion from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile group. This breaks the carbon-nitrogen pi bond, forming a transient imine anion.[6]
-
Second Hydride Addition: This highly reactive imine intermediate rapidly undergoes a second hydride addition, resulting in a stable aluminum-nitrogen complex as a dianion.[4][6]
-
Aqueous Workup: The reaction is completed by a careful aqueous workup, which protonates the dianion to yield the final primary amine and precipitates aluminum salts (as Al(OH)₃), which can be easily removed by filtration.[5][7]
Caption: Figure 1: Mechanism of LAH Reduction of a Nitrile.
Experimental Protocol: LAH Reduction
This protocol is designed for a small to medium laboratory scale. Extreme caution is required when working with LAH.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LAH), powder or solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% (w/v) Sodium Hydroxide (NaOH) solution
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Celite®
Equipment:
-
Three-neck round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Reflux condenser with a nitrogen/argon inlet
-
Addition funnel
-
Ice/water bath
-
Standard glassware for workup
Procedure:
-
Setup: Assemble the oven-dried three-neck flask with a stir bar, condenser (with inert gas inlet), and a rubber septum. Flame-dry the apparatus under a flow of nitrogen or argon and allow it to cool to room temperature.
-
Reagent Charging: Under a positive pressure of inert gas, suspend LAH (1.5 equivalents) in anhydrous THF (approx. 10 mL per gram of LAH) in the reaction flask.
-
Cooling: Cool the LAH suspension to 0 °C using an ice/water bath.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF (approx. 5-10 mL per gram of nitrile). Transfer this solution to an addition funnel and add it dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Quenching (Critical Step): Cool the reaction mixture back to 0 °C. Quench the reaction by the slow, dropwise, and sequential addition of:
-
'x' mL of deionized water (where 'x' is the mass of LAH in grams used).
-
'x' mL of 15% NaOH solution.
-
'3x' mL of deionized water.
-
This sequence (Fieser method) is crucial for generating a granular, easily filterable precipitate of aluminum salts.[7]
-
-
Workup: Allow the resulting slurry to stir at room temperature for 30 minutes. Add a scoop of Celite® to aid filtration. Filter the mixture through a pad of Celite® in a Büchner funnel, washing the filter cake thoroughly with additional THF or ethyl acetate.
-
Isolation: Combine the filtrate and washes. Dry the organic solution over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-(piperidin-1-yl)butan-1-amine.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (using a mobile phase such as Dichloromethane/Methanol/Ammonium Hydroxide).
Trustworthiness: A Self-Validating System of Safety
Working with LAH demands a rigorous adherence to safety protocols. It is a water-reactive solid that can ignite in moist air or due to friction.[8][9] The reaction and quenching steps generate flammable hydrogen gas.
| Hazard | Precautionary Measure & Rationale |
| Extreme Reactivity with Water | All glassware must be rigorously oven- or flame-dried. Use only anhydrous solvents. Rationale: Contact with water or protic solvents leads to a violent exothermic reaction, releasing large volumes of hydrogen gas, which can ignite.[9][10][11] |
| Pyrophoricity | Handle LAH powder in an inert atmosphere (glove box or under argon/nitrogen flow). Rationale: Fine LAH powder can ignite spontaneously upon contact with air, especially humid air.[8] |
| Hydrogen Gas Evolution | The reaction and, particularly, the quenching step must be conducted in a well-ventilated fume hood, away from ignition sources. Rationale: Hydrogen is highly flammable and can form explosive mixtures with air. |
| Caustic Nature | LAH reacts with moisture on skin or mucous membranes to form corrosive lithium hydroxide.[12] Rationale: Always wear appropriate PPE, including safety glasses, a fire-retardant lab coat, and heavy-duty, chemical-resistant gloves.[8][10] |
| Fire Hazard | Never use water or CO₂ fire extinguishers on an LAH fire. Rationale: These will react violently with the LAH. A Class D (combustible metal) fire extinguisher or dry sand must be immediately available.[8][9] |
Methodology II: Catalytic Hydrogenation with Raney® Nickel
Catalytic hydrogenation is a powerful and often safer alternative to metal hydride reductions. This method utilizes hydrogen gas (H₂) and a heterogeneous metal catalyst to perform the reduction.[13] Raney® Nickel is a highly effective and widely used catalyst for the conversion of nitriles to amines.[14][15]
Mechanistic Rationale
The hydrogenation of nitriles is a surface-catalyzed reaction.
-
Adsorption: Both hydrogen gas and the nitrile substrate adsorb onto the active sites of the Raney® Nickel catalyst surface. This process weakens the H-H bond in hydrogen and the C≡N triple bond in the nitrile.[16]
-
Stepwise Hydrogenation: Hydrogen atoms are transferred sequentially to the nitrile. The reaction proceeds through an imine intermediate which is also adsorbed on the catalyst surface.[17]
-
Byproduct Formation & Mitigation: The intermediate imine can react with the primary amine product to form secondary amines. To suppress this side reaction, the hydrogenation is often carried out in a solvent containing ammonia (e.g., ethanolic ammonia).[3] The ammonia competes with the product amine for reaction with the imine, shifting the equilibrium away from byproduct formation.
Caption: Figure 2: Workflow for Catalytic Hydrogenation.
Experimental Protocol: Catalytic Hydrogenation
This protocol requires a specialized pressure vessel (e.g., a Parr hydrogenator).
Materials:
-
This compound
-
Raney® Nickel (50% slurry in water)
-
Ethanol (or Methanol)
-
Ammonia (optional, can use a pre-made solution of ammonia in methanol/ethanol)
-
Celite®
Equipment:
-
Hydrogenation vessel (e.g., Parr apparatus)
-
Hydrogen gas cylinder with regulator
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In the hydrogenation vessel, carefully wash the Raney® Nickel slurry (approx. 10-20% by weight of the substrate) with the reaction solvent (e.g., ethanol) several times by decantation to remove the water. CRITICAL: Do not allow the catalyst to become dry, as it is pyrophoric.[18][19] Ensure the catalyst remains covered by solvent at all times.
-
Reagent Charging: Add a solution of this compound (1.0 eq) in the chosen solvent (e.g., ethanolic ammonia, approx. 15-25 mL per gram of substrate) to the vessel containing the washed catalyst.[19]
-
Setup: Seal the hydrogenation vessel securely.
-
Purging: Purge the vessel by pressurizing with an inert gas (e.g., nitrogen to 50 psi) and then carefully venting. Repeat this cycle 3-5 times to remove all oxygen.
-
Hydrogenation: Purge the vessel with hydrogen gas in the same manner (pressurize and vent) 3-5 times.[18] Finally, pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).
-
Reaction: Begin vigorous stirring or shaking. The reaction is often exothermic, and cooling may be required initially. Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction by observing the drop in hydrogen pressure.
-
Workup: Once the reaction is complete (H₂ uptake ceases), carefully vent the excess hydrogen and purge the vessel 3-5 times with an inert gas.
-
Catalyst Removal (Critical Step): Open the vessel in a well-ventilated fume hood. Carefully filter the reaction mixture through a pad of Celite®. CRITICAL: Immediately after filtration, quench the Raney® Nickel filter cake with copious amounts of water and dispose of it in a designated hazardous waste container. Do not allow it to dry on the filter paper.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-(piperidin-1-yl)butan-1-amine. The product is often of high purity but can be further purified by distillation if necessary.
Comparative Analysis of Reduction Methodologies
The choice between LAH and catalytic hydrogenation is a critical decision based on project-specific needs.
| Parameter | Lithium Aluminum Hydride (LAH) | Catalytic Hydrogenation (Raney® Ni) |
| Reactivity | Very high; reduces many functional groups. | High for nitriles; can be selective. |
| Conditions | 0 °C to RT, atmospheric pressure. | RT to ~50 °C, elevated pressure (50-100 psi). |
| Advantages | Rapid reactions, simple equipment (no pressure vessel), highly effective.[3] | Safer reagents (H₂ vs. LAH), scalable, "greener" process, high product purity, minimal waste. |
| Disadvantages | EXTREME HAZARDS: Pyrophoric, water-reactive, generates H₂.[8][9] Not suitable for large scale. Produces aluminum waste. | Requires specialized pressure equipment. Catalyst is pyrophoric when dry.[18][19] Reactions can be slower. |
| Byproducts | Generally clean if quenched properly. | Potential for secondary/tertiary amines, mitigated by adding ammonia.[3] |
| Scalability | Poor; hazardous on a large scale.[7] | Excellent; routinely used in industrial processes. |
Conclusion
Both Lithium Aluminum Hydride reduction and catalytic hydrogenation with Raney® Nickel are highly effective methods for synthesizing 4-(piperidin-1-yl)butan-1-amine from its nitrile precursor.
-
LAH reduction is an excellent choice for small-scale laboratory synthesis where speed and simplicity of equipment are paramount, provided that the stringent safety protocols for handling this hazardous reagent are meticulously followed.
-
Catalytic hydrogenation is the superior method for larger-scale synthesis and in environments prioritizing safety and sustainability. While it requires an initial investment in pressure equipment, it offers a scalable, cleaner, and ultimately safer process for producing the target amine in high yield and purity.
The selection of the optimal protocol should be made after a thorough risk assessment and consideration of the available laboratory infrastructure and project scale.
References
- 1. mdpi.com [mdpi.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. LITHIUM ALUMINUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Lithium aluminium hydride-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 11. westliberty.edu [westliberty.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]
- 16. youtube.com [youtube.com]
- 17. Practical electrochemical hydrogenation of nitriles at the nickel foam cathode - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03446E [pubs.rsc.org]
- 18. youtube.com [youtube.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Hydrolysis of 1-Piperidinebutyronitrile to 4-Piperidinebutyric Acid
<
Abstract
This document provides a comprehensive guide for the hydrolysis of 1-piperidinebutyronitrile to its corresponding carboxylic acid, 4-piperidinebutyric acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We present detailed protocols for both acidic and basic hydrolysis, discuss the underlying reaction mechanisms, and emphasize crucial safety and handling procedures. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of Nitrile Hydrolysis
The conversion of nitriles to carboxylic acids is a fundamental transformation in organic chemistry.[1][2][3] This reaction is particularly valuable as it allows for the introduction of a carboxylic acid moiety, a common functional group in a vast array of biologically active molecules. The hydrolysis of this compound is a key step in the synthesis of compounds such as FK866, a potent inhibitor of NAD biosynthesis.[4] The resulting product, 4-piperidinebutyric acid, serves as a versatile building block in medicinal chemistry.[4][5]
The hydrolysis of nitriles can be achieved under both acidic and basic conditions, with each method offering distinct advantages and disadvantages depending on the substrate's sensitivity to pH.[6][7] This guide will explore both pathways, providing the necessary details for successful execution in a laboratory setting.
Mechanistic Insights: The Chemistry Behind the Transformation
Understanding the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. Both acidic and basic hydrolysis of nitriles proceed through an amide intermediate.[1][7]
Acid-Catalyzed Hydrolysis
In the presence of a strong acid, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon.[1][7] This activation facilitates the nucleophilic attack by a water molecule. A series of proton transfers then leads to the formation of an amide intermediate.[1][7] Under the reaction conditions, this amide is further hydrolyzed to the carboxylic acid and an ammonium salt.[3][7] The final step, the formation of the ammonium ion, is a strong driving force for the reaction to proceed to completion.[7]
Base-Catalyzed Hydrolysis
Under basic conditions, a hydroxide ion directly attacks the electrophilic nitrile carbon.[6][7] This is followed by protonation of the resulting anion by water to form an imidic acid, which tautomerizes to an amide.[1] The amide then undergoes base-catalyzed hydrolysis to yield a carboxylate salt and ammonia.[2][3] To obtain the final carboxylic acid, the reaction mixture must be acidified in a separate workup step.[2]
Safety First: Handling Reagents with Care
The hydrolysis of this compound involves the use of corrosive and potentially hazardous materials. Adherence to strict safety protocols is non-negotiable.
Hazard Identification:
-
This compound: The starting material itself may have associated hazards. Always consult the Safety Data Sheet (SDS) before use.
-
Strong Acids (e.g., Hydrochloric Acid, Sulfuric Acid): Highly corrosive to skin, eyes, and respiratory tract.[8][9] Can cause severe burns.[10][11]
-
Strong Bases (e.g., Sodium Hydroxide, Potassium Hydroxide): Also highly corrosive and can cause severe chemical burns.[8][10][11]
-
Flammable Solvents: Many organic solvents are flammable.[12][13][14][15]
Personal Protective Equipment (PPE):
At a minimum, the following PPE must be worn:
-
Chemical-resistant gloves (nitrile gloves are a good starting point, but consult a compatibility chart for the specific reagents used).[9][16]
-
Closed-toe shoes.[11]
Engineering Controls:
-
All manipulations involving concentrated acids, bases, and organic solvents must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[8][11][16]
-
An emergency eyewash station and safety shower must be readily accessible.[11]
Safe Handling Practices:
-
Always add acid to water, never the other way around, to control the exothermic reaction. [8][16]
-
Store acids and bases in separate, dedicated cabinets.[9][10]
-
Use bottle carriers for transporting corrosive materials.[11]
-
Ensure all containers are clearly and accurately labeled.[10][11]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on laboratory conditions and desired scale.
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol is generally effective for substrates that are stable to strongly acidic conditions.
Materials and Equipment:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
pH paper or pH meter
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Filtration apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.
-
Acid Addition: Carefully and slowly add an aqueous solution of a strong acid (e.g., 6 M HCl). The reaction is often performed by heating under reflux.[2][6]
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or other suitable analytical techniques.
-
Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Workup: If the product precipitates upon cooling, it can be isolated by filtration. Otherwise, carefully neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the product or to facilitate extraction. The pH should be adjusted to the isoelectric point of the amino acid to maximize precipitation.
-
Extraction (if necessary): If the product does not precipitate, it may be necessary to extract it with a suitable organic solvent.
-
Drying and Concentration: Dry the organic extracts over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude 4-piperidinebutyric acid can be purified by recrystallization from an appropriate solvent system.
Protocol 2: Base-Catalyzed Hydrolysis
This method is preferable for substrates that are sensitive to acidic conditions.[6]
Materials and Equipment:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Deionized Water
-
Ethanol (optional, to improve solubility)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
pH paper or pH meter
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Filtration apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in an aqueous solution of sodium or potassium hydroxide. Ethanol may be added as a co-solvent to aid solubility.[6]
-
Reflux: Heat the reaction mixture to reflux for several hours.[6] Monitor the reaction progress by TLC or another suitable method.
-
Cooling: After the reaction is complete, cool the mixture to room temperature.
-
Acidification: Carefully acidify the cooled reaction mixture with a strong acid (e.g., concentrated HCl) to a pH where the carboxylic acid precipitates. This step should be performed in an ice bath to control the exothermic neutralization reaction.
-
Isolation: Collect the precipitated 4-piperidinebutyric acid by vacuum filtration.
-
Washing: Wash the solid product with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum.
Visualizing the Process
To better illustrate the experimental workflow, the following diagrams outline the key stages of both the acidic and basic hydrolysis protocols.
Caption: Workflow for Acid-Catalyzed Hydrolysis.
Caption: Workflow for Base-Catalyzed Hydrolysis.
Summary of Key Parameters
For successful and reproducible results, careful control of reaction parameters is essential.
| Parameter | Acid Hydrolysis | Base Hydrolysis | Rationale & Key Considerations |
| Catalyst/Reagent | Strong Acid (e.g., HCl, H₂SO₄) | Strong Base (e.g., NaOH, KOH) | The choice depends on the stability of the starting material and any other functional groups present. |
| Solvent | Water | Water, optionally with a co-solvent like ethanol | Water is the reactant in the hydrolysis. A co-solvent can be used to increase the solubility of the nitrile. |
| Temperature | Reflux | Reflux | Elevated temperatures are typically required to drive the reaction to completion in a reasonable timeframe.[6] |
| Reaction Time | Several hours | Several hours | Reaction progress should be monitored to determine the optimal reaction time. |
| Workup | Neutralization/pH adjustment | Acidification | For acid hydrolysis, neutralization is needed to isolate the product. For base hydrolysis, acidification is required to protonate the carboxylate salt. |
Conclusion
The hydrolysis of this compound to 4-piperidinebutyric acid is a robust and versatile transformation. By understanding the underlying chemical principles and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and efficiently synthesize this valuable carboxylic acid for their drug discovery and development programs. The choice between acidic and basic conditions will ultimately be dictated by the specific requirements of the overall synthetic route and the nature of the substrate.
References
- 1. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. 4-哌啶丁酸盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. PubChemLite - 4-piperidine butyric acid hydrochloride (C9H17NO2) [pubchemlite.lcsb.uni.lu]
- 6. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Engineering Controls Database - Museums (Acids and Alkalis) [cdc.gov]
- 9. flinnsci.com [flinnsci.com]
- 10. alliancechemical.com [alliancechemical.com]
- 11. medicine.nus.edu.sg [medicine.nus.edu.sg]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 14. chemos.de [chemos.de]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. quora.com [quora.com]
The Strategic Role of 1-Piperidinebutyronitrile in Modern Pharmaceutical Synthesis
Introduction: The Piperidine Scaffold and the Versatility of the Nitrile Moiety
The piperidine ring is a cornerstone in medicinal chemistry, forming the structural backbone of a vast array of pharmaceuticals.[1] Its prevalence is a testament to its ability to impart favorable pharmacokinetic properties, including improved solubility and metabolic stability, and to serve as a versatile scaffold for constructing complex molecular architectures.[2] When functionalized with a butyronitrile side chain, as in 1-piperidinebutyronitrile, this scaffold becomes a particularly potent intermediate for drug development. The nitrile group offers a rich chemical handle, capable of being transformed into a variety of functional groups, including amines, ketones, and carboxylic acids, thus opening multiple pathways to diverse classes of active pharmaceutical ingredients (APIs).
This application note provides a detailed exploration of this compound as a key intermediate in pharmaceutical synthesis. We will delve into its preparation and demonstrate its utility in the synthesis of precursors for advanced pharmaceutical agents, with a focus on the strategic application of its nitrile functionality. The protocols provided herein are designed for researchers, scientists, and drug development professionals, offering both practical, step-by-step guidance and the underlying chemical principles.
Synthesis of the Intermediate: this compound
A common and efficient method for the synthesis of this compound is the nucleophilic substitution reaction between piperidine and 4-chlorobutyronitrile. This N-alkylation reaction is a fundamental transformation in organic synthesis and provides a straightforward route to the desired intermediate.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via N-alkylation of piperidine with 4-chlorobutyronitrile.
Materials:
-
Piperidine
-
4-Chlorobutyronitrile
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Diatomaceous earth
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidine (1.2 equivalents), anhydrous potassium carbonate (1.5 equivalents), and 250 mL of anhydrous acetonitrile.
-
Addition of Alkylating Agent: While stirring the mixture, add 4-chlorobutyronitrile (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove the potassium carbonate and other inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
To the resulting residue, add 150 mL of deionized water and 150 mL of ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 100 mL of saturated aqueous sodium bicarbonate solution and 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the magnesium sulfate.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by vacuum distillation to obtain a colorless to pale yellow oil.
-
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is used as a base to neutralize the hydrochloric acid (HCl) that is formed during the reaction, driving the equilibrium towards the product. Anhydrous conditions are preferred to prevent side reactions.
-
Solvent: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction.
-
Reflux: Heating the reaction to reflux increases the reaction rate, allowing for a reasonable reaction time.
-
Aqueous Work-up: The aqueous work-up is essential to remove the inorganic salts and any remaining water-soluble impurities. The sodium bicarbonate wash ensures the removal of any residual acidic species.
Application in Pharmaceutical Synthesis: A Gateway to 4-Acylpiperidine Derivatives
The true value of this compound as an intermediate lies in the reactivity of its nitrile group. One of the most powerful transformations is its reaction with Grignard reagents, which converts the nitrile into a ketone. This reaction is a key step in the synthesis of various 4,4-disubstituted piperidines, which are known to possess potent analgesic properties.[3][4]
The resulting 4-acylpiperidine derivative is a versatile precursor for a range of potent analgesics. For instance, further chemical modifications, such as reduction of the ketone to an alcohol, followed by esterification or etherification, and N-alkylation, are common strategies in the synthesis of fentanyl and its analogues.[5][6][7]
Visualizing the Synthetic Pathway
The following diagram illustrates the two-stage process of synthesizing this compound and its subsequent conversion to a key 4-acylpiperidine intermediate.
Caption: Synthetic workflow from piperidine to a 4-acylpiperidine precursor.
Experimental Protocol: Synthesis of a 4-Acyl-4-Arylpiperidine Precursor
Objective: To demonstrate the utility of this compound by synthesizing a 4-acyl-4-arylpiperidine precursor via a Grignard reaction.
Materials:
-
This compound
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Dilute hydrochloric acid (HCl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation of Grignard Reagent:
-
In a dry three-neck flask under an inert atmosphere, place magnesium turnings (1.5 equivalents).
-
Add a small crystal of iodine.
-
In a dropping funnel, prepare a solution of bromobenzene (1.5 equivalents) in anhydrous diethyl ether or THF.
-
Add a small amount of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional hour at room temperature to ensure complete formation of the Grignard reagent (phenylmagnesium bromide).
-
-
Reaction with this compound:
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add the solution of this compound dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
-
Work-up and Hydrolysis:
-
Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Acidify the mixture with dilute hydrochloric acid to a pH of approximately 2-3 to hydrolyze the intermediate imine.
-
Stir the mixture for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product, a 4-acyl-4-arylpiperidine derivative, can be purified by column chromatography on silica gel.
-
Self-Validating System and Causality:
-
Inert Atmosphere: Grignard reagents are highly reactive towards water and oxygen; therefore, an inert atmosphere is crucial for a successful reaction.
-
Grignard Reagent Formation: The iodine crystal acts as an initiator by reacting with the magnesium to expose a fresh, reactive metal surface.
-
Controlled Addition: The dropwise addition of the nitrile to the Grignard reagent at low temperature helps to control the exothermic reaction and minimize side product formation.
-
Acidic Work-up: The acidic work-up is a critical step that hydrolyzes the intermediate magnesium salt of the imine to the desired ketone.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of this compound. Yields and purity are dependent on the scale and purification method.
| Parameter | Value | Reference |
| Synthesis of this compound | ||
| Reactants | Piperidine, 4-Chlorobutyronitrile | [General N-alkylation protocols] |
| Base | Potassium Carbonate | [General N-alkylation protocols] |
| Solvent | Acetonitrile | [General N-alkylation protocols] |
| Temperature | Reflux (~82°C) | [General N-alkylation protocols] |
| Typical Yield | 75-90% | [Based on literature for similar reactions] |
| Purity (post-distillation) | >98% | [Based on literature for similar reactions] |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward preparation and the rich reactivity of the nitrile group provide a robust platform for the development of a wide range of APIs, particularly in the area of analgesics and other CNS-active agents. The protocols detailed in this application note offer a reliable foundation for researchers to synthesize and utilize this important building block. Future research may focus on the development of more sustainable, one-pot procedures for the synthesis and subsequent functionalization of this compound, further enhancing its utility in the rapid and efficient discovery of new medicines.
References
- 1. New antihistamines: substituted piperazine and piperidine derivatives as novel H1-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US5489689A - Preparation of piperidine derivatives - Google Patents [patents.google.com]
- 6. EP2455377B1 - Synthesis of fentanyl analogs - Google Patents [patents.google.com]
- 7. EP1812391A2 - Process of making fentanyl intermediates - Google Patents [patents.google.com]
Application Note: A Robust Protocol for the N-alkylation of Piperidine with 4-Chlorobutyronitrile
Abstract
This document provides a detailed, field-proven protocol for the N-alkylation of piperidine with 4-chlorobutyronitrile to synthesize 4-(piperidin-1-yl)butanenitrile. This transformation is a classic example of a nucleophilic substitution reaction, a cornerstone of C-N bond formation in organic synthesis.[1] The resulting product is a valuable tertiary amine nitrile, a versatile building block for the development of pharmaceutical agents and functional materials.[2][3][4][5] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental workflow, and troubleshooting advice to ensure reproducible and high-yield synthesis.
Introduction and Mechanistic Overview
The N-alkylation of secondary amines, such as piperidine, with alkyl halides is a fundamental and widely utilized reaction in synthetic chemistry. The process described herein follows a bimolecular nucleophilic substitution (SN2) mechanism.[1][6]
Mechanism Breakdown:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic carbon atom of 4-chlorobutyronitrile that is bonded to the chlorine atom. This concerted step results in the formation of a new carbon-nitrogen bond and the displacement of the chloride ion.
-
Acid-Base Neutralization: The initial product of the nucleophilic attack is a piperidinium salt. In the presence of a base, the protonated nitrogen is deprotonated to yield the neutral tertiary amine product, 4-(piperidin-1-yl)butanenitrile. The base is crucial as it neutralizes the hydrohalic acid (HCl) generated, preventing the protonation of the starting piperidine.[7] A protonated piperidinium salt is no longer nucleophilic and would otherwise halt the reaction.[8]
-
Controlling Over-alkylation: A common side reaction in N-alkylations is the subsequent reaction of the tertiary amine product with another molecule of the alkyl halide to form a quaternary ammonium salt.[6][9] As the tertiary amine product is still nucleophilic, this can lead to reduced yields of the desired product. The protocol below is optimized to minimize this by carefully controlling stoichiometry and the rate of addition of the alkylating agent.[8][10]
Caption: SN2 Reaction Mechanism for N-alkylation.
Experimental Protocol
This protocol is designed for the safe and efficient synthesis of 4-(piperidin-1-yl)butanenitrile on a laboratory scale.
Materials and Reagents
| Reagent | CAS No. | Formula | Mol. Weight ( g/mol ) | Key Properties |
| Piperidine | 110-89-4 | C₅H₁₁N | 85.15 | Corrosive, Flammable Liquid |
| 4-Chlorobutyronitrile | 628-20-6 | C₄H₆ClN | 103.55 | Toxic, Combustible Liquid |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | Anhydrous, Hygroscopic Solid |
| Acetonitrile (MeCN) | 75-05-8 | C₂H₃N | 41.05 | Anhydrous, Flammable Liquid |
| Diethyl Ether (Et₂O) | 60-29-7 | C₄H₁₀O | 74.12 | Highly Flammable Liquid |
| Saturated Sodium Bicarbonate | N/A | NaHCO₃(aq) | N/A | Aqueous Solution |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Drying Agent |
Equipment
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Inert gas line (Nitrogen or Argon)
-
Heating mantle with temperature controller
-
Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flask)
-
Rotary evaporator
-
Vacuum distillation apparatus or flash chromatography system
Step-by-Step Procedure
Caption: A visual guide to the experimental process.
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add piperidine (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile (approx. 0.5 M solution based on piperidine).[8][11] Flush the flask with an inert gas (nitrogen or argon) and place it under a positive pressure of inert gas.
-
Addition of Alkylating Agent: In a dropping funnel, prepare a solution of 4-chlorobutyronitrile (1.1 eq) in a small amount of anhydrous acetonitrile. Add the 4-chlorobutyronitrile solution dropwise to the stirred piperidine mixture over 30-60 minutes.[8] A slow addition rate helps to maintain an excess of piperidine relative to the alkylating agent, minimizing the formation of the quaternary ammonium salt byproduct.[8]
-
Reaction: Stir the reaction mixture at room temperature. For a faster reaction, the mixture can be heated to 70°C.[8] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium chloride salts and wash the filter cake with a small amount of acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile. To the residue, add diethyl ether and saturated aqueous sodium bicarbonate solution.[8] Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate, and collect the organic (ether) layer. Extract the aqueous layer two more times with diethyl ether.
-
Isolation: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.
-
Purification: Purify the crude 4-(piperidin-1-yl)butanenitrile by vacuum distillation or flash column chromatography on silica gel.
Discussion and Expert Insights
Rationale for Experimental Choices
-
Choice of Base: Anhydrous potassium carbonate is an effective, inexpensive, and easily removable base for this transformation.[8] Alternatively, a sterically hindered, non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA, Hünig's base) can be employed.[7][10][11] The use of a non-nucleophilic base is advantageous as it cannot compete with piperidine in reacting with the alkyl halide.[7]
-
Choice of Solvent: Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are ideal for SN2 reactions.[8] They effectively solvate the potassium cation but do not strongly solvate the amine nucleophile, leaving it more reactive and accelerating the reaction rate.
-
Stoichiometry: Using a slight excess of the alkylating agent (4-chlorobutyronitrile) ensures the complete consumption of the starting piperidine. However, to minimize over-alkylation, one can also use a slight excess of piperidine and ensure slow addition of the alkyl halide.[8] The choice depends on the relative cost and ease of removal of the starting materials.
Troubleshooting and Self-Validating Systems
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive reagents (e.g., wet solvent/reagents).2. Insufficient base leading to protonation of piperidine.[8]3. Low reaction temperature. | 1. Use anhydrous solvents and reagents.2. Ensure adequate base (1.5-2.0 eq) is present and well-stirred.3. Increase temperature moderately (e.g., 50-70°C). |
| Formation of Quaternary Salt | 1. Reaction temperature is too high.2. Rapid addition of 4-chlorobutyronitrile.3. Stoichiometry favors excess alkyl halide. | 1. Run the reaction at room temperature.2. Add the alkyl halide slowly via a syringe pump or dropping funnel.[8]3. Use a slight excess of piperidine. |
| Difficult Purification | 1. Presence of unreacted starting materials or byproducts. | 1. Ensure the reaction has gone to completion before work-up.2. An acidic wash during work-up can remove residual piperidine, but may also protonate the product. Careful pH control is needed.3. Optimize chromatography conditions (solvent system). |
Conclusion
The N-alkylation of piperidine with 4-chlorobutyronitrile is a robust and reliable method for synthesizing 4-(piperidin-1-yl)butanenitrile. By understanding the SN2 mechanism and carefully controlling key parameters—such as the choice of base, solvent, and rate of addition—researchers can consistently achieve high yields of the desired tertiary amine while minimizing side reactions. This protocol serves as a comprehensive guide, blending theoretical principles with practical advice to empower scientists in their synthetic endeavors.
References
- 1. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 2. 4-(PIPERIDIN-1-YL)BUTANENITRILE | CAS 4672-18-8 [matrix-fine-chemicals.com]
- 3. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Use of 1-Piperidinebutyronitrile in Multicomponent Reaction Frameworks
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Multicomponent reactions (MCRs) are a cornerstone of modern medicinal chemistry, enabling the rapid assembly of complex molecular architectures from simple precursors in a single synthetic operation.[1][2] This guide delves into the role of α-aminonitriles, specifically 1-piperidinebutyronitrile, within the MCR landscape. Rather than being a typical starting material for common MCRs, its primary significance lies in its efficient synthesis via the Strecker reaction, a classic three-component condensation. We will explore the mechanistic underpinnings, provide detailed protocols for its synthesis, and discuss its subsequent transformations into valuable downstream products, thereby highlighting its function as a critical MCR-derived building block for drug discovery.
Introduction: Situating α-Aminonitriles in Drug Discovery
Multicomponent reactions are convergent, one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all starting materials.[3][4] This approach offers immense advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds.[2]
Within this paradigm, the α-aminonitrile scaffold is of paramount importance. These molecules are versatile intermediates, most notably serving as direct precursors to α-amino acids.[5][6] The specific compound of interest, this compound, features two key structural motifs highly valued in pharmaceutical development:
-
The Piperidine Ring: This saturated heterocycle is one of the most prevalent structural fragments in approved drugs, prized for its ability to improve pharmacokinetic properties such as solubility and bioavailability.[7][8]
-
The α-Aminonitrile Group: This functional group is a masked α-amino acid. The nitrile can be readily hydrolyzed to a carboxylic acid, providing access to novel amino acid derivatives that can be incorporated into peptides or used as chiral building blocks.[9]
The most direct and efficient route to α-aminonitriles like this compound is the Strecker reaction, itself a powerful MCR first reported in 1850.[10][11] Therefore, the primary "use" of this compound in an MCR context is as the target product of a highly efficient synthesis.
The Strecker Three-Component Reaction: A Protocol for Synthesizing this compound
The Strecker reaction is the condensation of a carbonyl compound (an aldehyde or ketone), an amine, and a cyanide source to yield an α-aminonitrile.[9][12] It remains one of the most effective methods for preparing these crucial intermediates.[13]
Mechanistic Rationale
The reaction proceeds through a well-established mechanism. The amine and aldehyde first condense to form an iminium ion, which is a key electrophilic intermediate. The cyanide anion then acts as a nucleophile, attacking the iminium carbon to form the stable α-aminonitrile product.[14][15] The use of a Lewis acid or Brønsted acid can promote the initial imine formation.[5][10]
Caption: Mechanism of the Strecker three-component reaction.
Experimental Protocol: One-Pot Synthesis
This protocol describes a general, robust procedure for the synthesis of this compound using trimethylsilyl cyanide (TMSCN) as a safe and effective cyanide source.
Materials:
-
Piperidine (1.0 equiv.)
-
Isobutyraldehyde (1.0 equiv.)
-
Trimethylsilyl cyanide (TMSCN) (1.1 equiv.)
-
Catalyst (e.g., InCl₃, Sc(OTf)₃, see Table 1) (1-10 mol%)
-
Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Acetonitrile (CH₃CN))
-
Argon or Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon), add the anhydrous solvent (approx. 0.2 M concentration relative to the aldehyde).
-
Addition of Amine and Aldehyde: Add piperidine (1.0 equiv.) to the stirring solvent, followed by the catalyst. Allow the mixture to stir for 5-10 minutes. Cool the mixture to 0 °C in an ice bath. Add isobutyraldehyde (1.0 equiv.) dropwise.
-
Causality Note: Pre-mixing the amine and catalyst allows for coordination that can facilitate a more rapid formation of the iminium intermediate upon aldehyde addition. Cooling is essential to control the initial exothermic condensation.
-
-
Addition of Cyanide Source: Add TMSCN (1.1 equiv.) dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Expert Insight: TMSCN is preferred over gaseous HCN or alkali metal cyanides (NaCN, KCN) in many lab settings due to its lower toxicity, better solubility in organic solvents, and the generation of a neutral silyl ether byproduct, which simplifies workup.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-12 hours, depending on the catalyst).
-
Workup and Purification: a. Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x). c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude residue by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield pure this compound.
Data Summary: Catalyst Performance
The choice of catalyst can significantly impact reaction efficiency and time. Lewis acids are commonly employed to activate the carbonyl group.
| Catalyst | Solvent | Temperature (°C) | Typical Time (h) | Typical Yield (%) | Reference |
| Sc(OTf)₃ (5 mol%) | CH₃CN | 25 | 2 | 96 | [16] |
| InCl₃ (10 mol%) | CH₃CN | 25 | 1.5 | 96 | [16] |
| Yb(OTf)₃ (5 mol%) | CH₃CN | 25 | 2 | 96 | [16] |
| Sulfated Polyborate | Solvent-free | 25 | 0.5 - 1 | >95 | [12] |
| No Catalyst | H₂O | 25 | 12 - 24 | Variable | [17] |
Post-MCR Utility: this compound as a Synthetic Intermediate
The true value of synthesizing this compound via an MCR is its role as a stable precursor to more complex molecules. The primary transformation is the hydrolysis of the nitrile moiety to unveil the corresponding α-amino acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry & Biology Of Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strecker Synthesis [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Organocatalytic Synthesis of α-Aminonitriles: A Review: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A truly green synthesis of a-aminonitriles via Strecker reaction | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Synthesis of 1-Piperidinebutyronitrile and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, valued for its influence on physicochemical properties such as pKa, solubility, and metabolic stability.[1][2] Consequently, the development of efficient synthetic routes to functionalized piperidine derivatives is of paramount importance in medicinal chemistry and drug discovery. 1-Piperidinebutyronitrile and its analogues are versatile building blocks, serving as precursors to a variety of more complex molecules with potential therapeutic applications, including but not limited to, central nervous system (CNS) agents, analgesics, and antihistamines.[2]
This comprehensive guide provides detailed experimental procedures for the synthesis of this compound, outlining two robust and widely applicable methods: N-alkylation of piperidine and aza-Michael addition . The causality behind experimental choices, safety considerations, and detailed characterization of the final product are discussed to ensure scientific integrity and reproducibility.
Mechanistic Insights
The synthesis of this compound can be approached through two primary mechanistic pathways, each offering distinct advantages depending on the available starting materials and desired reaction conditions.
Pathway A: Nucleophilic Substitution (N-Alkylation)
This pathway involves the direct alkylation of the secondary amine of piperidine with a suitable four-carbon electrophile bearing a nitrile group, such as 4-chlorobutyronitrile or 4-bromobutyronitrile. The reaction proceeds via a classical SN2 mechanism, where the lone pair of electrons on the piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the butyronitrile derivative and displacing the halide leaving group. The presence of a non-nucleophilic base is crucial to neutralize the hydrohalic acid byproduct, thereby driving the reaction to completion.
Caption: SN2 mechanism for the N-alkylation of piperidine.
Pathway B: Conjugate Addition (Aza-Michael Addition)
The aza-Michael addition offers an alternative route, utilizing acrylonitrile as the electrophilic partner. In this conjugate addition reaction, piperidine acts as a nucleophile, attacking the β-carbon of the electron-deficient alkene in acrylonitrile. This reaction is often facilitated by a protic solvent or a mild catalyst to activate the Michael acceptor and stabilize the resulting enolate intermediate, which is subsequently protonated to yield the final product. This method is highly atom-economical.
Caption: Aza-Michael addition mechanism for the synthesis of this compound.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. Piperidine is a flammable and corrosive liquid with harmful vapors. 4-Chlorobutyronitrile and acrylonitrile are toxic and should be handled with extreme care.
Protocol 1: Synthesis of this compound via N-Alkylation
This protocol describes the synthesis of this compound from piperidine and 4-chlorobutyronitrile.
Materials:
-
Piperidine (1.0 eq)
-
4-Chlorobutyronitrile (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
To a dry round-bottom flask, add piperidine (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 eq) to the stirred solution.
-
Slowly add 4-chlorobutyronitrile (1.1 eq) to the suspension at room temperature.
-
Heat the reaction mixture to 70-80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
Protocol 2: Synthesis of this compound via Aza-Michael Addition
This protocol details the synthesis of this compound through the conjugate addition of piperidine to acrylonitrile.
Materials:
-
Piperidine (1.0 eq)
-
Acrylonitrile (1.05 eq)
-
Methanol
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar
-
Ice bath
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve piperidine (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acrylonitrile (1.05 eq) to the cooled solution with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water to remove any unreacted piperidine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Data Presentation
| Parameter | This compound | Reference |
| CAS Number | 4672-18-8 | [3] |
| Molecular Formula | C₉H₁₆N₂ | [3] |
| Molecular Weight | 152.24 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | ~110-112 °C at 10 mmHg (Predicted) | |
| Density | ~0.93 g/mL (Predicted) |
Characterization of this compound
Successful synthesis of the target compound should be confirmed by a combination of spectroscopic methods. The following are expected spectral data for this compound.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Expected Chemical Shifts (δ, ppm):
-
~2.5-2.3 (m, 6H, -CH₂-N-CH₂- and -N-CH₂-CH₂-)
-
~2.3-2.1 (t, 2H, -CH₂-CN)
-
~1.8-1.6 (m, 2H, -CH₂-CH₂-CN)
-
~1.6-1.4 (m, 6H, piperidine ring protons)
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Expected Chemical Shifts (δ, ppm):
-
~119.5 (-CN)
-
~55.0 (-N-CH₂-)
-
~54.0 (piperidine ring -CH₂-N)
-
~26.0 (piperidine ring)
-
~24.5 (piperidine ring)
-
~22.0 (-CH₂-CH₂-CN)
-
~17.0 (-CH₂-CN)
-
IR (Infrared) Spectroscopy:
-
Expected Characteristic Absorptions (cm⁻¹):
-
~2930 (C-H stretch, aliphatic)
-
~2850 (C-H stretch, aliphatic)
-
~2245 (C≡N stretch, nitrile)
-
~1450 (C-H bend, aliphatic)
-
MS (Mass Spectrometry):
-
Expected m/z:
-
152.13 (M⁺)
-
Key fragmentation patterns may include loss of fragments corresponding to the piperidine ring and the butyronitrile side chain.
-
Conclusion
The synthetic protocols detailed in this application note provide reliable and reproducible methods for the preparation of this compound, a valuable intermediate for the synthesis of more complex piperidine-containing molecules. The choice between N-alkylation and aza-Michael addition will depend on factors such as starting material availability, scalability, and atom economy considerations. Thorough characterization of the final product using the spectroscopic methods outlined is essential to confirm its identity and purity. These procedures are intended to serve as a foundational guide for researchers in the field of medicinal chemistry and drug development, facilitating the exploration of novel piperidine-based therapeutic agents.
References
Application Notes & Protocols: The Strategic Role of Piperidine Nitriles in Analgesic Synthesis
Introduction: The Piperidine Scaffold and the Nitrile Handle in Modern Analgesics
The piperidine ring is a highly privileged scaffold in medicinal chemistry, forming the core structure of a vast array of clinically significant pharmaceuticals.[1] Its prevalence is particularly notable in the field of opioid analgesics, where it is a cornerstone of potent drugs designed to manage moderate to severe pain.[2] The structural activity relationship (SAR) of many opioids reveals that the piperidine nucleus is essential for their analgesic activity.[3] This guide focuses on the application of piperidine derivatives featuring a nitrile (-C≡N) group, a versatile and powerful functional "handle" for synthetic chemists.
While the specific starting material "1-Piperidinebutyronitrile" points to a general class of intermediates, its most illustrative and historically significant application is embodied in the synthesis of Pethidine (also known as Meperidine).[4] Pethidine, a fully synthetic opioid of the phenylpiperidine class, was first synthesized in 1938 and became a landmark in drug development, demonstrating that potent analgesic effects could be achieved with structures simpler than the complex alkaloids derived from opium.[4][5]
The synthesis of Pethidine is a classic example of how a nitrile group on a piperidine ring serves as a critical intermediate, which is later transformed to create the final, pharmacologically active ester.[4][6] This document will provide a detailed exploration of this synthesis, elucidating the rationale behind the methodology and presenting detailed protocols for the research and drug development professional.
Core Synthesis: Pethidine (Meperidine) via a Piperidine Nitrile Intermediate
The synthesis of Pethidine is a multi-step process that masterfully builds the required 4-phenylpiperidine core and then functionalizes it. The key intermediate, 1-Methyl-4-phenylpiperidine-4-carbonitrile (also known as Pethidine-Intermediate-A), contains the crucial nitrile group that is the focus of this guide.[7] The overall strategy involves two primary stages:
-
Formation of the Piperidine Nitrile Core: Cyclization of precursors to form the 1-methyl-4-phenylpiperidine-4-carbonitrile structure.
-
Conversion to the Final Ester: Hydrolysis of the nitrile to a carboxylic acid, followed by Fischer esterification to yield Pethidine.[4][5]
Stage 1: Synthesis of 1-Methyl-4-phenylpiperidine-4-carbonitrile
The original synthesis involves the condensation of benzyl cyanide with an N-methylated nitrogen mustard analogue, N,N-bis-(2-chloroethyl)-N-methylamine, in the presence of a strong base like sodium amide.[4][8] This reaction efficiently constructs the piperidine ring with the necessary phenyl and cyano groups at the C4 position.
Causality and Rationale:
-
Benzyl Cyanide: Provides the phenyl ring and the nitrile group. The alpha-proton is acidic enough to be removed by a strong base, creating a nucleophilic carbanion.
-
N,N-bis-(2-chloroethyl)-N-methylamine: Acts as the dialkylating agent. The two chloroethyl groups provide the electrophilic sites for the intramolecular cyclization, forming the piperidine ring.
-
Sodium Amide (NaNH₂): A powerful, non-nucleophilic base required to deprotonate benzyl cyanide, initiating the reaction.
Detailed Protocol 1: Synthesis of 1-Methyl-4-phenylpiperidine-4-carbonitrile
Materials:
-
Benzyl Cyanide (C₈H₇N)
-
N,N-bis-(2-chloroethyl)-N-methylamine hydrochloride
-
Sodium Amide (NaNH₂)
-
Toluene (anhydrous)
-
Ammonia (liquid)
-
Hydrochloric Acid (HCl) solution
-
Sodium Hydroxide (NaOH) solution
Procedure:
-
Base Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, prepare a suspension of sodium amide in anhydrous toluene.
-
Reaction Initiation: Add benzyl cyanide dropwise to the sodium amide suspension while stirring vigorously at room temperature. An exothermic reaction will occur, forming the sodium salt of benzyl cyanide.
-
Cyclization: To this mixture, add a solution of N,N-bis-(2-chloroethyl)-N-methylamine in toluene dropwise. The rate of addition should be controlled to maintain a gentle reflux.
-
Reflux: After the addition is complete, heat the mixture under reflux for 2-3 hours to ensure the completion of the cyclization reaction.
-
Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water. Separate the organic layer.
-
Purification: Wash the organic layer with dilute HCl and then with water. Neutralize any remaining acid with a dilute NaOH solution. Dry the toluene layer over anhydrous sodium sulfate.
-
Isolation: Remove the toluene under reduced pressure. The resulting crude product, 1-methyl-4-phenylpiperidine-4-carbonitrile, can be purified by vacuum distillation or recrystallization.
Stage 2: Conversion of the Nitrile to Pethidine
This stage is a classic two-step transformation of the nitrile functional group.[6]
-
Hydrolysis: The nitrile is hydrolyzed under acidic conditions to form the corresponding carboxylic acid, 1-methyl-4-phenylpiperidine-4-carboxylic acid (Pethidinic acid).[9]
-
Esterification: The carboxylic acid is then esterified with ethanol, typically under acidic catalysis (Fischer esterification), to yield the final product, Pethidine (ethyl 1-methyl-4-phenylpiperidine-4-carboxylate).[10][11]
Causality and Rationale:
-
Acidic Hydrolysis: Strong acid (e.g., H₂SO₄) protonates the nitrile nitrogen, making the carbon atom highly electrophilic and susceptible to attack by water. This leads to the formation of the carboxylic acid.
-
Fischer Esterification: This equilibrium-driven process uses an excess of alcohol (ethanol) and an acid catalyst to convert the carboxylic acid into an ethyl ester.[12] The acid protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by the ethanol.
Detailed Protocol 2: Hydrolysis and Esterification to Pethidine
Materials:
-
1-Methyl-4-phenylpiperidine-4-carbonitrile
-
Sulfuric Acid (H₂SO₄, concentrated)
-
Ethanol (absolute)
-
Diethyl Ether
-
Sodium Carbonate (Na₂CO₃) solution
Procedure:
-
Hydrolysis: Place the nitrile intermediate into a round-bottom flask. Add a mixture of concentrated sulfuric acid and water. Heat the mixture under reflux for 4-6 hours. This will hydrolyze the nitrile to the carboxylic acid (Pethidinic acid).[9]
-
Esterification Setup: Cool the reaction mixture. Slowly and carefully add an excess of absolute ethanol. The addition of ethanol to concentrated sulfuric acid is highly exothermic and must be done with caution, preferably in an ice bath.
-
Esterification Reaction: Reflux the new mixture for 8-12 hours to drive the Fischer esterification to completion.[11][13]
-
Work-up and Isolation: Cool the reaction mixture and pour it onto crushed ice. Make the solution alkaline by the slow addition of a saturated sodium carbonate solution. This will neutralize the acid and precipitate the crude Pethidine base.
-
Extraction: Extract the Pethidine base into a suitable organic solvent, such as diethyl ether.
-
Purification: Wash the ether extracts with water, dry over anhydrous sodium sulfate, and evaporate the solvent. The resulting crude Pethidine can be further purified by vacuum distillation. If the hydrochloride salt is desired, the base can be dissolved in a suitable solvent and treated with gaseous HCl.
Data Presentation: Synthesis Parameters
| Parameter | Stage 1: Nitrile Formation | Stage 2: Hydrolysis & Esterification |
| Key Reagents | Benzyl Cyanide, NaNH₂, N,N-bis-(2-chloroethyl)-N-methylamine | H₂SO₄, Water, Ethanol |
| Solvent | Toluene (anhydrous) | None (reagents act as solvent) |
| Reaction Temp. | Reflux (~111 °C) | Reflux (~100-120 °C) |
| Reaction Time | 2-3 hours | 12-18 hours (total) |
| Key Intermediate | 1-Methyl-4-phenylpiperidine-4-carbonitrile | Pethidinic Acid[9] |
| Final Product | - | Pethidine (Meperidine) |
| Molar Mass ( g/mol ) | Intermediate: 200.28[7] | Product: 247.33 |
Visualization of Synthesis & Workflow
The following diagrams illustrate the logical flow of the synthesis and the specific chemical transformations involved.
Caption: Overall workflow for the synthesis of Pethidine.
Caption: Chemical reaction pathway for Pethidine synthesis.
Broader Significance & Conclusion
The synthesis of Pethidine serves as a foundational example, but the strategic importance of the piperidine core extends to many other classes of potent analgesics, most notably Fentanyl and its derivatives.[14] Fentanyl, a 4-anilidopiperidine, is structurally related to Pethidine but is significantly more potent.[15] The synthesis of Fentanyl and its numerous analogs also relies on building a substituted piperidine core, reinforcing the value of this scaffold in analgesic drug design.[9]
The nitrile group itself is a valuable pharmacophore and synthetic intermediate in drug development for several reasons:
-
Metabolic Stability: The nitrile group is robust and often not readily metabolized, which can improve a drug's pharmacokinetic profile.[15][16]
-
Versatility: As demonstrated, it can be readily converted into primary amines, amides, or carboxylic acids, providing chemists with multiple pathways to elaborate a core structure.[3][6]
-
Polar Interactions: The strong dipole of the nitrile group can act as a hydrogen bond acceptor or engage in other polar interactions within a receptor's active site, enhancing binding affinity.[15][16]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scholarworks.uno.edu [scholarworks.uno.edu]
- 3. researchgate.net [researchgate.net]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. Synthesis of Pethidine aka Meperidine - Chemistry Steps [chemistrysteps.com]
- 6. nbinno.com [nbinno.com]
- 7. 1-Methyl-4-phenylpiperidine-4-carbonitrile | C13H16N2 | CID 62513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US3824242A - Synthesis of meperidine - Google Patents [patents.google.com]
- 9. Pethidinic acid - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Tandem Alkynyl Aza-Prins-Ritter Reactions for Piperidine Derivatives
Abstract
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1][2] Traditional synthetic routes often require multiple steps, including protection/deprotection and functional group interconversions. Tandem or cascade reactions offer a highly efficient and atom-economical alternative by constructing complex molecular architectures in a single, uninterrupted sequence.[3] This guide provides a detailed exploration of the tandem alkynyl aza-Prins-Ritter reaction, a powerful strategy for the rapid synthesis of highly functionalized piperidine derivatives from simple acyclic precursors. We will dissect the underlying mechanism, provide a robust experimental protocol, and offer expert insights into reaction optimization and troubleshooting.
Introduction: The Power of Tandem Reactions
The synthesis of saturated nitrogen-containing heterocycles is a cornerstone of modern organic chemistry.[4][5] The aza-Prins reaction, involving the acid-catalyzed cyclization of a homoallylic amine with an aldehyde, is a well-established method for building the piperidine ring.[4][6][7] By strategically replacing the alkene with an alkyne, we open up new reaction pathways. The tandem alkynyl aza-Prins-Ritter sequence leverages this modification to achieve a higher degree of molecular complexity in one pot.[8][9]
This powerful three-component reaction combines a homopropargyl amine, an aldehyde, and a nitrile to forge two new rings and install multiple functional groups with potential stereocontrol.[8] The reaction is typically promoted by a strong Brønsted acid, which initiates a cascade of bond-forming events, culminating in the formation of a stable, functionalized piperidine product.
Mechanistic Rationale: A Step-by-Step Cascade
Understanding the reaction mechanism is critical for rational optimization and troubleshooting. The tandem alkynyl aza-Prins-Ritter reaction proceeds through a series of well-defined cationic intermediates. The entire sequence is orchestrated within a single reaction vessel.
Step 1: N-Acyliminium Ion Formation The reaction initiates with the acid-catalyzed condensation of the homopropargyl amine and an aldehyde to form an N-acyliminium ion. This highly electrophilic species is the key to initiating the cyclization.[5][10]
Step 2: Alkynyl Aza-Prins Cyclization The pendant alkyne group, acting as an intramolecular π-nucleophile, attacks the electrophilic iminium ion. This 6-endo-dig cyclization is the ring-forming step, generating the piperidine core and a highly reactive vinyl cation intermediate.[11][12][13]
Step 3: Ritter Reaction Trapping The vinyl cation is immediately trapped by the nitrile, which typically serves as the reaction solvent. This nucleophilic attack, known as the Ritter reaction, forms a stable nitrilium ion intermediate.[3][14][15] The use of the nitrile as both solvent and reagent is a key feature that enhances the efficiency of the cascade.[8]
Step 4: Hydrolysis to the Final Product Upon aqueous workup, the nitrilium ion is hydrolyzed to yield the final N-amido piperidine derivative. This final step is irreversible and drives the reaction equilibrium towards the product.
The entire mechanistic pathway is depicted below.
Experimental Protocol: A General Procedure
This protocol provides a generalized method for the synthesis of N-(piperidin-3-ylidenemethyl)acetamides. Researchers should optimize conditions for their specific substrates.
3.1. Materials and Equipment
-
Reagents: Homopropargyl amine derivative, aldehyde, Triflic acid (TfOH), acetonitrile (anhydrous), dichloromethane (DCM, anhydrous), saturated sodium bicarbonate (NaHCO₃) solution, brine, anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Round-bottom flask, magnetic stirrer, stir bar, ice bath, nitrogen/argon inlet, dropping funnel, rotary evaporator, silica gel for column chromatography.
3.2. Step-by-Step Protocol
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the homopropargyl amine (1.0 equiv) and the aldehyde (1.2 equiv).
-
Solvent Addition: Add anhydrous acetonitrile (0.1 M concentration with respect to the amine). Stir the mixture to ensure dissolution.
-
Cooling: Place the flask in an ice bath and cool the mixture to 0 °C.
-
Catalyst Addition: Slowly add Triflic acid (TfOH, 2.0 equiv) dropwise to the stirred solution over 5 minutes. Caution: Triflic acid is highly corrosive.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Workup and Quenching: Once the reaction is complete, cool the flask back to 0 °C. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM, 3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to afford the pure piperidine derivative.[8]
Data Presentation: Substrate Scope and Yields
The tandem alkynyl aza-Prins-Ritter reaction is compatible with a range of substrates. The following table summarizes representative results to illustrate the reaction's scope.
| Entry | Homopropargyl Amine (R¹) | Aldehyde (R²) | Nitrile | Yield (%) | Reference |
| 1 | N-Tosyl | Benzaldehyde | Acetonitrile | 85 | [8] |
| 2 | N-Tosyl | 4-Chlorobenzaldehyde | Acetonitrile | 82 | [8] |
| 3 | N-Tosyl | 2-Naphthaldehyde | Acetonitrile | 78 | [9] |
| 4 | N-Tosyl | Isovaleraldehyde | Acetonitrile | 75 | [8] |
| 5 | N-Benzoyl | Benzaldehyde | Acetonitrile | 72 | [9] |
| 6 | N-Tosyl | Benzaldehyde | Propionitrile | 80 | [8] |
Causality and Field-Proven Insights (E-E-A-T)
-
Choice of Acid Catalyst: Triflic acid (TfOH) is a superior Brønsted acid for this transformation. Its non-nucleophilic counterion (triflate) prevents competitive trapping of the cationic intermediates, which could occur with acids like HCl or HBr.[16] Lewis acids such as BF₃·OEt₂ can also be effective.[9] The choice of acid is critical for efficiently generating the initial N-acyliminium ion without promoting side reactions.
-
The Role of the Alkyne: The use of an alkyne instead of an alkene is the key to enabling the Ritter termination. The vinyl cation formed from the alkyne cyclization is significantly more reactive and electrophilic than the alkyl cation that would be formed from an alkene, facilitating its capture by the weakly nucleophilic nitrile.[11][17]
-
Solvent and Nucleophile: Anhydrous conditions are paramount. Any water present in the reaction mixture can compete with the nitrile as a nucleophile, leading to the formation of unwanted ketone byproducts via hydration of the alkyne or hydrolysis of intermediates. Acetonitrile is an ideal choice as it serves as both the solvent and the trapping agent, simplifying the reaction setup and driving the desired cascade forward.[8][9]
-
Stereoselectivity: The stereochemical outcome of the reaction is often dictated during the irreversible aza-Prins cyclization step. The reaction typically proceeds through a chair-like transition state to minimize steric interactions, which can lead to a high degree of diastereoselectivity in the final product.[4][18]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently acidic catalyst. 2. Deactivated substrates (e.g., electron-withdrawing groups). 3. Presence of moisture. | 1. Ensure the quality and quantity of Triflic acid. 2. Consider using a stronger Lewis acid or increasing the reaction temperature. 3. Use freshly distilled, anhydrous solvents and reagents. Flame-dry all glassware. |
| Formation of Side Products | 1. Catalyst degradation or reaction with solvent. 2. Competing reaction pathways (e.g., polymerization). 3. Water contamination leading to hydrolysis. | 1. Add the catalyst slowly at 0 °C to control the initial exotherm. 2. Ensure proper stoichiometry; an excess of aldehyde can sometimes lead to side reactions. 3. Strictly adhere to anhydrous conditions. |
| Low Yield After Purification | 1. Product instability on silica gel. 2. Incomplete reaction. 3. Physical loss during workup. | 1. Consider deactivating the silica gel with triethylamine or using an alternative stationary phase like alumina. 2. Allow the reaction to run longer or gently heat if TLC indicates incomplete conversion. 3. Ensure efficient extraction and careful handling during concentration steps. |
Conclusion
The tandem alkynyl aza-Prins-Ritter reaction is a highly effective and elegant method for the diastereoselective synthesis of complex piperidine derivatives. By understanding the intricate mechanistic cascade, researchers can harness this one-pot, three-component reaction to rapidly access valuable scaffolds for drug discovery and natural product synthesis. The protocol and insights provided herein serve as a comprehensive guide for the successful application of this powerful synthetic tool.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dobbsgroupqm.wordpress.com [dobbsgroupqm.wordpress.com]
- 8. Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Alkynyl Prins and Alkynyl Aza-Prins Annulations: Scope and Synthetic Applications | NSF Public Access Repository [par.nsf.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Ritter Reaction [organic-chemistry.org]
- 15. Ritter reaction - Wikipedia [en.wikipedia.org]
- 16. Alkyne aza-Prins cyclization of N-(hexa-3,5-diynyl)tosylamides with aldehydes using triflic acid and a binuclear aluminum complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Diastereoselective Synthesis of 2,4,6-Trisubstituted Piperidines via aza-Prins Cyclization | Semantic Scholar [semanticscholar.org]
GC-MS analysis protocol for piperidine-containing compounds
An Application Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Piperidine-Containing Compounds
Abstract
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, natural alkaloids, and specialty chemicals.[1][2] Its prevalence necessitates robust and reliable analytical methods for identification, quantification, and impurity profiling. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for this purpose, offering exceptional sensitivity and structural elucidation capabilities for volatile and semi-volatile piperidine derivatives.[2][3] This guide provides a comprehensive protocol for the GC-MS analysis of piperidine-containing compounds, delving into the causality behind methodological choices, from sample preparation and derivatization to instrument parameter optimization and data interpretation.
Introduction: The Analytical Imperative for Piperidine Compounds
Piperidine and its derivatives are fundamental building blocks in drug development, leading to compounds with diverse therapeutic activities. They are also found in natural products, such as the pungent alkaloid piperine in black pepper.[3][4] The analytical challenge stems from the chemical nature of the piperidine moiety itself. The basic nitrogen atom imparts polarity, which can lead to poor chromatographic peak shape (tailing) on common non-polar GC columns.[5] Furthermore, the presence of active hydrogens (N-H) can result in unwanted interactions and thermal instability in the hot GC inlet.
GC-MS is uniquely suited to overcome these challenges. The gas chromatograph provides powerful separation of complex mixtures, while the mass spectrometer offers definitive identification through characteristic fragmentation patterns, acting as a molecular fingerprint.[1][2][6] This combination is critical for quality control in pharmaceutical synthesis, metabolic studies, and forensic analysis.[7]
Foundational Principles and Strategic Considerations
The Role of Derivatization
For many piperidine compounds, particularly those with a secondary amine (N-H), direct analysis by GC can be problematic. Derivatization is a chemical modification process that converts the polar N-H group into a less polar, more volatile, and more thermally stable moiety. This is a critical step to:
-
Improve Peak Shape: By reducing the polarity, interactions with active sites on the column and inlet liner are minimized, resulting in sharper, more symmetrical peaks.
-
Enhance Thermal Stability: Derivatized compounds are less likely to degrade at the high temperatures of the GC inlet.[5]
-
Increase Volatility: This allows for the analysis of less volatile piperidine derivatives at lower temperatures.
Common derivatization strategies include silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and acylation .[5][8] The choice of reagent depends on the specific analyte and potential interferences. For N-substituted piperidines that lack an active hydrogen, derivatization may not be necessary.[9]
Understanding Mass Spectral Fragmentation
Under Electron Ionization (EI), the most common ionization technique for GC-MS, the piperidine ring undergoes predictable fragmentation. Understanding these pathways is key to structural confirmation.[1][10]
-
α-Cleavage: This is the most dominant fragmentation pathway. The bond adjacent to the nitrogen atom breaks, leading to the loss of a substituent and the formation of a stable, resonance-stabilized iminium ion. The largest substituent at the α-carbon is typically lost preferentially.[1]
-
Ring Fission: The piperidine ring itself can open and cleave, leading to a series of smaller fragment ions.
-
Substituent-Driven Fragmentation: The fragmentation pattern is heavily influenced by the nature and position of substituents on the ring.
For unsubstituted piperidine, the molecular ion is at m/z 85, and a characteristic base peak is often observed at m/z 84 due to the loss of a hydrogen atom.[11][12]
Comprehensive GC-MS Analysis Workflow
The entire process, from sample receipt to data analysis, follows a structured workflow designed to ensure accuracy and reproducibility.
Caption: End-to-end workflow for GC-MS analysis of piperidine compounds.
Detailed Experimental Protocol
This protocol provides a robust starting point for method development. Optimization is essential for specific applications and analytes.
Materials and Reagents
-
Solvents: HPLC or GC-grade solvents (e.g., Dichloromethane, Ethyl Acetate, Hexane, Methanol).[13][14]
-
Reagents: High-purity water, anhydrous sodium sulfate, acids, and bases for pH adjustment.
-
Derivatization Agent (if needed): BSTFA with 1% TMCS, or other suitable acylating/silylating agents.
-
Standards: Certified reference standards of the target piperidine compound(s) and a suitable internal standard (IS).
-
Apparatus: GC-MS system with an autosampler, analytical balance, vortex mixer, centrifuge, evaporator, and appropriate glassware.[2]
Sample Preparation: Isolating the Analyte
The goal of sample preparation is to extract the analyte from the sample matrix and concentrate it into a solvent compatible with GC-MS.[13][14]
Protocol for Liquid-Liquid Extraction (LLE):
-
pH Adjustment: For a 1 mL aqueous sample (e.g., urine, plasma), add a suitable buffer to basify the solution (pH > 10). This ensures the piperidine amine is in its free base form, which is more soluble in organic solvents.
-
Extraction: Add 2-3 mL of an immiscible organic solvent (e.g., ethyl acetate or a toluene/ethyl acetate mixture).[5]
-
Mixing: Vortex the mixture vigorously for 2 minutes to facilitate the transfer of the analyte into the organic phase.
-
Separation: Centrifuge at 3000 rpm for 5 minutes to achieve clean separation of the aqueous and organic layers.[5]
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Drying & Evaporation: Pass the organic extract through a small column of anhydrous sodium sulfate to remove residual water. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50 °C.[5]
-
Reconstitution: Reconstitute the dried residue in 50-100 µL of a suitable solvent (e.g., ethyl acetate) for analysis.[5]
For solid samples, an initial solvent extraction (e.g., with methanol or ethanol) may be required before proceeding with LLE or other cleanup steps.[3]
Derivatization Protocol (Silylation Example)
-
To the dried extract from step 7 above, add 50 µL of ethyl acetate and 50 µL of BSTFA.
-
Cap the vial tightly and vortex briefly.
-
Heat the vial at 70-80 °C for 30 minutes to ensure the reaction goes to completion.[8]
-
Cool the sample to room temperature before injection into the GC-MS.
GC-MS Instrumental Parameters
The following parameters are a general guideline and should be optimized for the specific compounds of interest.
| Parameter | Recommended Condition | Rationale/Causality |
| GC System | Agilent 7890 or equivalent | Widely used and robust platform. |
| Column | DB-5ms, HP-5ms, or similar (30 m x 0.25 mm, 0.25 µm)[3][9] | A non-polar 5% phenyl-methylpolysiloxane column offers excellent versatility for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min[3][9] | Inert gas that provides good chromatographic efficiency. Constant flow ensures stable retention times. |
| Inlet Temperature | 250 °C[9][15] | Ensures rapid and complete volatilization of the sample without causing thermal degradation of the analyte. |
| Injection Mode | Splitless or Split (e.g., 20:1)[9] | Splitless mode is used for trace analysis to maximize sensitivity. Split mode is used for higher concentration samples to avoid column overload. |
| Injection Volume | 1 µL | Standard volume for most applications. |
| Oven Program | Initial: 60-80°C, hold 2 min. Ramp: 10-20°C/min to 280°C. Hold: 5 min.[3][9] | The initial temperature allows for focusing of analytes at the head of the column. The ramp separates compounds based on boiling point. The final hold ensures all components elute. |
| MS System | Agilent 5977 or equivalent | A reliable single quadrupole mass spectrometer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy that produces reproducible fragmentation patterns for library matching.[16] |
| Ion Source Temp. | 230 °C[9] | Optimized to maintain compound integrity and promote efficient ionization. |
| Quadrupole Temp. | 150 °C[9] | Ensures consistent mass filtering. |
| Scan Range | m/z 40-500 | Captures the molecular ion and key fragments of most common piperidine derivatives. |
| Acquisition Mode | Full Scan for identification; Selected Ion Monitoring (SIM) for quantification[17] | Full Scan provides a complete mass spectrum. SIM mode increases sensitivity and selectivity by monitoring only specific ions of interest. |
Data Interpretation and System Validation
Qualitative and Quantitative Analysis
-
Identification: Analyte identification is confirmed by matching both the retention time and the mass spectrum of the unknown peak with that of a certified reference standard. A library search (e.g., NIST/Wiley) can provide tentative identifications.
-
Quantification: For quantitative analysis, a calibration curve is prepared using standards of known concentrations. An internal standard should be used to correct for variations in sample preparation and injection volume.
Method Validation
A validated method ensures the reliability of the results. Key validation parameters are summarized below.[17][18]
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability to elicit results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) > 0.99 |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-Noise ratio (S/N) ≥ 3 |
| Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be accurately and precisely quantified. | S/N ≥ 10; Precision (%RSD) ≤ 20%[18] |
| Accuracy | The closeness of the measured value to the true value. | Recovery of 80-120% of the spiked amount.[17] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (%RSD) < 15% |
Troubleshooting
-
Peak Tailing: Often caused by active sites in the inlet liner or column. Deactivate the liner, use a fresh column, or ensure derivatization is complete.
-
No Peak/Low Sensitivity: Check for leaks in the system, verify injection volume, and ensure proper sample preparation and concentration. For some compounds, derivatization might be necessary to improve volatility.[19][20]
-
Poor Reproducibility: Often linked to inconsistent sample preparation or autosampler issues. Ensure precise pipetting and use of an internal standard.
Conclusion
This application note provides a comprehensive framework for the successful analysis of piperidine-containing compounds using GC-MS. By understanding the principles of sample preparation, derivatization, and mass spectral fragmentation, researchers can develop and validate robust methods tailored to their specific analytical needs. The detailed protocol serves as a starting point, emphasizing the importance of methodical optimization to achieve the highest standards of scientific integrity and data quality in pharmaceutical development and research.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cmbr-journal.com [cmbr-journal.com]
- 4. Separation and Identification of Piperine and Chavicine in Black Pepper by TLC and GC–MS | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Analysis of Piperine by Gas Chromatography-Mass Spectrometry (GC-MS) - STEMart [ste-mart.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Human Metabolome Database: Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301) [hmdb.ca]
- 13. uoguelph.ca [uoguelph.ca]
- 14. Sample preparation GC-MS [scioninstruments.com]
- 15. Note 64: Comparison of Various GC/MS Techniques For the Analysis of Black Pepper (Piper Nigrum) [sisweb.com]
- 16. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 17. scholars.direct [scholars.direct]
- 18. scholars.direct [scholars.direct]
- 19. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS | NSF Public Access Repository [par.nsf.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Piperidinebutyronitrile
Welcome to the technical support center for the synthesis of 1-Piperidinebutyronitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges encountered during the synthesis of this valuable intermediate. Our focus is on providing practical, evidence-based solutions to minimize side product formation and maximize the yield and purity of your target compound.
I. Overview of this compound Synthesis
The most prevalent and straightforward laboratory and industrial synthesis of this compound (also known as 4-(Piperidin-1-yl)butanenitrile) involves the nucleophilic substitution (SN2) reaction between piperidine and a 4-halobutyronitrile, typically 4-chlorobutyronitrile. This reaction, while conceptually simple, is often accompanied by the formation of specific side products that can complicate purification and reduce the overall yield.
This guide will focus on troubleshooting the common issues arising from this synthetic route.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems during the synthesis of this compound, providing insights into their causes and offering practical solutions.
Issue 1: Low Yield of this compound and Presence of a Water-Soluble Impurity
Symptoms:
-
The isolated yield of the desired product is significantly lower than expected.
-
A significant amount of a polar, water-soluble byproduct is observed, which is often difficult to remove by standard organic extraction.
-
1H NMR analysis of the crude product shows complex multiplets and downfield shifts of protons adjacent to the nitrogen atom compared to the expected product spectrum.
Primary Cause: Quaternization of the Product
The most common side reaction is the further reaction of the desired product, this compound (a tertiary amine), with the starting material, 4-chlorobutyronitrile, to form a quaternary ammonium salt: 1-(4-cyanopropyl)-1-piperidinium chloride. This "over-alkylation" consumes both the product and the starting material, leading to a reduced yield of the target molecule.
dot graph "Quaternization_Side_Reaction" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#202124"];
} . Quaternization Side Reaction.
Solutions:
| Troubleshooting Strategy | Underlying Principle | Expected Outcome |
| Control Stoichiometry | The rate of the desired reaction (second order) is dependent on the concentration of both piperidine and 4-chlorobutyronitrile, while the rate of the side reaction is dependent on the concentration of the product and 4-chlorobutyronitrile. By using an excess of piperidine, the probability of 4-chlorobutyronitrile reacting with piperidine is increased relative to its reaction with the product. | A significant reduction in the formation of the quaternary ammonium salt. |
| Slow Addition of Alkylating Agent | Maintaining a low concentration of the alkylating agent (4-chlorobutyronitrile) at all times favors its reaction with the more abundant nucleophile (piperidine) over the less abundant product. | Minimized "hot spots" of high alkylating agent concentration, thus suppressing the quaternization reaction. |
| Use of a Non-Polar Solvent | Quaternary ammonium salts are generally less soluble in non-polar solvents. Conducting the reaction in a solvent like toluene or tert-butyl methyl ether (MTBE) can cause the quaternary salt to precipitate as it forms, effectively removing it from the reaction mixture and preventing it from interfering with the workup. | Easier separation of the quaternary salt by filtration and a purer crude product. |
| Lower Reaction Temperature | The activation energy for the second alkylation (quaternization) is often higher than that for the initial alkylation. Running the reaction at a lower temperature (e.g., room temperature to 40°C) can selectively slow down the undesired side reaction more than the desired reaction. | Improved selectivity for the formation of this compound. |
Experimental Protocol to Minimize Quaternization:
-
To a stirred solution of piperidine (2.0 equivalents) in a suitable solvent (e.g., acetonitrile or toluene), slowly add a solution of 4-chlorobutyronitrile (1.0 equivalent) in the same solvent dropwise over 1-2 hours at room temperature.[1]
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, if a precipitate (the quaternary salt) has formed, it can be removed by filtration.
-
Proceed with a standard aqueous workup to remove excess piperidine and piperidine hydrochloride.
Issue 2: Presence of an Unsaturated Impurity and a Volatile Byproduct
Symptoms:
-
GC-MS analysis of the crude product reveals a compound with a lower molecular weight than the starting materials.
-
1H NMR of the crude product may show signals in the olefinic region (δ 5.0-7.0 ppm).
-
A pungent, garlic-like odor may be noticeable from the reaction mixture.
Primary Cause: Elimination Reaction
Piperidine, being a moderately strong base, can induce the elimination of HCl from 4-chlorobutyronitrile, leading to the formation of crotononitrile (2-butenenitrile) and its isomers. This is an E2 elimination reaction that competes with the desired SN2 substitution.
dot graph "Elimination_Side_Reaction" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#202124"];
} . Elimination Side Reaction.
Solutions:
| Troubleshooting Strategy | Underlying Principle | Expected Outcome |
| Lower Reaction Temperature | Elimination reactions are generally favored by higher temperatures.[2] Conducting the reaction at or below room temperature will favor the substitution pathway. | Reduced formation of crotononitrile and other elimination byproducts. |
| Solvent Choice | Polar aprotic solvents such as acetonitrile or DMF tend to favor SN2 reactions over E2 reactions. | An increased ratio of substitution to elimination products. |
| Use of a Non-nucleophilic Base | If the reaction is run with a catalytic amount of piperidine and a stoichiometric amount of a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to scavenge the HCl produced, the concentration of the strong base (piperidine) available to promote elimination is kept low.[1] | A cleaner reaction profile with less elimination. |
Issue 3: Presence of an Amide or Carboxylic Acid Impurity
Symptoms:
-
IR analysis of the product shows a strong absorption in the carbonyl region (around 1650-1710 cm-1).
-
The product is partially water-soluble, and its solubility changes with pH.
-
Mass spectrometry indicates the presence of compounds with molecular weights corresponding to the addition of one or two oxygen atoms.
Primary Cause: Hydrolysis of the Nitrile Group
The nitrile group in either the starting material (4-chlorobutyronitrile) or the product (this compound) can be hydrolyzed to the corresponding amide or carboxylic acid, particularly under strongly acidic or basic conditions during the workup.
Solutions:
| Troubleshooting Strategy | Underlying Principle | Expected Outcome |
| Neutral or Mildly Basic Workup | Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures, during the workup and purification steps. Use a saturated solution of sodium bicarbonate for neutralization. | Preservation of the nitrile functional group. |
| Anhydrous Reaction Conditions | Ensure that all reagents and solvents are dry to prevent hydrolysis during the reaction itself, although this is less common than hydrolysis during workup. | A cleaner reaction with fewer hydrolysis-related side products. |
III. Frequently Asked Questions (FAQs)
Q1: How can I effectively remove the quaternary ammonium salt byproduct?
A1: The quaternary ammonium salt, 1-(4-cyanopropyl)-1-piperidinium chloride, is highly polar and water-soluble. During the workup, it will preferentially partition into the aqueous phase. Multiple extractions of the organic layer with water or brine will help to remove it. If the salt precipitates from the reaction mixture (e.g., in a non-polar solvent), it can be removed by filtration before the workup.
Q2: What is the best way to monitor the progress of the reaction?
A2: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for monitoring this reaction. It allows for the separation and identification of the starting materials, the product, and volatile side products like crotononitrile. Thin-layer chromatography (TLC) can also be used, but visualization of the piperidine-containing compounds may require staining with an appropriate agent like ninhydrin or potassium permanganate.
Q3: Can I use 4-bromobutyronitrile instead of 4-chlorobutyronitrile?
A3: Yes, 4-bromobutyronitrile is a more reactive alkylating agent and will likely lead to a faster reaction. However, it is also more prone to elimination and quaternization reactions. If you use the bromo-analog, it is even more critical to use lower temperatures and carefully control the stoichiometry.
Q4: My final product is a yellow to brown oil. How can I decolorize it?
A4: The color is likely due to small amounts of polymeric or oxidized impurities. You can try to decolorize the product by treating a solution of it in an organic solvent with activated carbon, followed by filtration through a pad of celite. Distillation under reduced pressure is also a highly effective method for obtaining a colorless, pure product.
IV. Analytical Characterization of Product and Side Products
Accurate identification of the components in your reaction mixture is crucial for effective troubleshooting. Below is a table summarizing the expected analytical data for the main product and key side products.
| Compound | Structure | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | MS (m/z) |
| This compound | N#CCCCN1CCCCC1 | ~2.4 (m, 6H), ~1.8 (m, 2H), ~1.6 (m, 4H), ~1.4 (m, 2H) | ~119 (CN), ~55 (CH2N), ~54 (piperidine CH2N), ~26 (piperidine CH2), ~24 (piperidine CH2), ~22 (CH2), ~16 (CH2) | 152 (M+) |
| 1-(4-cyanopropyl)-1-piperidinium chloride | [N#CCCCN(C5H10)C4H8CN]+Cl- | Signals will be shifted downfield compared to the tertiary amine. | Signals will be shifted downfield compared to the tertiary amine. | 219 (M+, cation) |
| Crotononitrile (trans isomer) | C/C=C/C#N | ~6.7 (dq), ~5.4 (dq), ~1.9 (dd) | ~117 (CN), ~145 (CH), ~105 (CH), ~18 (CH3) | 67 (M+) |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
V. References
-
BenchChem. (2025). Technical Support Center: Alkylation of 2-Benzylpiperidine.
-
Ibrahim, T. H. (2017). Procedure for N-alkylation of Piperidine? ResearchGate.
-
PubChem. (n.d.). Crotononitrile. National Center for Biotechnology Information.
-
ChemicalBook. (n.d.). Crotononitrile (pract)(4786-20-3) 1H NMR spectrum.
-
Master Organic Chemistry. (2012). Introduction to Elimination Reactions: The Key Pattern.
-
Lumen Learning. (n.d.). Organic Chemistry II: Hydrolysis of Nitriles.
-
BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.
-
Pandiarajan, K., Mohan, R. T., & Sabapathy, M. U. (1995). 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Magnetic Resonance in Chemistry, 33(9), 731-736.
-
Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts.
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
Pieters, L. A., & Vlietinck, A. J. (1989). Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1405-1471.
-
Master Organic Chemistry. (2012). Two Elimination Reaction Patterns.
References
Technical Support Center: Purification of 1-Piperidinebutyronitrile by Vacuum Distillation
Welcome to the technical support center for the purification of 1-Piperidinebutyronitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the vacuum distillation of this compound. Here, we will address common challenges and frequently asked questions to ensure a safe, efficient, and successful purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the vacuum distillation of this compound, providing potential causes and actionable solutions.
Issue 1: The distillation is proceeding at a much higher temperature than expected, or not at all.
-
Potential Cause 1: Vacuum Leak. A leak in the distillation apparatus is the most common reason for a higher-than-expected boiling point. The system is unable to reach the desired low pressure, requiring a higher temperature to achieve boiling.
-
Solution: Systematically check all ground glass joints, seals, and tubing connections for leaks. Ensure all joints are properly greased with a suitable vacuum grease. A hissing sound is a common indicator of a significant leak. For more subtle leaks, a vacuum gauge can be used to monitor the pressure. If the pressure does not hold steady when the vacuum pump is isolated from the system, a leak is present.
-
-
Potential Cause 2: Inefficient Vacuum Pump. The vacuum pump may not be performing adequately to reach the required pressure.
-
Solution: Check the oil level and quality in the vacuum pump; it should be clear and free of contaminants. Change the pump oil if it appears cloudy or discolored. Ensure the pump is properly sized for the volume of the distillation apparatus.
-
-
Potential Cause 3: Inaccurate Temperature or Pressure Reading. The thermometer or pressure gauge may be improperly calibrated or placed.
-
Solution: Calibrate the thermometer and pressure gauge against a known standard. Ensure the thermometer bulb is positioned correctly, typically just below the sidearm leading to the condenser, to accurately measure the temperature of the vapor that is in equilibrium with the distilling liquid.
-
Issue 2: The product is discolored (yellow or brown) after distillation.
-
Potential Cause 1: Thermal Decomposition. this compound may undergo thermal degradation at elevated temperatures. Tertiary amines can be susceptible to Hofmann elimination, and nitriles can decompose at high temperatures.
-
Solution: Lower the distillation temperature by achieving a deeper vacuum. Ensure the heating mantle is not set to an excessively high temperature; the goal is a slow, steady distillation. Use a shorter path distillation apparatus to minimize the residence time of the compound at high temperatures.
-
-
Potential Cause 2: Presence of Impurities. Impurities from the synthesis, such as unreacted starting materials or byproducts, may be less thermally stable and decompose during distillation, causing discoloration.
-
Solution: If possible, perform a pre-purification step, such as a wash with a dilute acid to remove basic impurities or a wash with a dilute base to remove acidic impurities, followed by drying of the organic phase.
-
Issue 3: "Bumping" or violent boiling of the liquid in the distillation flask.
-
Potential Cause: Uneven Heating. Localized superheating of the liquid can lead to sudden, violent boiling, known as bumping. This is particularly common in vacuum distillation.
-
Solution: Use a magnetic stirrer and a stir bar in the distillation flask to ensure even heating and smooth boiling. Boiling chips are not effective under vacuum as the trapped air within them is quickly removed. A slow, controlled heating rate is also crucial.
-
Issue 4: Low recovery of the purified product.
-
Potential Cause 1: Hold-up in the distillation column. A significant amount of the product can be lost as a thin film on the surface of a long or complex distillation column.
-
Solution: Use a short-path distillation apparatus to minimize the surface area and, consequently, the hold-up.
-
-
Potential Cause 2: Incomplete distillation. The distillation may have been stopped prematurely, leaving a significant amount of product in the distillation flask.
-
Solution: Continue the distillation until no more distillate is collected at the target temperature and pressure. A slight increase in the heating mantle temperature may be necessary towards the end of the distillation.
-
-
Potential Cause 3: Loss through the vacuum system. If the condenser is not cold enough, some of the product vapor may not condense and will be carried into the vacuum trap.
-
Solution: Ensure a continuous and adequate flow of cold water or other coolant through the condenser. For very low-boiling distillates under high vacuum, a cold trap with dry ice/acetone or liquid nitrogen may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound under vacuum?
Q2: What are the most common impurities in crude this compound?
A2: this compound is commonly synthesized via the N-alkylation of piperidine with 4-chlorobutyronitrile.[3][4] Therefore, the most likely impurities are:
-
Unreacted Piperidine: A volatile and basic impurity.
-
Unreacted 4-chlorobutyronitrile: A neutral impurity with a different boiling point.
-
Side-products from the reaction: These could include products of elimination reactions or other unforeseen side reactions.
Q3: Is this compound thermally stable?
A3: As a tertiary amine, this compound is expected to be relatively thermally stable compared to primary or secondary amines.[5] However, at high temperatures, tertiary amines can undergo Hofmann elimination, especially in the presence of a base, which would lead to the formation of an alkene and the opening of the piperidine ring.[5][6][7][8][9] The nitrile group itself can also decompose at very high temperatures, potentially releasing toxic hydrogen cyanide.[10] Therefore, it is crucial to perform the distillation at the lowest possible temperature by using a good vacuum.
Q4: Can the nitrile group hydrolyze during distillation?
A4: Yes, under certain conditions. The hydrolysis of nitriles to carboxylic acids or amides is typically catalyzed by acid or base and requires the presence of water.[7][11] If the crude this compound is not thoroughly dried before distillation, and if acidic or basic impurities are present, some hydrolysis could occur at elevated temperatures, leading to the formation of 4-(piperidin-1-yl)butanamide or 4-(piperidin-1-yl)butanoic acid. It is therefore essential to use a dry sample for distillation.
Q5: What safety precautions should I take when distilling this compound?
A5: Standard laboratory safety practices for vacuum distillation should be followed. This includes:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Inspecting all glassware for cracks or defects before use to prevent implosion under vacuum.
-
Using a safety shield around the distillation apparatus.
-
Being aware of the potential for thermal decomposition and the release of toxic fumes like hydrogen cyanide at very high temperatures.[10]
Experimental Protocol: Vacuum Distillation of this compound
This protocol provides a step-by-step method for the purification of this compound.
1. Pre-distillation Preparation:
- Ensure the crude this compound is dry. If it was synthesized in an aqueous environment, extract it into a suitable organic solvent, wash with brine, and dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
2. Apparatus Setup:
- Assemble a short-path vacuum distillation apparatus as shown in the diagram below.
- Use a round-bottom flask of an appropriate size for the distillation pot (it should be no more than two-thirds full).
- Add a magnetic stir bar to the distillation flask.
- Lightly grease all ground glass joints with a high-vacuum grease.
- Connect the apparatus to a vacuum pump via a cold trap.
- Place a calibrated thermometer in the distillation head.
- Connect the condenser to a source of cold water.
3. Distillation Procedure:
- Place the crude this compound in the distillation flask.
- Begin stirring the liquid.
- Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 1-5 Torr).
- Once the desired pressure is stable, begin to gently heat the distillation flask using a heating mantle.
- Observe the distillation. The first fraction to distill will likely be any low-boiling impurities. Collect this forerun in a separate receiving flask and discard it.
- As the temperature rises and stabilizes at the boiling point of this compound, change to a clean receiving flask to collect the pure product.
- Continue distillation at a slow and steady rate (1-2 drops per second) until the temperature starts to drop or until only a small amount of residue remains in the distillation flask.
- Turn off the heating and allow the apparatus to cool to room temperature under vacuum.
- Slowly and carefully release the vacuum before turning off the vacuum pump.
- Disassemble the apparatus and collect the purified product.
Data Presentation
| Property | Estimated Value/Range | Notes |
| Estimated Boiling Point | 100 - 140 °C | At a pressure of 1-5 Torr. This is an estimate and the actual boiling point should be determined experimentally. |
| Common Impurities | Piperidine, 4-chlorobutyronitrile | Based on the common synthetic route. |
| Potential Degradation Products | Alkenes (from Hofmann elimination), Carboxylic acids/amides (from hydrolysis), Hydrogen cyanide (at high temperatures) | These are potential products under non-ideal distillation conditions. |
Visualizations
References
- 1. omnicalculator.com [omnicalculator.com]
- 2. Boiling Point Calculator [trimen.pl]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 6. Piperidine is a secondary amine, which is subjected to Hofmann elimination. The alkene formed as a final product is [allen.in]
- 7. sarthaks.com [sarthaks.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Hofmann Elimination - Chemistry Steps [chemistrysteps.com]
- 10. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting low yields in nitrile synthesis from alkyl halides
Welcome to the Technical Support Center for nitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the synthesis of nitriles from alkyl halides. As Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind troubleshooting steps, empowering you to optimize your synthetic routes for higher yields and purity.
Troubleshooting Guide: Low Yields in Nitrile Synthesis
Low yields in the conversion of alkyl halides to nitriles can be a frustrating roadblock. This section is structured to help you diagnose and resolve common issues you may be facing in the lab.
Problem: Low or No Product Formation
You've set up your reaction, but upon analysis, you find very little or none of your desired nitrile. Let's break down the potential culprits.
Q1: Is my alkyl halide substrate appropriate for an S(_N)2 reaction?
The synthesis of nitriles from alkyl halides typically proceeds via an S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism.[1][2][3] This reaction is highly sensitive to steric hindrance at the electrophilic carbon atom.[4][5][6][7]
-
Expertise & Experience: The cyanide nucleophile needs to approach the carbon atom from the side opposite to the leaving group (backside attack).[5] Bulky groups around this carbon will physically block this approach, dramatically slowing down or even preventing the reaction.[5][6]
-
Troubleshooting Steps:
-
Analyze your substrate:
-
Methyl and primary alkyl halides are ideal substrates and react the fastest.[1][6]
-
Secondary alkyl halides are slower to react due to increased steric hindrance.[2][6]
-
Tertiary alkyl halides generally do not undergo S(_N)2 reactions because the steric hindrance is too great.[1][2][6] They are more likely to undergo elimination reactions.[2]
-
Vinylic and aryl halides are also unreactive in S(_N)2 reactions.[7]
-
-
Consider alternative substrates: If you are using a tertiary alkyl halide, you will likely need to devise a different synthetic route. For secondary halides, optimizing other reaction parameters is crucial.
-
Q2: Is my leaving group "good" enough?
For the S(_N)2 reaction to proceed efficiently, the leaving group must be able to stabilize the negative charge it takes with it upon departure.[8][9]
-
Expertise & Experience: A good leaving group is a weak base.[8][9] This is because weak bases are less likely to share their electron pair and are therefore more stable on their own.[8]
-
Troubleshooting Steps:
-
Evaluate your leaving group: The reactivity order for common halide leaving groups is: I
> Br− > Cl− > F− .[8][10] Iodide is the best leaving group among the halogens because it is the weakest base.[8][10]− -
Improve the leaving group: If you are using a chloride or fluoride, consider converting your starting material to an alkyl bromide or iodide. Alternatively, alcohols can be converted to tosylates or mesylates, which are excellent leaving groups.[9]
-
Q3: Is my cyanide source and solvent system optimal?
The choice of cyanide salt and solvent plays a critical role in the success of the reaction.
-
Expertise & Experience: The cyanide ion (CN
ngcontent-ng-c887220695="" _nghost-ng-c2832362541="" class="inline ng-star-inserted">
) is an excellent nucleophile.[11][12][13] To maximize its nucleophilicity, it should be well-dissolved and not overly solvated by the solvent. Polar aprotic solvents are generally preferred for S(_N)2 reactions.[7]− -
Troubleshooting Steps:
-
Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are commonly used.[14][15] Ensure your cyanide salt is dry and of high purity.
-
Solvent Selection:
-
Recommended Solvents: Polar aprotic solvents like DMSO (dimethyl sulfoxide), DMF (dimethylformamide), and acetonitrile are excellent choices.[16] DMSO is particularly effective for sterically hindered substrates.[16]
-
Solvents to Avoid: Protic solvents like water and alcohols (e.g., ethanol) can solvate the cyanide ion through hydrogen bonding, reducing its nucleophilicity.[7] The presence of water can also lead to the formation of hydroxide ions, which can cause side reactions.[14][15]
-
-
Problem: Significant Formation of Byproducts
Even if you are forming some of your desired nitrile, the presence of significant byproducts can make purification difficult and lower your overall yield.
Q1: Am I observing elimination byproducts (alkenes)?
Elimination reactions, particularly E2 (Elimination Bimolecular), are a common competitor to S(_N)2 reactions.
-
Expertise & Experience: The cyanide ion, in addition to being a good nucleophile, is also a moderate base (the pKa of its conjugate acid, HCN, is about 9.2).[11][17] This basicity allows it to abstract a proton from a carbon adjacent to the leaving group, leading to the formation of an alkene. This is more prevalent with sterically hindered substrates.
-
Troubleshooting Steps:
-
Substrate Choice: As mentioned, tertiary alkyl halides will primarily give elimination products.[2] For secondary halides, the ratio of substitution to elimination is sensitive to reaction conditions.
-
Reaction Temperature: Lowering the reaction temperature generally favors substitution over elimination.
-
Nucleophile/Base: While you are limited to using cyanide, ensuring anhydrous conditions is important, as hydroxide is a stronger base and will promote elimination.
-
Q2: Is isonitrile formation a problem?
The cyanide ion is an ambident nucleophile, meaning it can attack from either the carbon or the nitrogen atom.[16]
-
Expertise & Experience: Attack from the carbon atom leads to the desired nitrile (R-CN), while attack from the nitrogen atom forms an isonitrile (R-NC) as a byproduct. The ratio of these products can be influenced by the reaction conditions.[16]
-
Troubleshooting Steps:
-
Cyanide Salt: Using alkali metal cyanides like NaCN or KCN, which provide "free" cyanide ions, favors nitrile formation.[16]
-
Solvent: Polar aprotic solvents also tend to favor nitrile formation.[16]
-
Purification: Isonitriles can often be removed during workup by washing with dilute acid, which hydrolyzes them.[18]
-
Problem: Product Decomposition or Hydrolysis
You've successfully formed your nitrile, but you're losing it during the reaction or workup.
Q1: Is my nitrile hydrolyzing back to a carboxylic acid or amide?
Nitriles can be hydrolyzed to carboxylic acids or amides under both acidic and basic conditions, especially at elevated temperatures.[19][20][21][22][23][24]
-
Expertise & Experience: The workup procedure is a critical step. If your reaction mixture is heated for extended periods in the presence of water, or if you use harsh acidic or basic conditions during workup, you risk hydrolyzing your product.[19][20][21]
-
Troubleshooting Steps:
-
Reaction Conditions: Ensure your reaction is run under anhydrous conditions if possible.
-
Workup:
-
Avoid prolonged heating during the removal of solvent.
-
Use mild acidic or basic conditions for washing, and keep the temperature low.
-
If possible, perform extractions and washes quickly.
-
-
Visualizing Competing Pathways
The interplay between substitution and elimination is a critical concept in optimizing your reaction.
Caption: S(_N)2 vs. E2 pathways in nitrile synthesis.
Frequently Asked Questions (FAQs)
This section addresses common questions about the practical aspects of nitrile synthesis.
Q: What are the ideal properties of a solvent for this reaction?
A: The ideal solvent should be polar enough to dissolve the cyanide salt but should not solvate the cyanide ion so strongly that it hinders its nucleophilicity. Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally the best choices as they do not have acidic protons that can hydrogen bond with the nucleophile.[7]
Q: How do I choose between sodium cyanide and potassium cyanide?
A: Both NaCN and KCN are effective sources of the cyanide ion.[14][15] Your choice may depend on factors like solubility in your chosen solvent, cost, and availability. In many cases, their performance is comparable.
Q: My reaction is very slow, even with a primary alkyl halide. What can I do?
A: If your substrate and leaving group are optimal, a slow reaction could be due to a few factors:
-
Temperature: Gently heating the reaction mixture can increase the rate.[14][15] However, be mindful that higher temperatures can also favor elimination.
-
Solubility: Ensure your cyanide salt is fully dissolved. If it is not, you may need to switch to a more polar solvent like DMSO or consider using a phase-transfer catalyst.
-
Reagent Purity: Impurities in your alkyl halide, cyanide salt, or solvent can inhibit the reaction.
Q: How can I confirm that I have synthesized a nitrile?
A: The most common method for confirming the presence of a nitrile is through infrared (IR) spectroscopy. The C≡N triple bond has a characteristic sharp absorption in the range of 2220-2260 cm
−1
. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure of your product.
Q: What is a phase-transfer catalyst and when should I use one?
A: A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs. In this context, if your cyanide salt has low solubility in your organic solvent, a phase-transfer catalyst (like a quaternary ammonium salt) can help transport the cyanide ion into the organic phase to react with the alkyl halide. This can be particularly useful when using less polar solvents.
Data Summary
Table 1: Relative Reactivity of Halide Leaving Groups
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Reactivity |
I
| HI | ~ -10 | Excellent |
Br
| HBr | ~ -9 | Good |
Cl
| HCl | ~ -7 | Moderate |
F
| HF | ~ 3.2 | Poor |
Data synthesized from principles discussed in cited literature.[8][10]
Table 2: Recommended Solvents for Nitrile Synthesis
| Solvent | Type | Key Advantages |
| DMSO | Polar Aprotic | Excellent solvating power for cyanide salts, good for hindered substrates.[16] |
| DMF | Polar Aprotic | Good general-purpose solvent for S(_N)2 reactions. |
| Acetonitrile | Polar Aprotic | Good solvent, and its structure is related to the product. |
Experimental Protocols
General Procedure for Nitrile Synthesis from a Primary Alkyl Halide
-
Disclaimer: This is a general guideline. Specific amounts and conditions should be optimized for your particular substrate. Always perform a thorough risk assessment before starting any chemical synthesis.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium cyanide (1.2 equivalents).
-
Solvent Addition: Add anhydrous DMSO (or another suitable polar aprotic solvent) to the flask via syringe. Stir the mixture to dissolve the sodium cyanide.
-
Substrate Addition: Add the primary alkyl halide (1.0 equivalent) to the reaction mixture dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 50-70 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude nitrile.
-
Purification: Purify the crude product by distillation or column chromatography as needed.[25]
References
- 1. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. Nitrile Synthesis [quimicaorganica.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. studylib.net [studylib.net]
- 6. The Substrate: Steric Effects in the SN2 Reaction [ns1.almerja.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 9. The leaving group in the nucleophilic substitution - SN2 [quimicaorganica.org]
- 10. youtube.com [youtube.com]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. reddit.com [reddit.com]
- 13. youtube.com [youtube.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Kolbe nitrile synthesis - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. datapdf.com [datapdf.com]
- 19. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 20. organic-synthesis.com [organic-synthesis.com]
- 21. organicchemistrytutor.com [organicchemistrytutor.com]
- 22. chemguide.co.uk [chemguide.co.uk]
- 23. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 24. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 25. studysmarter.co.uk [studysmarter.co.uk]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Nitriles
Welcome to the Technical Support Center for Nitrile Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of nitrile synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during your experiments. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you to optimize your reaction conditions effectively.
Frequently Asked Questions (FAQs)
Q1: My nitrile synthesis reaction has a very low yield. What are the most common causes?
A: Low yields in nitrile synthesis can stem from several factors, often related to the choice of reagents, reaction conditions, or the stability of intermediates. The most common culprits include:
-
Incomplete conversion of the starting material: This can be due to insufficient reaction time, suboptimal temperature, or a deactivated catalyst.
-
Side reactions: Depending on the synthetic route, side reactions such as hydrolysis of the nitrile product back to an amide or carboxylic acid can significantly reduce the yield.[1] In reactions involving alkyl halides, the formation of isocyanide byproducts is a common issue.[2][3]
-
Poor quality of reagents or solvents: Impurities in reagents or solvents can interfere with the reaction. For instance, water in the solvent can lead to unwanted hydrolysis.[4]
-
Substrate-specific issues: The electronic and steric properties of your substrate can greatly influence reactivity. Electron-withdrawing groups might deactivate the substrate, while bulky groups can hinder the approach of reagents.
Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. How can I identify and minimize them?
A: The appearance of multiple spots on a TLC plate is a clear indicator of a complex reaction mixture. To address this:
-
Identify the byproducts: The first step is to characterize the major byproducts. This can often be achieved by comparing the TLC to the starting material and using spectroscopic methods (NMR, MS) on the crude reaction mixture. Common byproducts include the corresponding amide (from incomplete dehydration or nitrile hydrolysis), isocyanide (in reactions with alkyl halides), and products from competing elimination or rearrangement reactions.[2]
-
Minimize their formation:
-
For isocyanide formation: In nucleophilic substitution reactions with alkyl halides, using a less ionic cyanide source like copper(I) cyanide can sometimes favor nitrile formation over isocyanide.[5] The choice of solvent is also critical; polar aprotic solvents often favor the desired SN2 pathway.
-
For amide formation/hydrolysis: Ensure anhydrous conditions if your method is water-sensitive.[4] For dehydration reactions of amides, using a more efficient dehydrating agent or optimizing the reaction time can prevent the accumulation of unreacted amide.[6][7][8]
-
For other side reactions: A thorough understanding of the reaction mechanism is key. Adjusting the temperature, concentration of reagents, or order of addition can often suppress unwanted pathways.
-
Q3: How do I choose the most suitable method for synthesizing my target nitrile?
A: The optimal synthetic route depends heavily on the structure of your target molecule and the available starting materials. Here's a brief overview of common methods to guide your decision:
-
From Alkyl Halides (Kolbe Nitrile Synthesis): This is a classic SN2 reaction suitable for primary and secondary alkyl halides.[3][9][10] It's a straightforward way to extend a carbon chain by one carbon.[4]
-
Dehydration of Primary Amides: A versatile method with a wide range of dehydrating agents available, from classic reagents like P₄O₁₀ and SOCl₂ to milder, more modern systems.[3][4][6][11] This is often a good choice if the corresponding amide is readily accessible.
-
From Aldehydes and Ketones (via Cyanohydrins): This two-step process involves the formation of a cyanohydrin followed by further transformation. It's particularly useful for introducing a cyano group and a hydroxyl group simultaneously.[4][11]
-
Sandmeyer Reaction: This method is specific for the synthesis of aryl nitriles from anilines via a diazonium salt intermediate.[12][13][14] It is a powerful tool for introducing a cyano group onto an aromatic ring.
-
Transition-Metal-Catalyzed Cyanation: Modern methods often employ palladium, nickel, or copper catalysts to couple aryl or vinyl halides/triflates with a cyanide source.[5][15][16][17] These methods often offer high functional group tolerance and milder reaction conditions.
Q4: What are the critical safety precautions I must take when working with cyanide reagents?
A: Cyanide compounds are highly toxic and require strict safety protocols.[18]
-
Wear appropriate Personal Protective Equipment (PPE): This includes a lab coat, safety goggles (a face shield is recommended for splash hazards), and double nitrile gloves.[18][20]
-
Avoid contact with acids: Cyanide salts react with acids to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[18][19]
-
Have an emergency plan: Ensure you and your lab mates are aware of the location of the safety shower, eyewash station, and the specific emergency procedures for cyanide exposure.[19][21] An antidote for cyanide poisoning exists but must be administered by trained medical personnel.[18]
-
Proper waste disposal: All cyanide-containing waste must be disposed of as hazardous waste according to your institution's guidelines.[19]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during nitrile synthesis.
Symptom 1: No Product Formation or Very Low Conversion
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Reagents/Catalyst | Verify the age and storage conditions of your reagents. For catalysts, check for signs of decomposition. | Use freshly opened or purified reagents. For transition metal catalysts, ensure they are stored under an inert atmosphere. |
| Suboptimal Temperature | Consult the literature for the recommended temperature range for your specific reaction. | Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the progress by TLC or GC/LC-MS. |
| Incorrect Solvent | Ensure the solvent is appropriate for the reaction type (e.g., polar aprotic for SN2). Check for the presence of water in anhydrous reactions. | Use a freshly distilled or commercially available anhydrous solvent. Consider screening other suitable solvents. |
| Insufficient Reaction Time | Monitor the reaction at regular intervals using an appropriate analytical technique. | Extend the reaction time and continue monitoring until the starting material is consumed or the reaction plateaus. |
| Incompatible Functional Groups | Review the functional groups on your substrate. Some may be sensitive to the reaction conditions. | Protect sensitive functional groups before the reaction and deprotect them afterward. |
Symptom 2: Formation of Isocyanide Byproduct
| Potential Cause | Diagnostic Check | Recommended Solution |
| Reaction with Alkali Metal Cyanides | Isocyanide formation is more prevalent with ionic cyanides like NaCN or KCN.[2] | Switch to a more covalent cyanide source, such as copper(I) cyanide.[5] |
| Solvent Effects | Protic solvents can favor isocyanide formation. | Use a polar aprotic solvent like DMSO or DMF to favor the SN2 pathway leading to the nitrile. |
| Temperature Effects | Higher temperatures can sometimes favor the formation of the thermodynamically more stable nitrile. | Experiment with a higher reaction temperature, while monitoring for other potential side reactions. |
Symptom 3: Hydrolysis of Nitrile to Amide or Carboxylic Acid
| Potential Cause | Diagnostic Check | Recommended Solution |
| Presence of Water | Check the water content of your solvent and reagents. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Acidic or Basic Conditions | The reaction conditions might be too acidic or basic, promoting hydrolysis.[1][10] | If possible, adjust the pH of the reaction mixture to be closer to neutral. Use a non-aqueous workup if the product is sensitive to acidic or basic conditions. |
| Prolonged Reaction Time/High Temperature | Excessive heat or reaction time can lead to the decomposition of the nitrile product. | Optimize the reaction time and temperature to achieve full conversion of the starting material without significant product degradation. |
Experimental Protocols & Methodologies
General Protocol for Dehydration of a Primary Amide to a Nitrile using Phosphorus Pentoxide (P₄O₁₀)
This protocol is a classic method for the dehydration of amides.[3][11]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, combine the primary amide (1 equivalent) and phosphorus pentoxide (P₄O₁₀, 1.5-2 equivalents).
-
Reaction: Heat the solid mixture under vacuum. The nitrile product will distill as it is formed.
-
Purification: Collect the distilled liquid. The product can be further purified by redistillation if necessary.
Causality: Phosphorus pentoxide is a powerful dehydrating agent that reacts with the amide to form a phosphate intermediate, which then eliminates to give the nitrile. The removal of the product by distillation drives the reaction to completion.
General Protocol for Palladium-Catalyzed Cyanation of an Aryl Bromide
This protocol is representative of modern transition-metal-catalyzed methods.[5][15]
-
Preparation: To an oven-dried Schlenk flask, add the aryl bromide (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), a cyanide source (e.g., Zn(CN)₂, 0.6 equivalents), and a suitable solvent (e.g., anhydrous DMF).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or GC/LC-MS.
-
Workup and Purification: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Causality: The palladium catalyst undergoes oxidative addition to the aryl bromide, followed by transmetalation with the zinc cyanide and reductive elimination to form the aryl nitrile and regenerate the active palladium(0) catalyst.
Visualizing Reaction Pathways
Troubleshooting Logic for Low Nitrile Yield
Caption: A flowchart for troubleshooting low yields in nitrile synthesis.
Simplified Catalytic Cycle for Palladium-Catalyzed Cyanation
Caption: The key steps in a palladium-catalyzed cyanation reaction.
References
- 1. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 2. datapdf.com [datapdf.com]
- 3. Nitrile - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Cyanation - Wikipedia [en.wikipedia.org]
- 6. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Review of Nitriles Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Nitriles - Structure, Properties Reactions, and Uses | Turito [turito.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. The Sandmeyer Reactions - Chad's Prep® [chadsprep.com]
- 15. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. WO2019068707A1 - Process for the transition metal catalyzed cyanation of aryl/vinyl halides - Google Patents [patents.google.com]
- 17. chinesechemsoc.org [chinesechemsoc.org]
- 18. - Division of Research Safety | Illinois [drs.illinois.edu]
- 19. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 20. ehs.yale.edu [ehs.yale.edu]
- 21. ehs.dartmouth.edu [ehs.dartmouth.edu]
Technical Support Center: Purification of 1-Piperidinebutyronitrile
Welcome to the technical support guide for the purification of 1-Piperidinebutyronitrile. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into common challenges and their solutions. Our goal is to move beyond simple protocols by explaining the causality behind experimental choices, ensuring both scientific accuracy and practical success.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
Impurities can be broadly classified into process-related and degradation-related categories.[1]
-
Process-Related Impurities: These typically originate from the synthesis itself. They can include unreacted starting materials like piperidine and 4-chlorobutyronitrile, reagents, catalysts, and solvents used in the reaction.[2] Side-reactions can also generate isomeric or oligomeric by-products.
-
Degradation-Related Impurities: this compound, like many nitriles, can be susceptible to hydrolysis under strongly acidic or basic conditions, which can lead to the formation of the corresponding amide or carboxylic acid.[3][4] Thermal degradation can occur if the compound is heated excessively, especially in the presence of contaminants.[5][6]
Q2: What is the best initial purification step for a crude reaction mixture?
For most crude mixtures, an initial aqueous work-up is a prudent first step. This involves washing the crude organic material with water or a brine solution to remove water-soluble impurities, such as salts and some polar starting materials. This simple step can significantly reduce the impurity load before proceeding to more rigorous methods like distillation or chromatography.
Q3: When should I use distillation versus column chromatography?
The choice depends on the nature of the impurities.
-
Fractional Vacuum Distillation is ideal for separating this compound from impurities that have significantly different boiling points.[7][8] Given its boiling point of 106 °C, distillation is a viable method.[9] It is particularly effective for removing non-volatile impurities (like polymers or salts) or highly volatile solvents.
-
Column Chromatography is the preferred method when impurities have boiling points very close to the product, or when dealing with non-volatile, structurally similar compounds.[3][10] It offers a higher degree of separation based on polarity.
Q4: How can I assess the purity of my final product?
No single method is universally sufficient; an orthogonal approach is recommended.
-
Gas Chromatography (GC): Excellent for assessing the purity of volatile compounds and detecting volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Useful for detecting non-volatile or thermally sensitive impurities.
-
Quantitative ¹H NMR (qNMR): A powerful technique for determining absolute purity without being dependent on response factors, as it can detect and quantify solvent and water residues that other methods might miss.[11][12]
Q5: What are the critical safety risks associated with this compound?
This compound must be handled with extreme care. According to its Safety Data Sheet (SDS), it is a highly flammable liquid and vapor.[9] It is harmful if swallowed and toxic in contact with skin or if inhaled.[9][13] Crucially, it causes severe skin burns and eye damage.[9][13] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including flame-retardant clothing, chemical-resistant gloves, and safety goggles.[9][14]
Purification & Troubleshooting Guides
This section provides detailed protocols and troubleshooting advice for the most common purification challenges. The following diagram illustrates a general workflow for purifying crude this compound.
Caption: General workflow for the purification of this compound.
Guide 1: Purification by Fractional Vacuum Distillation
Fractional distillation is employed to separate liquids with close boiling points, while vacuum is used to lower the boiling point and prevent thermal decomposition.[7][8]
Step-by-Step Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a fractionating column (e.g., Vigreux) between the distillation flask and the condenser.[7]
-
Charging the Flask: Add the crude this compound to the round-bottom flask (no more than two-thirds full) along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Initiate Vacuum: Slowly and carefully apply vacuum from a vacuum pump. A gradual reduction in pressure prevents bumping.
-
Heating: Begin heating the flask using a heating mantle set on a magnetic stirrer. The temperature should be raised gradually.[7]
-
Equilibration: Observe the ring of condensate slowly rising up the fractionating column. A slow ascent is crucial for good separation. If the ring stops rising, slightly increase the heating mantle temperature.[7]
-
Collecting Fractions:
-
Fore-run: Collect the first few drops of distillate separately. This fraction will contain any low-boiling impurities.
-
Main Fraction: Once the vapor temperature at the thermometer stabilizes at the expected boiling point of your compound (at that pressure), switch to a new receiving flask to collect the pure product.
-
End Fraction: If the temperature begins to rise again, it indicates a higher-boiling impurity is starting to distill. Stop the distillation or collect this fraction separately.
-
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool completely before slowly releasing the vacuum.
Troubleshooting Distillation Issues
| Problem | Probable Cause | Recommended Solution |
| Bumping/Unstable Boiling | Superheating of the liquid. | Add fresh boiling chips or ensure vigorous stirring. Ensure the vacuum is stable and not fluctuating. |
| No Distillate Collected | Insufficient heating or a vacuum leak. | Check all joints for leaks. Gradually increase the heating mantle temperature. Ensure the condenser water is not too cold, which can cause solidification. |
| Poor Separation | Distillation rate is too fast; inefficient column. | Reduce the heating rate to allow for proper vapor-liquid equilibrium in the column. Use a longer or more efficient fractionating column.[7] |
| Product Decomposes | Temperature is too high. | Use a higher vacuum to further lower the boiling point. Ensure the heating mantle temperature is not excessively high. |
Guide 2: Purification by Flash Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase.
Step-by-Step Protocol:
-
Solvent System Selection: Using Thin-Layer Chromatography (TLC), determine an appropriate solvent system (mobile phase) that gives the target compound an Rf value of approximately 0.3-0.4. Common systems for aminonitriles include mixtures of hexanes and ethyl acetate, sometimes with a small amount of triethylamine (0.5-1%) to prevent the basic amine from streaking on the acidic silica gel.
-
Column Packing:
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of cracks.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent.
-
Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution: Begin eluting the column with the mobile phase. Start with a less polar solvent mixture and gradually increase the polarity (gradient elution) if necessary to move your compound down the column.
-
Fraction Collection: Collect the eluent in a series of fractions. Monitor the separation by collecting small samples from each fraction and analyzing them by TLC.
-
Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified this compound.
Troubleshooting Chromatography Issues
| Problem | Probable Cause | Recommended Solution |
| Poor Separation/Overlapping Bands | Incorrect solvent system; column overloaded. | Re-optimize the solvent system using TLC. Use a smaller amount of crude material or a larger column. |
| Streaking/Tailing of Compound Spot | Compound is interacting too strongly with the silica gel (common for amines). | Add a small percentage (0.5-1%) of triethylamine or ammonia in methanol to the mobile phase to neutralize active sites on the silica. |
| Cracked or Channeled Column Bed | Improper packing of the column. | Repack the column carefully. Ensure the silica bed is never allowed to run dry during the process. |
| Compound Won't Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For very polar compounds, a reverse-phase column may be necessary. |
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a primary purification method.
Purity Assessment Methodologies
Ensuring the final product meets the required purity specifications is critical. The Journal of Medicinal Chemistry, for instance, typically requires a purity of >95% for compounds used in biological assays.[11]
| Analytical Method | Principle | Application for this compound |
| Gas Chromatography (GC) | Separates volatile compounds based on their boiling point and interaction with a stationary phase. | Ideal for detecting residual solvents and volatile by-products from synthesis. Provides a purity percentage based on peak area (relative purity). |
| ¹H NMR Spectroscopy | Provides detailed information about the molecular structure. | Confirms the identity of the compound. Quantitative NMR (qNMR) can be used to determine absolute purity against a certified internal standard.[11][12] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Confirms the molecular weight of the product and can help identify unknown impurities when coupled with GC (GC-MS) or HPLC (LC-MS). |
| FT-IR Spectroscopy | Measures the absorption of infrared radiation by the molecule's bonds. | Confirms the presence of key functional groups (e.g., the C≡N stretch for the nitrile group). Useful for quickly checking if a reaction has gone to completion. |
Safety First: Handling this compound
This compound presents significant hazards. Strict adherence to safety protocols is non-negotiable.
| Hazard Category | Description | Precautionary Measures |
| Flammability | Highly flammable liquid and vapor. Vapors may form an explosive mixture with air.[9] | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.[9] |
| Toxicity | Toxic if inhaled or in contact with skin. Harmful if swallowed.[9][13] | Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing vapors.[9] |
| Corrosivity | Causes severe skin burns and serious eye damage.[9][13] | Wear appropriate PPE: flame-retardant lab coat, chemical-resistant gloves (e.g., nitrile or neoprene), and chemical safety goggles/face shield.[14] |
| First Aid | In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes and seek immediate medical attention. If swallowed, do not induce vomiting.[9][14] | Ensure an emergency eyewash station and safety shower are readily accessible. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. mdpi.com [mdpi.com]
- 7. Purification [chem.rochester.edu]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 14. pipharm.com [pipharm.com]
Technical Support Center: Nitrile Functional Group Stability
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical assistance on a common challenge in organic synthesis: preventing the unwanted hydrolysis of nitrile functional groups. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design. This guide is structured to offer rapid troubleshooting and deeper understanding through FAQs, detailed troubleshooting guides, and validated experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is a nitrile group susceptible to hydrolysis?
Nitrile groups can be hydrolyzed to either a primary amide or a carboxylic acid under both acidic and basic aqueous conditions.[1][2][3][4] The reaction with water alone is typically negligible, requiring catalysis by an acid or a base and often elevated temperatures to proceed at a significant rate.[4] Harsh conditions, such as concentrated acids or bases and prolonged heating, favor the complete hydrolysis to a carboxylic acid.[5]
Q2: Can I stop the hydrolysis at the primary amide stage?
Yes, it is possible to selectively hydrolyze a nitrile to a primary amide. This is generally achieved under milder basic conditions.[5] The use of reagents like alkaline hydrogen peroxide is one method for this controlled hydrolysis. Under acidic conditions, stopping at the amide stage is more challenging as the reaction conditions required to hydrolyze the nitrile are often sufficient to hydrolyze the intermediate amide as well.[5]
Q3: Are there any "nitrile-friendly" reaction conditions I should be aware of?
Many modern synthetic methods are designed to be chemoselective and operate under mild conditions that are compatible with nitrile functional groups. For instance, many coupling reactions, reductions of other functional groups using specific reagents, and certain oxidations can be performed without affecting a nitrile group. It is crucial to consult the literature for the specific reaction you are performing to ensure compatibility.
Q4: Is it common to use a protecting group for a nitrile?
Generally, the nitrile functional group itself is not protected in the classical sense, unlike alcohols or amines.[6][7] The strategy to prevent unwanted reactions of nitriles typically revolves around chemoselectivity—choosing reagents and conditions that will not affect the nitrile group or by performing the synthesis in a sequence that avoids harsh conditions after the nitrile is introduced.
Q5: What are some common reagents that are incompatible with nitriles?
Strong acids (e.g., concentrated HCl, H₂SO₄) and strong bases (e.g., concentrated NaOH, KOH) especially with heating, are the most common culprits for unwanted nitrile hydrolysis. Additionally, powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine.[2][8] Grignard reagents will react with nitriles to form ketones after hydrolysis.[2]
Troubleshooting Guide: Unwanted Nitrile Hydrolysis
This section is designed to help you diagnose and solve issues related to the unintended hydrolysis of your nitrile-containing compounds during a synthetic sequence.
Problem 1: My nitrile is converting to a carboxylic acid during a deprotection step.
-
Potential Cause: The deprotection conditions are too harsh (e.g., strongly acidic or basic). This is a common issue when removing protecting groups like Boc (acid-labile) or certain esters (base-labile) in the presence of a nitrile.
-
Solution:
-
Employ Orthogonal Protecting Groups: Redesign your synthetic strategy to use protecting groups that can be removed under neutral or very mild conditions. For example, if you are using an acid-labile protecting group, consider switching to one that is removed by hydrogenolysis (e.g., a benzyl group) if your molecule is compatible.[9]
-
Milder Deprotection Reagents: Investigate milder reagents for your deprotection. For example, for some acid-sensitive groups, a weaker acid or shorter reaction times at lower temperatures might be sufficient to remove the protecting group without significant nitrile hydrolysis.
-
Biocatalysis: In some cases, enzymatic deprotection can offer high selectivity under mild, near-neutral pH conditions.
-
Problem 2: I am observing partial hydrolysis of my nitrile to the corresponding primary amide.
-
Potential Cause: The reaction conditions are mildly basic, or there is a prolonged exposure to aqueous basic conditions during workup.
-
Solution:
-
pH Control During Workup: Carefully control the pH during aqueous workup procedures. Use buffered solutions or quickly neutralize any basic layers and extract your product. Avoid letting your compound sit in basic aqueous solutions for extended periods.
-
Anhydrous Conditions: If possible, modify your reaction and workup to be entirely anhydrous.
-
Temperature Control: If some water is unavoidable, perform the reaction and workup at lower temperatures to minimize the rate of hydrolysis.
-
Problem 3: My nitrile is being reduced instead of another functional group.
-
Potential Cause: Use of a non-selective reducing agent. For example, Lithium aluminum hydride (LiAlH₄) will reduce both esters and nitriles.
-
Solution:
-
Chemoselective Reducing Agents: Choose a reducing agent that is selective for the desired functional group. For instance, to reduce an ester in the presence of a nitrile, you might consider catalytic hydrogenation with specific catalysts like Raney Nickel under controlled conditions.
-
Reaction Stoichiometry and Temperature Control: In some cases, controlling the stoichiometry of the reducing agent and maintaining low temperatures can achieve selectivity. For example, using DIBAL-H at low temperatures can selectively reduce an ester to an aldehyde in the presence of a nitrile.
-
Data Summary Table: Nitrile Stability under Various Conditions
| Condition Category | Reagent/Condition | Effect on Nitrile Group |
| Strongly Acidic | Conc. HCl, H₂SO₄, heat | Hydrolysis to carboxylic acid |
| Mildly Acidic | Dilute aq. acid, moderate temp. | Slow hydrolysis to amide/carboxylic acid |
| Strongly Basic | Conc. NaOH, KOH, heat | Hydrolysis to carboxylate salt |
| Mildly Basic | Dilute aq. base, e.g., K₂CO₃ | Slow hydrolysis, may stop at the amide |
| Powerful Reductants | LiAlH₄ | Reduction to primary amine |
| Milder Reductants | NaBH₄ | Generally unreactive |
| Catalytic Hydrogenation | H₂, Raney Ni | Reduction to primary amine |
| Grignard Reagents | RMgX | Reaction to form a ketone (after workup) |
| Biocatalysis | Nitrilase enzymes | Hydrolysis to carboxylic acid under mild conditions |
| Biocatalysis | Nitrile hydratase enzymes | Hydrolysis to amide under mild conditions[1] |
Visualizing the Mechanisms and Strategies
To better understand the processes leading to unwanted nitrile hydrolysis and the decision-making process for its prevention, the following diagrams are provided.
Caption: Mechanisms of Acid- and Base-Catalyzed Nitrile Hydrolysis.
Caption: Decision Workflow for Preventing Unwanted Nitrile Reactions.
Experimental Protocols
Protocol: Selective Hydrolysis of a Nitrile to a Primary Amide
This protocol describes a general method for the selective conversion of a nitrile to a primary amide using alkaline hydrogen peroxide.
Disclaimer: This is a generalized procedure. Reaction times, temperatures, and stoichiometry may need to be optimized for your specific substrate. Always perform a small-scale test reaction first.
Materials:
-
Nitrile-containing substrate
-
Ethanol or Tert-butanol
-
30% Hydrogen peroxide (H₂O₂) solution
-
6M Sodium hydroxide (NaOH) solution
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (or other suitable extraction solvent)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the nitrile substrate (1.0 eq) in ethanol or tert-butanol (approximately 10-20 mL per gram of substrate). Begin stirring the solution.
-
Reagent Addition: Cool the flask in an ice bath to 0-5 °C. To the stirred solution, add 30% hydrogen peroxide (3.0-5.0 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Initiation of Hydrolysis: While maintaining the temperature at 0-5 °C, add 6M NaOH solution dropwise. The addition is often exothermic. Continue the addition until the pH of the reaction mixture is between 8 and 10.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This may take several hours.
-
Quenching the Reaction: Once the reaction is complete, cool the flask in an ice bath. Carefully add saturated sodium thiosulfate solution to quench the excess hydrogen peroxide. Stir for 15-20 minutes.
-
Workup:
-
Reduce the volume of the solvent using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (or another suitable solvent) three times.
-
Combine the organic layers.
-
Wash the combined organic layers with water, then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude primary amide.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
References
- 1. journals.co.za [journals.co.za]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nitrile - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. Protective Groups [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
Overcoming challenges in the dehydration of primary amides to nitriles
Welcome to the technical support center for the dehydration of primary amides to nitriles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in scientific literature to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My dehydration reaction is not proceeding to completion, resulting in low yields. What are the common causes?
Low conversion of the primary amide to the nitrile is a frequent challenge that can often be attributed to several factors:
-
Insufficiently powerful dehydrating agent: The choice of dehydrating agent is critical and substrate-dependent. Traditional reagents like phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂) are powerful but can be harsh.[1][2][3] For sensitive substrates, milder, more modern reagents may be necessary.
-
Reaction temperature and time: Many dehydration reactions require elevated temperatures to overcome the activation energy barrier. Ensure your reaction is heated appropriately and for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[4]
-
Presence of water: The reaction is a dehydration, so the presence of adventitious water in your starting materials or solvent can inhibit the reaction. Ensure all reagents and solvents are appropriately dried.
-
Base selection: Many modern protocols require a base to facilitate the elimination step.[4][5] The strength and stoichiometry of the base can significantly impact the reaction rate and yield.
Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
Side product formation can complicate purification and reduce the yield of the desired nitrile. Common side reactions include:
-
Hydrolysis of the nitrile: If water is present, the newly formed nitrile can be hydrolyzed back to the amide or further to the corresponding carboxylic acid, especially under acidic or basic conditions at elevated temperatures.[2]
-
Reaction with sensitive functional groups: Harsh dehydrating agents can react with other functional groups in your molecule. For instance, acid-sensitive groups may not be compatible with reagents like SOCl₂ which can generate HCl.[6] Choosing a milder, more chemoselective reagent is key in such cases.[7]
-
Formation of imidoyl chlorides: When using reagents like SOCl₂, the intermediate imidoyl chloride can sometimes be isolated or react further to form undesired products.
To minimize side reactions, consider employing milder and more selective dehydrating systems, such as those based on phosphines, silanes, or transition metal catalysts, which often operate under neutral conditions.[5][7][8]
Q3: How do I choose the most appropriate dehydrating agent for my specific primary amide?
The selection of the dehydrating agent should be guided by the functional group tolerance of your substrate, the desired reaction conditions (e.g., temperature, reaction time), and scalability. The following table summarizes some common dehydrating agents and their characteristics:
| Dehydrating Agent/System | Typical Conditions | Advantages | Disadvantages |
| P₂O₅, POCl₃, SOCl₂ | High temperatures, often neat or in a high-boiling solvent | Powerful, inexpensive, readily available[1][2][3] | Harsh conditions, not suitable for sensitive substrates, can generate acidic byproducts[6] |
| (COCl)₂/DMSO (Swern-type) | Room temperature | Mild conditions, good yields[9][10] | Can require careful control of stoichiometry and temperature |
| Phosphorus-III Reagents (e.g., P(NMe₂)₃, PCl₃, P(OPh)₃) | Refluxing CHCl₃ or microwave irradiation | Mild, good functional group tolerance, high yields[4][5] | Reagents can be air and moisture sensitive |
| Silanes with a catalyst (e.g., fluoride or transition metal) | Mild conditions | High selectivity, good for sensitive substrates[8][9][11] | Can require specific catalysts, cost of silanes |
| Palladium Catalysis | Room temperature to mild heating | Very mild, excellent functional group tolerance[7][11][12] | Cost of the palladium catalyst |
Q4: My starting material is a complex molecule with multiple functional groups. Which dehydration methods are known for their high chemoselectivity?
For complex molecules, chemoselectivity is paramount. Palladium-catalyzed dehydration methods have shown remarkable tolerance for a wide array of functional groups, including alcohols, aldehydes, and even other amides.[7] Similarly, methods employing silanes in the presence of a catalyst are also known for their mildness and high selectivity.[8][9] It is advisable to consult the literature for specific examples that resemble your substrate to guide your choice.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive dehydrating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Presence of water in the reaction mixture. | 1. Use a fresh bottle of the dehydrating agent. 2. Gradually increase the reaction temperature while monitoring for product formation and decomposition. 3. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. 4. Use anhydrous solvents and dry all glassware thoroughly. |
| Formation of an Insoluble Precipitate | 1. The product nitrile is insoluble in the reaction solvent. 2. Formation of insoluble byproducts (e.g., phosphate salts). | 1. Choose a solvent in which the product is more soluble. 2. At the end of the reaction, perform a suitable workup to dissolve or filter off the byproducts. |
| Product Decomposition | 1. The reaction temperature is too high. 2. The product is sensitive to the acidic or basic conditions generated during the reaction. | 1. Attempt the reaction at a lower temperature for a longer duration. 2. Switch to a milder, neutral dehydration method. |
| Difficult Purification | 1. The product and starting material have similar polarities. 2. Oily byproducts that are difficult to separate. | 1. If the reaction has gone to completion, a simple aqueous workup may be sufficient to remove the more polar starting amide. 2. Optimize the reaction to minimize byproduct formation. Consider a different dehydrating agent that produces cleaner byproducts. Purification by column chromatography may be necessary.[5] |
Mechanistic Insights: The Dehydration Process
The dehydration of a primary amide to a nitrile involves the activation of the amide oxygen, followed by an elimination reaction. The specific mechanism depends on the dehydrating agent used.
Mechanism with Phosphorus-Based Reagents
A common mechanism involves the activation of the amide oxygen by a phosphorus-based reagent. The amide, often in its imidic acid tautomer form, attacks the electrophilic phosphorus center. This is followed by a base-mediated elimination to yield the nitrile.[4]
Caption: General mechanism for amide dehydration using a phosphorus(III) reagent.
Mechanism with Thionyl Chloride (SOCl₂)
With thionyl chloride, the amide oxygen attacks the sulfur atom, leading to the formation of a good leaving group. Subsequent elimination, often facilitated by a base or another equivalent of the amide, results in the formation of the nitrile, sulfur dioxide, and hydrochloric acid.[1][13]
Caption: Simplified mechanism of amide dehydration using thionyl chloride.
Detailed Experimental Protocols
Protocol 1: Dehydration using Phosphorus Trichloride (PCl₃) and Diethylamine
This protocol is adapted from a high-yielding and efficient method for a broad range of substrates.[4][5]
Materials:
-
Primary amide (1.0 mmol)
-
Anhydrous chloroform (CHCl₃) (5 mL)
-
Diethylamine (3.0 mmol)
-
Phosphorus trichloride (PCl₃) (2.0 mmol)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and diethyl ether for elution
Procedure:
-
To a solution of the primary amide (1.0 mmol) and diethylamine (3.0 mmol) in anhydrous CHCl₃ (5 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cool the mixture to 0 °C in an ice bath.
-
Add phosphorus trichloride (2.0 mmol) dropwise to the stirred mixture over 15 minutes.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC. Reaction times typically range from 0.5 to 5 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous NH₄Cl solution (5 mL) followed by water (2 x 5 mL).
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and diethyl ether as the eluent to afford the pure nitrile.
Protocol 2: Palladium-Catalyzed Dehydration in an Aqueous Micellar Medium
This protocol is an example of a green chemistry approach to amide dehydration, suitable for sensitive substrates and late-stage functionalization.[12]
Materials:
-
Primary amide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.002-0.008 mmol)
-
Acetonitrile (as a water acceptor)
-
A surfactant solution (e.g., TPGS-750-M in water)
-
Ethyl acetate
Procedure:
-
In a reaction vessel, dissolve the primary amide (1.0 mmol) in the aqueous surfactant solution.
-
Add acetonitrile, followed by the palladium(II) acetate catalyst.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the product by silica gel column chromatography.
References
- 1. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Dehydration of primary amides to nitriles in water. Late-stage functionalization and 1-pot multistep chemoenzymatic processes under micellar catalysis conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. orgosolver.com [orgosolver.com]
Technical Support Center: HPLC Method Development for 1-Piperidinebutyronitrile Purity Analysis
Welcome to the technical support center for the HPLC purity analysis of 1-Piperidinebutyronitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting. Here, we move beyond simple procedural lists to explain the why behind the how, ensuring your methods are robust, reliable, and scientifically sound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the HPLC analysis of this compound, providing a foundational understanding for method development.
Q1: What are the primary challenges in developing an HPLC method for this compound?
A1: this compound presents a unique set of challenges primarily due to its chemical structure. It is a tertiary amine, making it susceptible to peak tailing due to interactions with residual silanols on silica-based columns.[1] Additionally, it lacks a strong chromophore, which can result in low UV sensitivity, making detection at low levels challenging.[2] Method development must focus on mitigating these issues to achieve a sensitive and robust purity analysis.
Q2: Which HPLC column and mobile phase are recommended as a starting point?
A2: A C18 column is a common starting point for reversed-phase HPLC.[3] However, for a basic compound like this compound, a column with base-deactivated silica or a hybrid particle technology is preferable to minimize peak tailing. For the mobile phase, a combination of acetonitrile and a phosphate buffer (e.g., pH 3-4) is a good initial choice. The acidic buffer helps to protonate the analyte, leading to more symmetrical peak shapes.[1] Cyano columns can also be a good choice for polar compounds containing nitrile functional groups.[4]
Q3: Why is a forced degradation study necessary for a purity method?
A3: Forced degradation, or stress testing, is a regulatory requirement by bodies like the ICH and FDA.[5][6] It is crucial for developing a "stability-indicating" method. By intentionally degrading the sample under various stress conditions (acid, base, oxidation, heat, light), you can identify potential degradation products.[7] A stability-indicating method must be able to separate the main compound from all these potential impurities and degradants, ensuring the method's specificity.[5][8]
Q4: What are the key validation parameters for this HPLC method according to ICH guidelines?
A4: According to ICH Q2(R2) guidelines, the key validation parameters for a purity method include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[9][10][11] These parameters collectively demonstrate that the analytical procedure is fit for its intended purpose.[11]
Part 2: Systematic Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the HPLC analysis of this compound.
Issue 1: Peak Tailing
Symptom: The peak for this compound exhibits an asymmetrical shape with a "tail" extending from the back of the peak. This can compromise integration accuracy and resolution from nearby impurities.[12]
Root Cause Analysis and Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based columns can interact with the basic piperidine nitrogen, causing peak tailing.[1]
-
Solution 1: Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to 2.5-3.5 with phosphoric or formic acid) protonates the silanol groups, reducing their interaction with the protonated analyte.[1]
-
Solution 2: Use of Base-Deactivated Columns: Employ columns specifically designed for basic compounds, which have minimal accessible silanol groups.
-
Solution 3: Competitive Amine Additive: Adding a small amount of a competitive amine (e.g., triethylamine) to the mobile phase can mask the silanol groups.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.[13]
-
Solution: Reduce the injection volume or the concentration of the sample.[14]
-
-
Extra-Column Volume: Excessive tubing length or diameter between the column and detector can contribute to peak broadening and tailing.
-
Solution: Use shorter, narrower internal diameter tubing (PEEK tubing is often a good choice) to minimize the flow path.[15]
-
Logical Troubleshooting Flow for Peak Tailing
Caption: Decision tree for troubleshooting peak tailing.
Issue 2: Retention Time Shifts
Symptom: The retention time of the main peak varies between injections or across a sequence of runs, compromising peak identification and reproducibility.[16]
Root Cause Analysis and Solutions:
-
System and Physical Issues: If all peaks in the chromatogram shift proportionally, the issue is likely related to the HPLC system itself.[16][17]
-
Flow Rate Fluctuation: Leaks in the system, worn pump seals, or faulty check valves can cause an unstable flow rate.[18]
-
Column Temperature Variation: Inconsistent column temperature can lead to retention time drift.[19]
-
Solution: Use a thermostatted column oven and ensure it is set to a stable temperature.[15]
-
-
Mobile Phase Composition Change: Improperly prepared or evolving mobile phase can alter retention.[19]
-
-
Chromatographic and Chemical Issues: If only specific peaks are shifting, the problem is likely chemical in nature.[16]
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.[19]
-
Solution: Increase the column equilibration time, especially when changing mobile phases.[19]
-
-
Mobile Phase pH Instability: For an ionizable compound like this compound, small changes in mobile phase pH can significantly impact retention time.[16]
-
Solution: Ensure the mobile phase is adequately buffered and the pH is stable over time.[20]
-
-
Column Contamination/Degradation: Buildup of contaminants from the sample matrix can alter the stationary phase chemistry.[20]
-
Issue 3: Ghost Peaks
Symptom: Unexpected peaks appear in the chromatogram, often in blank injections, which can interfere with the quantification of impurities.[21]
Root Cause Analysis and Solutions:
-
Mobile Phase Contamination: Impurities in the solvents (especially water) or additives can concentrate on the column and elute as ghost peaks, particularly during gradient runs.[22][23]
-
System Contamination: Carryover from previous injections is a common cause of ghost peaks.[23]
-
Solution: Implement a robust needle wash protocol in the autosampler method. Flush the entire system, including the injector and tubing, with a strong solvent.[21]
-
-
Sample Preparation Issues: Contaminants can be introduced from vials, caps, or filters used during sample preparation.[23]
-
Solution: Run a blank injection with just the sample diluent to isolate the source of contamination. Use clean glassware and high-quality consumables.
-
Workflow for Diagnosing Ghost Peaks
Caption: Systematic workflow for identifying the source of ghost peaks.
Part 3: Experimental Protocols and Data
This section provides detailed experimental protocols and presents data in a structured format for clarity and ease of comparison.
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of this compound to ensure the specificity of the HPLC method.[5]
Materials: this compound, 1 M HCl, 1 M NaOH, 3% H₂O₂, HPLC-grade water, and acetonitrile.
Procedure:
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute with mobile phase to the target concentration.
-
Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 1 M NaOH. Heat at 60°C for 4 hours. Cool, neutralize with 1 M HCl, and dilute with mobile phase.
-
Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute with mobile phase.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours. Dissolve and dilute with mobile phase.
-
Photolytic Degradation: Expose the solid compound to a light source providing at least 1.2 million lux hours and 200 watt-hours/m² of UV light.[6] A control sample should be shielded from light. Dissolve and dilute with mobile phase.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.
Protocol 2: HPLC Method for Purity Analysis
Instrumentation: A standard HPLC system with a UV or photodiode array (PDA) detector.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| HPLC Column | C18, 4.6 mm x 150 mm, 5 µm (Base-deactivated) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm* |
| Injection Volume | 10 µL |
| Diluent | Water:Acetonitrile (90:10, v/v) |
*Note: Due to the lack of a strong chromophore, 210 nm is a starting point. Optimization may be required based on system sensitivity and baseline noise.[2]
Data Presentation: System Suitability Acceptance Criteria
System suitability tests are performed before sample analysis to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Asymmetry) | ≤ 1.5 | Ensures peak symmetry for accurate integration.[12] |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and good peak sharpness. |
| %RSD of Peak Area | ≤ 2.0% (for n=5 injections) | Demonstrates injection precision.[9] |
| %RSD of Retention Time | ≤ 1.0% (for n=5 injections) | Indicates system stability and reproducibility. |
References
- 1. agilent.com [agilent.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. onyxipca.com [onyxipca.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. waters.com [waters.com]
- 13. bvchroma.com [bvchroma.com]
- 14. Blogs | Restek [discover.restek.com]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. m.youtube.com [m.youtube.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. LC Troubleshooting—Retention Time Shift [discover.restek.com]
- 19. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 20. researchgate.net [researchgate.net]
- 21. uhplcs.com [uhplcs.com]
- 22. hplc.eu [hplc.eu]
- 23. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
Technical Support Center: 1-Piperidinebutyronitrile Impurity Profiling
Answering your questions on the identification and characterization of impurities in 1-Piperidinebutyronitrile.
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the analysis of this important pharmaceutical intermediate. The following question-and-answer guide provides in-depth, field-proven insights to help you identify, characterize, and control impurities effectively, ensuring the quality and safety of your final product.
Frequently Asked Questions (FAQs)
Q1: Why is impurity profiling for this compound so critical in drug development?
A1: Impurity profiling is a cornerstone of pharmaceutical development and is mandated by regulatory bodies like the ICH.[1] For a key intermediate like this compound, even minute impurities can have significant consequences:
-
Impact on Safety: Impurities can be toxic or genotoxic, posing a direct risk to patient safety.[2] Their presence must be controlled within strict limits.
-
Effect on Efficacy: Impurities might have pharmacological activity that could interfere with the therapeutic effect of the Active Pharmaceutical Ingredient (API) or produce unintended side effects.[3]
-
Process Control and Reproducibility: The impurity profile serves as a fingerprint of the manufacturing process.[4] Any deviation can signal a problem with reaction conditions, raw material quality, or storage, affecting batch-to-batch consistency.
-
Regulatory Compliance: Regulatory submissions require a comprehensive characterization of all impurities present at levels above a certain threshold (typically 0.10%).[5] Failure to do so can lead to significant delays or rejection of a drug application.
In essence, a well-characterized impurity profile is non-negotiable for ensuring the quality, safety, and efficacy of the final drug product.[5]
Q2: What are the most likely sources and types of impurities I should expect to find?
A2: Impurities in this compound can be categorized based on their origin.[4][6] Understanding these sources is the first step in developing a robust analytical control strategy.
-
Process-Related Impurities: These are substances generated during the synthesis.
-
Starting Materials: Unreacted piperidine or 4-chlorobutyronitrile (common reagents for its synthesis) may carry over into the final product.
-
Intermediates: In multi-step syntheses, intermediates from preceding steps may be present.[7]
-
By-products: Side reactions are a common source. For instance, the elimination of HCl from 4-chlorobutyronitrile could lead to crotononitrile, which could then react with piperidine to form an isomeric impurity.
-
-
Degradation Impurities: These form due to the decomposition of this compound during manufacturing or storage.[6]
-
Hydrolysis: The nitrile group (-C≡N) is susceptible to hydrolysis under acidic or basic conditions, which can yield 1-piperidinebutyronamide as an intermediate and ultimately 1-piperidinebutanoic acid.
-
Oxidation: The tertiary amine of the piperidine ring is a potential site for oxidation, which can lead to the formation of the corresponding N-oxide, particularly under oxidative stress conditions (e.g., presence of peroxides).[7][8]
-
-
Other Impurities:
The following diagram illustrates the potential origins of impurities.
Caption: Potential sources of impurities in this compound.
The table below summarizes common potential impurities.
| Impurity Type | Potential Structure/Name | Origin |
| Starting Material | Piperidine | Synthesis |
| Starting Material | 4-Chlorobutyronitrile | Synthesis |
| By-product | Crotononitrile Adduct | Synthesis (Side Reaction) |
| Degradation | 1-Piperidinebutyronamide | Degradation (Hydrolysis) |
| Degradation | 1-Piperidinebutanoic Acid | Degradation (Hydrolysis) |
| Degradation | This compound N-oxide | Degradation (Oxidation) |
Q3: What is a sound analytical strategy for identifying an unknown peak in my chromatogram?
A3: A systematic, multi-technique approach is essential for the unambiguous identification and characterization of an unknown impurity. The goal is to gather orthogonal data points that collectively build a complete picture of the molecule's structure.
The workflow below outlines a robust strategy.
Caption: A systematic workflow for impurity structure elucidation.
-
Mass Spectrometry (LC-MS/GC-MS): This is the first step. It provides the molecular weight (MW) of the impurity. High-resolution mass spectrometry (HRMS) is invaluable as it can help determine the elemental composition (molecular formula).[9] The fragmentation pattern gives clues about the impurity's structure.
-
Isolation: For unambiguous characterization, especially by NMR, the impurity often needs to be isolated if it's present in sufficient quantities (e.g., >0.1%).[4] Preparative HPLC is the most common technique for this.
-
NMR Spectroscopy: This is the most powerful tool for structure elucidation.[9] ¹H and ¹³C NMR provide information on the carbon-hydrogen framework, while 2D NMR experiments (like COSY and HSQC) reveal connectivity between atoms.
-
FTIR Spectroscopy: FTIR helps identify key functional groups present in the molecule, such as the characteristic C≡N stretch or the appearance of a C=O band if hydrolysis has occurred.[10][11]
-
Structure Proposal & Confirmation: Based on all the spectroscopic data, a chemical structure is proposed. The final confirmation is achieved by comparing its analytical data (e.g., retention time, mass spectrum) with that of a synthesized reference standard.
Q4: How do I develop an HPLC method to separate this compound from its potential impurities?
A4: High-Performance Liquid Chromatography (HPLC) is the primary technique for analyzing non-volatile organic impurities in pharmaceutical products.[12] A robust, stability-indicating reverse-phase HPLC (RP-HPLC) method is the goal.
Here is a step-by-step protocol for method development:
Experimental Protocol: RP-HPLC Method Development
-
Column Selection:
-
Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2] This is a versatile stationary phase suitable for a wide range of medium-polarity compounds like this compound and its likely impurities.
-
-
Mobile Phase Selection:
-
Mobile Phase A: An aqueous buffer. Start with 0.1% formic acid or a 20 mM ammonium formate buffer in water. The pH should be controlled to ensure consistent ionization of basic (piperidine) or acidic (hydrolyzed impurity) compounds.[13][14]
-
Mobile Phase B: An organic solvent. Acetonitrile is a common first choice due to its low UV cutoff and viscosity. Methanol is a good alternative.[2][13]
-
-
Initial Gradient Run (Scouting Gradient):
-
Perform a broad gradient run to elute all components and get a general idea of the required mobile phase composition.
-
Example Gradient: 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 30 °C.
-
Detection: UV detector. Scan a range (e.g., 200-400 nm) to find the optimal wavelength. A wavelength around 210 nm is often a good starting point for compounds lacking a strong chromophore.
-
-
Optimization:
-
Based on the scouting run, adjust the gradient to improve the resolution between the main peak and any impurities. If all peaks elute too quickly, make the gradient shallower. If they elute too late, make it steeper.
-
Fine-tune selectivity by adjusting the pH of Mobile Phase A or switching the organic solvent (e.g., from acetonitrile to methanol).[15]
-
-
Method Validation:
-
Once a suitable separation is achieved, the method must be validated according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[2]
-
| Parameter | Starting Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Good retention for moderately polar analytes.[2] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure consistent ionization of the basic piperidine nitrogen. |
| Mobile Phase B | Acetonitrile | Good solvent strength and low UV absorbance.[13] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Temperature | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | A standard volume to avoid column overload. |
| Detection | UV at 210 nm | Nitriles have weak UV absorbance; lower wavelengths provide better sensitivity. |
Q5: When should I use GC-MS, and what are the key experimental parameters?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for identifying and quantifying volatile or semi-volatile impurities, such as residual starting materials (piperidine) or low molecular weight by-products.[12][16]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Dissolve a known amount of the this compound sample in a suitable volatile solvent (e.g., Dichloromethane, Methanol, or Ethyl Acetate).
-
-
Column Selection:
-
A mid-polarity column, such as a 5% phenyl methylpolysiloxane (e.g., DB-5ms or HP-5ms), is a robust choice for general-purpose screening. A 30 m x 0.25 mm x 0.25 µm column is standard.[16]
-
-
Instrumental Parameters:
-
Inlet Temperature: 250 °C to ensure complete volatilization of the sample.
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points.
-
Initial Temp: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.[16]
-
Final Hold: Hold at 280 °C for 5-10 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: ~230 °C.
-
Quadrupole Temperature: ~150 °C.
-
-
-
Data Analysis:
| Parameter | Typical Setting | Rationale |
| Column | DB-5ms (30 m x 0.25 mm) | Good general-purpose column for separating a range of analytes.[16] |
| Carrier Gas | Helium, 1 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | 60 °C to 280 °C at 10 °C/min | Separates compounds over a wide range of boiling points. |
| Ionization | Electron Ionization (EI), 70 eV | Standard method that produces reproducible, library-searchable spectra. |
| Detector | Mass Spectrometer | Provides both quantitative data and structural information for identification. |
Q6: What specific spectroscopic signals should I look for to characterize impurities?
A6: Spectroscopic analysis provides the definitive structural evidence for an impurity. Each technique offers unique clues.
FTIR Spectroscopy: FTIR is excellent for quick functional group identification.[11][18]
-
Nitrile (C≡N): A sharp, strong absorption band between 2200-2260 cm⁻¹. Its presence confirms the nitrile group is intact.[10][19] Its absence in an impurity is a major clue.
-
Carbonyl (C=O): The appearance of a strong band around 1650-1710 cm⁻¹ would strongly suggest hydrolysis to an amide or carboxylic acid.[19]
-
O-H Stretch: A very broad absorption from 2500-3300 cm⁻¹ is characteristic of the hydroxyl group in a carboxylic acid.[19]
NMR Spectroscopy: NMR provides the most detailed structural map.[20]
-
¹³C NMR:
-
¹H NMR:
-
Protons on the carbon alpha to the nitrile group typically appear around 2.0-3.0 ppm.[10][21]
-
Protons on the piperidine ring will have characteristic shifts, typically in the 1.5-3.0 ppm range.
-
A very broad singlet downfield around 10-13 ppm is a classic signal for a carboxylic acid proton (-COOH).[10]
-
Mass Spectrometry (MS): MS provides molecular weight and fragmentation data.
-
Molecular Ion (M⁺): Gives the molecular weight of the compound.
-
Key Fragments: The fragmentation pattern can reveal structural motifs. For example, loss of an alpha-hydrogen (M-1 peak) is common for nitriles.[21] The piperidine ring often produces characteristic fragments (e.g., m/z 84).
The diagram below illustrates a potential degradation pathway and the key analytical signals that would confirm the transformation.
Caption: Hydrolytic degradation pathway and key spectroscopic changes.
References
- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmainfo.in [pharmainfo.in]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Isolation and characterization of pharmaceuticals with impurities. [wisdomlib.org]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. veeprho.com [veeprho.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. fiveable.me [fiveable.me]
- 11. mdpi.com [mdpi.com]
- 12. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. abap.co.in [abap.co.in]
- 15. pharmtech.com [pharmtech.com]
- 16. cmbr-journal.com [cmbr-journal.com]
- 17. Human Metabolome Database: Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301) [hmdb.ca]
- 18. marshall.edu [marshall.edu]
- 19. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
1H and 13C NMR analysis of 1-Piperidinebutyronitrile
An In-Depth Guide to the ¹H and ¹³C NMR Analysis of 1-Piperidinebutyronitrile: A Comparative Approach
Introduction
This compound is a versatile chemical intermediate featuring a saturated heterocyclic piperidine ring linked to a butyronitrile chain. Its structure presents a unique combination of a tertiary amine and a nitrile functional group, making it a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. Accurate structural elucidation and purity assessment are paramount in any research or development context. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the unambiguous determination of its molecular framework.
This guide, prepared from the perspective of a senior application scientist, provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. We will delve into the theoretical basis for the expected chemical shifts and coupling patterns, present a detailed experimental protocol for data acquisition, and compare the insights gained from NMR with those from alternative analytical techniques.
Molecular Structure and NMR Assignments
To facilitate a clear discussion of the NMR spectra, the protons and carbons of this compound are systematically labeled as shown in the diagram below. This labeling convention will be used throughout the guide.
Caption: Labeled structure of this compound.
¹H NMR Spectral Analysis: A Predictive Approach
The ¹H NMR spectrum provides critical information on the chemical environment, relative number, and connectivity of protons in a molecule.[1] Based on fundamental principles and data from analogous structures, we can predict the key features of the spectrum for this compound.
-
Hα/Hα' (Piperidine Ring): These four protons are on carbons adjacent to the nitrogen atom. The electron-withdrawing nature of the nitrogen deshields these protons, causing them to appear downfield. They are also adjacent to the Hβ/Hβ' protons, which will split their signal. We expect a multiplet around 2.4-2.6 ppm .
-
Hβ/Hβ' (Piperidine Ring): These four protons are further from the nitrogen and will be more shielded than Hα/Hα'. They are coupled to both Hα/Hα' and Hγ protons, leading to a complex multiplet, likely appearing around 1.5-1.7 ppm .
-
Hγ (Piperidine Ring): These two protons are on the carbon furthest from the nitrogen within the ring and are therefore the most shielded of the ring protons. They will be split by the four adjacent Hβ/Hβ' protons, resulting in a multiplet centered around 1.4-1.6 ppm .
-
H1' (Butyronitrile Chain): These protons are on the carbon directly attached to the piperidine nitrogen, making them deshielded. They are adjacent to the H2' protons, and thus we expect a triplet around 2.4-2.6 ppm .
-
H2' (Butyronitrile Chain): This methylene group is situated between two other CH₂ groups (H1' and H3'). The signal will be split into a multiplet (specifically, a quintet or sextet depending on coupling constant similarity) by these neighbors, appearing around 1.8-2.0 ppm .
-
H3' (Butyronitrile Chain): These protons are adjacent to the electron-withdrawing nitrile group, which deshields them significantly. They are coupled to the H2' protons, resulting in a triplet around 2.3-2.5 ppm .
¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton
A proton-decoupled ¹³C NMR spectrum gives direct insight into the carbon framework by providing a single peak for each chemically unique carbon atom.[2] The chemical shifts are highly sensitive to the local electronic environment.
-
CN (Nitrile Carbon): The carbon of the nitrile group is highly deshielded due to the triple bond to nitrogen and will appear far downfield, typically in the range of 118-122 ppm .[3]
-
Cα/Cα' (Piperidine Ring): These carbons are directly bonded to the nitrogen, causing a significant downfield shift. We predict their signal to be around 54-56 ppm .
-
C1' (Butyronitrile Chain): This carbon is also attached to the nitrogen and will have a similar chemical shift to Cα/Cα', predicted to be around 53-55 ppm .
-
Cβ/Cβ' (Piperidine Ring): These carbons are one bond removed from the nitrogen and will appear further upfield, around 25-27 ppm .
-
Cγ (Piperidine Ring): Being the furthest from the nitrogen in the ring, this carbon is the most shielded and will have the most upfield chemical shift of the ring carbons, around 23-25 ppm .
-
C2' (Butyronitrile Chain): This aliphatic carbon will be found in the typical alkane region, predicted around 21-23 ppm .
-
C3' (Butyronitrile Chain): This carbon is adjacent to the nitrile group, which results in a slight deshielding effect. Its signal is expected around 16-18 ppm .
Predicted NMR Data Summary
The following table consolidates the predicted ¹H and ¹³C NMR data for this compound dissolved in a standard solvent like CDCl₃.
| Assignment | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (ppm) |
| Hα/Hα', Cα/Cα' | 2.4 - 2.6 | Multiplet | 4H | 54 - 56 |
| Hβ/Hβ', Cβ/Cβ' | 1.5 - 1.7 | Multiplet | 4H | 25 - 27 |
| Hγ, Cγ | 1.4 - 1.6 | Multiplet | 2H | 23 - 25 |
| H1', C1' | 2.4 - 2.6 | Triplet | 2H | 53 - 55 |
| H2', C2' | 1.8 - 2.0 | Multiplet | 2H | 21 - 23 |
| H3', C3' | 2.3 - 2.5 | Triplet | 2H | 16 - 18 |
| -, CN | - | - | - | 118 - 122 |
Experimental Protocol: Acquiring High-Quality NMR Spectra
This protocol outlines a self-validating methodology for obtaining high-resolution ¹H and ¹³C NMR spectra.
Objective: To acquire quantitative and high-resolution ¹H and ¹³C NMR spectra of this compound for structural confirmation.
Materials:
-
This compound sample (5-10 mg for ¹H, 20-30 mg for ¹³C)
-
Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
-
NMR Tube (5 mm, high precision)
-
Pasteur pipette
-
Vial and balance
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Procedure:
-
Sample Preparation:
-
Accurately weigh the this compound sample into a clean, dry vial.
-
Using a Pasteur pipette, add approximately 0.6-0.7 mL of CDCl₃ (with TMS) to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved. The solution should be clear and free of particulates.
-
Transfer the solution into a clean, labeled NMR tube.
-
-
Spectrometer Setup and Shimming:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample is critical for resolving fine coupling details.
-
-
¹H NMR Acquisition:
-
Experiment: Standard single-pulse proton experiment.
-
Spectral Width: ~16 ppm (centered around 5-6 ppm).
-
Pulse Angle: 30-45 degrees to ensure quantitative integration with a short relaxation delay.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans (ns): 8-16 scans are typically sufficient for a sample of this concentration.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.
-
-
¹³C NMR Acquisition:
-
Experiment: Proton-decoupled carbon experiment (e.g., zgpg30).
-
Spectral Width: ~240 ppm (centered around 100-120 ppm).
-
Pulse Angle: 30 degrees.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 1024-4096 scans, as ¹³C has low natural abundance and sensitivity.[2]
-
Processing: Apply Fourier transformation with an exponential window function (line broadening of 1-2 Hz), phase correction, and baseline correction. Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.
-
Comparison with Alternative Analytical Techniques
While NMR is unparalleled for detailed structural elucidation, a multi-technique approach provides a more complete analytical profile.
| Technique | Information Provided | Advantages for this Molecule | Limitations Compared to NMR |
| NMR Spectroscopy | Complete molecular structure, atom connectivity, stereochemistry, sample purity. | Unambiguously confirms the identity and structure of the molecule. Can distinguish isomers. | Lower sensitivity than MS, requires higher sample concentration. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns. | High sensitivity, provides exact molecular weight. Fragmentation can help confirm the presence of the piperidine ring and nitrile group. | Does not provide information on atom connectivity or stereochemistry. Isomer differentiation can be difficult or impossible. |
| Infrared (IR) Spectroscopy | Presence of functional groups.[4] | Quickly confirms the presence of the key C≡N stretch (~2240-2260 cm⁻¹) and C-N bonds. Absence of N-H and C=O stretches confirms structure. | Provides no information on the carbon-hydrogen framework or how functional groups are connected. |
| Gas Chromatography (GC) | Purity assessment, quantification, separation from volatile impurities. | Excellent for determining the purity of the sample and quantifying it against a standard. Can be coupled with MS for identification.[5][6] | The sample must be volatile and thermally stable. Provides no structural information on its own. |
Conclusion
The comprehensive analysis of this compound is most effectively achieved through ¹H and ¹³C NMR spectroscopy. This guide has detailed the predicted spectral features, providing a robust framework for researchers to interpret their experimental data. The provided protocol ensures the acquisition of high-quality, reliable spectra. By supplementing NMR data with insights from techniques like Mass Spectrometry and IR Spectroscopy, scientists and drug development professionals can achieve a holistic and confident characterization of this important chemical intermediate, ensuring its quality and suitability for downstream applications.
References
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 1-Piperidinebutyronitrile: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique for molecular characterization. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-Piperidinebutyronitrile, a molecule of interest in various chemical and pharmaceutical research domains. By comparing its fragmentation behavior with structurally related analogs, we will elucidate the key drivers of its gas-phase ion chemistry, offering a predictive framework for similar structures.
Introduction to this compound and the Significance of its Mass Spectral Analysis
This compound, with a molecular formula of C₉H₁₆N₂ and a molecular weight of 152.24 g/mol , is a tertiary amine featuring a piperidine ring N-substituted with a butyronitrile side chain. The analysis of such compounds is critical in synthetic chemistry for reaction monitoring and in pharmaceutical development for metabolite identification and impurity profiling. Electron ionization mass spectrometry provides a reproducible "fingerprint" of a molecule through its fragmentation pattern, which is dictated by the molecule's inherent structural features. A thorough understanding of these fragmentation pathways is essential for unambiguous compound identification.
Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation Pattern of this compound
While an experimental spectrum for this compound is not publicly available in common databases as of this writing, its fragmentation pattern under electron ionization can be reliably predicted based on well-established principles of amine and nitrile fragmentation. The primary fragmentation pathways for cyclic amines are dominated by α-cleavage, a process involving the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[1][2]
Upon electron impact, a radical cation (M⁺˙) of this compound is formed at m/z 152. The fragmentation of this molecular ion is expected to be governed by the stability of the resulting fragment ions.
Key Fragmentation Pathways
The major fragmentation pathways anticipated for this compound are initiated by α-cleavage at two principal locations: on the piperidine ring and on the butyronitrile side chain.
-
α-Cleavage on the Butyronitrile Side Chain: The most favorable fragmentation is the cleavage of the Cα-Cβ bond of the butyronitrile side chain. This results in the formation of a resonance-stabilized iminium ion, which is often the base peak in the mass spectra of N-alkyl amines.[3][4] For this compound, this cleavage would lead to the formation of the piperidinemethyliminium ion at m/z 98 .
-
α-Cleavage within the Piperidine Ring: Cleavage of the C-C bonds within the piperidine ring adjacent to the nitrogen can also occur. This leads to the loss of an ethyl radical (C₂H₅•), resulting in a fragment at m/z 123 , or the loss of a propyl radical (C₃H₇•), leading to a fragment at m/z 109 .
-
Fragmentation of the Butyronitrile Side Chain: Cleavage at other positions along the butyronitrile side chain can also produce characteristic ions. For instance, cleavage of the bond between the second and third carbons of the side chain could lead to a fragment at m/z 124 .
-
Formation of the Piperidine Cation: A simple cleavage of the N-C bond of the side chain can result in the formation of the piperidine radical cation at m/z 85 and a neutral butyronitrile radical.
The following diagram illustrates the predicted primary fragmentation pathways of this compound under electron ionization.
Figure 1. Predicted EI fragmentation of this compound.
Comparative Fragmentation Analysis
To substantiate the predicted fragmentation pattern, we will compare it with the known fragmentation of two structurally similar compounds: 1-Pyrrolidinebutyronitrile and 1-Piperidineacetonitrile. This comparative approach allows us to discern the influence of ring size and side-chain length on the fragmentation process.
This compound vs. 1-Pyrrolidinebutyronitrile
1-Pyrrolidinebutyronitrile shares the same butyronitrile side chain but possesses a five-membered pyrrolidine ring instead of the six-membered piperidine ring. The mass spectrum of 1-Pyrrolidinebutyronitrile is available in the NIST database.[5]
| Compound | Molecular Weight | Key Fragments (m/z) and Proposed Structures |
| This compound | 152 | 98 (Base Peak, [C₆H₁₂N]⁺), 123 ([C₇H₁₁N₂]⁺), 85 ([C₅H₁₁N]⁺) |
| 1-Pyrrolidinebutyronitrile | 138 | 84 (Base Peak, [C₅H₁₀N]⁺), 109 ([C₆H₉N₂]⁺), 71 ([C₄H₉N]⁺) |
The comparison reveals a clear trend. The base peak for both compounds arises from α-cleavage of the butyronitrile side chain, leading to the corresponding N-cycloalkylmethyliminium ion. The m/z value of this base peak is directly dependent on the mass of the heterocyclic ring (m/z 98 for piperidine vs. m/z 84 for pyrrolidine). This observation strongly supports the prediction that m/z 98 will be the base peak for this compound.
This compound vs. 1-Piperidineacetonitrile
1-Piperidineacetonitrile has the same piperidine ring but a shorter acetonitrile side chain. Its mass spectrum is also available in the NIST database.[2][6]
| Compound | Molecular Weight | Key Fragments (m/z) and Proposed Structures |
| This compound | 152 | 98 (Base Peak, [C₆H₁₂N]⁺), 123 ([C₇H₁₁N₂]⁺), 85 ([C₅H₁₁N]⁺) |
| 1-Piperidineacetonitrile | 124 | 97 (Base Peak, [C₆H₁₁N]⁺), 84 ([C₅H₁₀N]⁺) |
In the case of 1-Piperidineacetonitrile, the base peak at m/z 97 is formed via α-cleavage with the loss of a cyanomethyl radical. The fragment at m/z 84 corresponds to the piperidine cation. The comparison with this compound highlights how the length of the alkyl chain in the nitrile substituent influences the fragmentation, with the longer chain in the butyronitrile derivative leading to a more prominent iminium ion at m/z 98.
Experimental Protocols
For researchers wishing to perform their own analysis, the following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided as a starting point.
GC-MS Analysis Protocol
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane) is suitable.
-
Injection: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., methanol, dichloromethane).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
LC-MS/MS Analysis Protocol
For a softer ionization approach, particularly for identifying the molecular ion, Electrospray Ionization (ESI) is recommended.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.
-
LC Column: A C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic content.
-
Ionization Mode: Positive ion mode.
-
MS1 Scan: Scan for the protonated molecule [M+H]⁺ at m/z 153.
-
MS2 (Product Ion Scan): Isolate the precursor ion at m/z 153 and perform collision-induced dissociation (CID) to obtain the product ion spectrum.
The following workflow diagram outlines the general process for analyzing this compound using mass spectrometry.
Figure 2. General workflow for mass spectrometric analysis.
Conclusion
The electron ionization mass spectrometry fragmentation of this compound is predicted to be dominated by α-cleavage of the butyronitrile side chain, leading to a characteristic and likely base peak at m/z 98. This prediction is strongly supported by the known fragmentation patterns of the structurally related compounds 1-Pyrrolidinebutyronitrile and 1-Piperidineacetonitrile. This comparative analysis underscores the predictable nature of fragmentation in this class of compounds and provides a valuable guide for the structural elucidation of novel piperidine derivatives. The provided experimental protocols offer a solid foundation for researchers to conduct their own analyses and further explore the rich information contained within the mass spectra of these important molecules.
References
A Comparative Guide to the Infrared Spectroscopy of 1-Piperidinebutyronitrile Functional Groups
This guide provides an in-depth analysis of the infrared (IR) spectrum of 1-Piperidinebutyronitrile, offering a comparative perspective against simpler chemical analogs to elucidate the vibrational characteristics of its constituent functional groups. This document is intended for researchers, scientists, and drug development professionals who utilize IR spectroscopy for structural elucidation and chemical analysis.
Introduction: The Vibrational Signature of a Molecule
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[1][2] When a molecule is irradiated with infrared light, its bonds can absorb energy and vibrate at specific frequencies. These frequencies are dependent on the bond strength, the mass of the atoms involved, and the overall molecular structure.[2] The resulting IR spectrum is a unique "fingerprint" of the molecule, revealing the presence of specific functional groups.[1]
This compound is a bifunctional molecule of interest in various fields, including as a precursor in pharmaceutical synthesis. Its structure incorporates a saturated heterocyclic amine (piperidine) and a nitrile group, connected by an alkyl chain. Understanding its IR spectrum is crucial for its identification, purity assessment, and for monitoring chemical transformations.
Molecular Structure and Key Functional Groups
To interpret the IR spectrum of this compound, we must first consider its molecular structure and the primary functional groups that will give rise to characteristic absorption bands.
Caption: Molecular structure of this compound.
The key functional groups and bond types that will be analyzed are:
-
The Nitrile Group (C≡N): A highly characteristic and strong absorber.
-
The Piperidine Ring: A tertiary amine within a saturated ring system. This includes C-N and C-C bonds.
-
Aliphatic Chains (C-H): Methylene (CH₂) groups in both the piperidine ring and the butyronitrile chain.
Experimental Protocol: Acquiring the IR Spectrum
A reliable IR spectrum is foundational to accurate analysis. The following outlines a standard procedure for obtaining the spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) spectrometer.
Caption: Standard workflow for FT-IR spectral acquisition of a liquid sample.
Causality in Protocol Choices:
-
ATR-FT-IR: This technique is chosen for its simplicity with liquid samples, requiring minimal sample preparation and providing high-quality, reproducible spectra.
-
Background Spectrum: A background scan of the clean ATR crystal is crucial to subtract the absorbance of the ambient atmosphere (notably CO₂ and water vapor) and the instrument itself, ensuring that the final spectrum is solely that of the sample.
-
Resolution and Scans: A resolution of 4 cm⁻¹ is generally sufficient to resolve the key functional group bands in the mid-IR region. Co-adding 16 to 32 scans improves the signal-to-noise ratio, resulting in a cleaner spectrum.
Spectral Analysis and Comparison
The IR spectrum of this compound is a composite of the absorptions from its constituent parts. By comparing it with simpler molecules, we can deconstruct the spectrum and assign the major absorption bands.
The Nitrile Functional Group (C≡N)
The carbon-nitrogen triple bond of the nitrile group gives rise to a very intense and sharp absorption peak in a relatively "quiet" region of the spectrum, making it highly diagnostic.[3][4]
-
Expected Absorption: For saturated aliphatic nitriles, the C≡N stretching vibration typically appears in the range of 2260-2240 cm⁻¹ .[4]
-
Comparison with Butyronitrile: The spectrum of a simple straight-chain nitrile like butyronitrile would also show a strong, sharp peak in this same region. The presence of the bulky piperidine group in this compound is not expected to significantly shift this frequency, as it is not in conjugation with the nitrile group.[5][6] Conjugation with a double bond or an aromatic ring would lower the frequency to 2240-2220 cm⁻¹.[4]
The Piperidine Ring and Tertiary Amine
The piperidine ring contributes several absorptions, primarily from C-H and C-N bond vibrations.
-
C-N Stretching: As a tertiary aliphatic amine, this compound will exhibit C-N stretching vibrations. These bands are typically of medium to weak intensity and appear in the fingerprint region, coupled with adjacent C-C bond vibrations. The expected range for the C-N stretch in aliphatic amines is 1250-1020 cm⁻¹ .[7][8] These peaks can sometimes be difficult to definitively assign due to their presence in the complex fingerprint region.[9]
-
Comparison with Piperidine: The spectrum of piperidine itself, a secondary amine, would show a characteristic N-H stretching band around 3300 cm⁻¹ and N-H bending (wagging) vibrations.[8] Since this compound is a tertiary amine, its spectrum will be notable for the absence of these N-H related peaks.[9][10] The C-N stretching bands, however, will be present in both, though potentially shifted due to the different substitution on the nitrogen atom.
Aliphatic C-H Bonds
The molecule contains numerous sp³-hybridized C-H bonds in the methylene (CH₂) groups of the piperidine ring and the butyronitrile chain.
-
C-H Stretching: These vibrations give rise to strong, sharp peaks in the region just below 3000 cm⁻¹. Specifically, the asymmetric and symmetric stretching of CH₂ groups are expected between 2960-2850 cm⁻¹ .[11][12][13]
-
C-H Bending: The scissoring and rocking motions of the CH₂ groups result in absorptions in the fingerprint region.[14]
-
CH₂ Scissoring (Bending): Expected around 1470-1450 cm⁻¹ .[11][12] For a cyclic system like cyclohexane (structurally similar to the carbon framework of piperidine), this band is often observed near 1448 cm⁻¹.[15]
-
CH₂ Rocking: A weaker band may be observed around 725-720 cm⁻¹, particularly in longer alkyl chains.[11][12]
-
-
Comparison with Hexane: The C-H stretching and bending regions of this compound will appear broadly similar to that of a simple alkane like hexane. However, the presence of the nitrogen heteroatom in the piperidine ring can influence the exact positions and shapes of these bands.
Summary of Expected IR Absorptions and Comparative Analysis
The following tables summarize the expected IR absorption frequencies for this compound and compare them with simpler reference molecules.
Table 1: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Functional Group/Vibration | Intensity | Band Shape |
| 2960 - 2850 | C-H (Aliphatic) Stretch | Strong | Sharp |
| 2260 - 2240 | C≡N (Nitrile) Stretch | Strong | Sharp |
| 1470 - 1450 | C-H (CH₂) Scissoring Bend | Medium | Sharp |
| 1250 - 1020 | C-N (Tertiary Amine) Stretch | Medium-Weak | Sharp |
Table 2: Comparative IR Analysis
| Functional Group | This compound | Butyronitrile (Alternative 1) | Piperidine (Alternative 2) |
| C≡N Stretch | Present (2260-2240 cm⁻¹) | Present (2260-2240 cm⁻¹) | Absent |
| N-H Stretch | Absent | Absent | Present (~3300 cm⁻¹) |
| C-N Stretch | Present (1250-1020 cm⁻¹) | Absent | Present (1250-1020 cm⁻¹) |
| C-H Stretch (sp³) | Present (2960-2850 cm⁻¹) | Present (2960-2850 cm⁻¹) | Present (2960-2850 cm⁻¹) |
| N-H Bend | Absent | Absent | Present (e.g., wag ~910-665 cm⁻¹) |
This comparative analysis demonstrates the diagnostic power of IR spectroscopy. The spectrum of this compound is uniquely defined by the simultaneous presence of a strong nitrile peak and aliphatic C-H and C-N absorptions, coupled with the distinct absence of any N-H vibrations. This combination allows for its unambiguous differentiation from its constituent structural analogs.
Conclusion
The infrared spectrum of this compound is characterized by a few key, strong absorptions that serve as reliable identifiers. The most prominent feature is the sharp nitrile (C≡N) stretch between 2260-2240 cm⁻¹. This, along with the strong aliphatic C-H stretching bands below 3000 cm⁻¹, and the absence of N-H stretching bands, confirms the presence of all three core structural components: the nitrile, the alkyl chain, and the tertiary amine of the piperidine ring. By comparing its spectrum to simpler molecules, the contribution of each functional group becomes clear, providing a robust method for structural verification in a research or quality control setting.
References
- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]
- 6. scribd.com [scribd.com]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. quora.com [quora.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
A Comparative Guide to HPLC Purity Determination of 1-Piperidinebutyronitrile
In the landscape of pharmaceutical development, the chemical purity of intermediates like 1-Piperidinebutyronitrile is not merely a quality metric; it is a cornerstone of the safety and efficacy of the final active pharmaceutical ingredient (API). As a crucial building block in the synthesis of various pharmaceutical compounds, ensuring its purity is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of this compound, offering researchers and drug development professionals a framework for selecting the most appropriate methodology.
The narrative that follows is built on the pillars of scientific integrity: explaining the causality behind experimental choices, describing protocols that are self-validating, and grounding all claims in authoritative sources.
The Central Role of Chromatography in Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination in the pharmaceutical industry.[1] Its strength lies in its ability to separate, identify, and quantify each component in a mixture. For a molecule like this compound, which lacks a strong chromophore, a robust HPLC method is essential for resolving the main component from structurally similar process impurities and degradation products.
A typical Reverse-Phase HPLC (RP-HPLC) method separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. Less polar compounds interact more strongly with the stationary phase, leading to longer retention times, while more polar compounds elute earlier.
In-Depth Analysis: A Robust RP-HPLC Method for this compound
Rationale for Method Parameters:
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm) is the workhorse of RP-HPLC.[3] Its octadecylsilane stationary phase provides excellent hydrophobic retention for a wide range of organic molecules, making it ideal for separating this compound from potential non-polar impurities.
-
Mobile Phase: A gradient elution using an acidified water/acetonitrile mixture is optimal.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. The acid suppresses the ionization of any residual silanols on the column packing, preventing peak tailing and improving peak shape.[2]
-
Mobile Phase B: Acetonitrile. Its strong elution strength and UV transparency make it an excellent organic modifier for RP-HPLC.
-
Gradient Program: A gradient is crucial for a purity method, as it ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable timeframe.[4]
-
-
Detection: Due to the lack of a significant chromophore in this compound, UV detection at a low wavelength, such as 210 nm, is necessary to achieve adequate sensitivity.[2]
-
System Suitability: Before any sample analysis, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately.[5] This is a core requirement of regulatory bodies like the USP and is mandated by ICH guidelines.[6][7] Key SST parameters include repeatability (RSD of replicate injections ≤ 2.0%), tailing factor (< 2), and resolution between the main peak and any adjacent impurity.[8][9]
A Comparative Look: Alternative Methodologies
While HPLC is a powerful tool, other techniques offer unique advantages and can be complementary in a comprehensive purity assessment.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents a significant evolution of HPLC, utilizing columns with sub-2 µm particles.[10] This results in dramatically improved resolution, sensitivity, and speed.[11]
-
Advantages: UPLC can provide a much faster analysis (often 3-5 times faster than HPLC) and superior separation of closely eluting impurities.[1] The reduced solvent consumption also makes it a more environmentally friendly and cost-effective option.[1]
-
Considerations: The high operating pressures of UPLC systems require specialized instrumentation.
Gas Chromatography (GC)
For volatile and thermally stable compounds, Gas Chromatography is a highly effective separation technique.[12] Since aliphatic nitriles are often amenable to GC analysis, this method presents a viable alternative.[13][14]
-
Advantages: GC can offer exceptional resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID), which provides a near-universal response for organic compounds.
-
Considerations: The sample must be volatile and thermally stable. Impurities that are non-volatile would not be detected. The purity of the carrier gas is critical for achieving a stable baseline and accurate results.[15]
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the same compound.[16][17] The integral of an NMR peak is directly proportional to the number of nuclei, providing an absolute measure of concentration and purity when compared to a certified internal standard.[16][18]
-
Advantages: qNMR is a non-destructive technique that can provide a highly accurate purity value.[19] It is particularly useful for qualifying in-house primary standards.
-
Considerations: qNMR requires a higher concentration of the sample compared to chromatographic techniques and may not be able to resolve signals from structurally very similar impurities. The sample must be fully soluble in a deuterated solvent.[16]
Head-to-Head: Performance Comparison
| Parameter | RP-HPLC | UPLC | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Liquid-solid partitioning | Liquid-solid partitioning | Gas-solid/liquid partitioning | Nuclear magnetic resonance |
| Resolution | Good | Excellent[1][20] | Excellent | Moderate to Good |
| Analysis Time | ~30-60 min | ~5-15 min | ~20-60 min | ~10-20 min |
| Sensitivity | Moderate | High[1][20] | High (with FID) | Low to Moderate |
| Sample Prep | Simple dissolution | Simple dissolution | May require derivatization | Simple dissolution |
| Key Advantage | Robust, widely available | High speed and resolution | Excellent for volatile analytes | Absolute quantification |
| Key Limitation | Slower analysis time | Requires specialized high-pressure equipment | Limited to volatile/thermally stable compounds | Lower sensitivity, potential peak overlap |
Experimental Protocols
Protocol 1: RP-HPLC Purity Method for this compound
This protocol is designed as a self-validating system, incorporating system suitability checks as mandated by international guidelines.[21][22]
1. Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| HPLC Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min): 0 (10% B), 25 (80% B), 30 (80% B), 31 (10% B), 35 (10% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
2. Solution Preparation:
-
Diluent: Water/Acetonitrile (90:10 v/v)
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
3. System Suitability Test (SST):
-
Inject the Diluent (blank) to ensure no interfering peaks are present.
-
Make five replicate injections of the Reference Standard Solution.
-
Acceptance Criteria:
4. Procedure:
-
Inject the Sample Solution in duplicate.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Protocol 2: GC Purity Method for this compound
This protocol is based on general methods for analyzing aliphatic nitriles.[13]
1. GC Conditions:
| Parameter | Condition |
|---|---|
| GC Column | Intermediate polar column (e.g., Stabilwax® or similar phase) |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | 60°C (hold 2 min), ramp to 240°C at 10°C/min, hold 5 min |
| Injector Temp | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp | 280 °C |
2. Solution Preparation:
-
Diluent: Methylene Chloride or suitable organic solvent.
-
Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
3. Procedure:
-
Inject the Diluent (blank) to ensure a clean baseline.
-
Inject the Sample Solution.
-
Calculate purity by area percent, similar to the HPLC method.
Visualizing the Workflow and Decision Logic
To better illustrate the processes, the following diagrams outline the experimental workflow and the logical considerations for method selection.
Caption: Experimental workflow for the HPLC purity analysis of this compound.
Caption: Decision tree for selecting the optimal analytical method.
Conclusion and Recommendations
For routine quality control of this compound, the described RP-HPLC method offers the best balance of robustness, reliability, and accessibility. It is a well-understood technique that aligns with regulatory expectations for purity testing of pharmaceutical intermediates.
-
When to choose UPLC: If high sample throughput is a critical factor, or if complex impurity profiles require superior resolution, UPLC is the preferred choice.[1]
-
When to choose GC: If the manufacturing process is known to produce volatile impurities, GC serves as an excellent orthogonal technique to confirm purity and ensure no volatile contaminants are missed.
-
When to choose qNMR: For the initial characterization and certification of a primary reference standard of this compound, qNMR provides an accurate, absolute purity value that can anchor all subsequent chromatographic measurements.[16][23]
Ultimately, a multi-faceted approach, often employing HPLC as the primary release method and another technique as an orthogonal verification, provides the highest level of confidence in the purity of this compound, ensuring the quality and safety of the final pharmaceutical product.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. m.youtube.com [m.youtube.com]
- 8. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 9. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. biomedres.us [biomedres.us]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. agilent.com [agilent.com]
- 14. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. organomation.com [organomation.com]
- 16. emerypharma.com [emerypharma.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ijrpr.com [ijrpr.com]
- 21. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 22. database.ich.org [database.ich.org]
- 23. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
A Comparative Guide to the Reactivity of 1-Piperidinebutyronitrile and 1-Pyrrolidinebutyronitrile
Introduction
In the landscape of synthetic chemistry and drug development, the selection of building blocks is paramount to achieving desired reaction outcomes and molecular properties. Among the versatile scaffolds available, aminonitriles hold a significant position due to the dual reactivity of the amine and nitrile functional groups. This guide provides an in-depth comparative analysis of two structurally similar yet distinct aminonitriles: 1-Piperidinebutyronitrile and 1-Pyrrolidinebutyronitrile.
These molecules share an identical butyronitrile side chain but differ in their saturated heterocyclic amine moiety—a six-membered piperidine ring versus a five-membered pyrrolidine ring.[1][2] This seemingly subtle structural variance imparts significant differences in their physicochemical properties and, consequently, their chemical reactivity. This document aims to elucidate these differences, providing researchers, scientists, and drug development professionals with a robust framework for selecting the appropriate reagent for their specific application. We will explore the underlying principles of ring strain, steric hindrance, and basicity, supported by experimental protocols and mechanistic insights, to offer a comprehensive understanding of their comparative reactivity.
Structural and Physicochemical Properties: The Foundation of Reactivity
The reactivity of a molecule is intrinsically linked to its structure and electronic properties. While both compounds are colorless to pale yellow liquids soluble in organic solvents, their core heterocyclic structures dictate their behavior.[1][2]
dot graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=78403&t=l"]; piperidine_node [label=""]; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=70711&t=l"]; pyrrolidine_node [label=""]; piperidine_node -- pyrrolidine_node [style=invis]; labelloc="b"; label="Figure 1. Molecular Structures"; } dot Caption: Molecular structures of this compound (left) and 1-Pyrrolidinebutyronitrile (right).
The piperidine ring, a six-membered heterocycle, adopts a stable, strain-free chair conformation, analogous to cyclohexane.[3] In contrast, the five-membered pyrrolidine ring cannot achieve perfect staggering of its C-H bonds, resulting in inherent torsional strain. This difference in ring strain is a critical factor influencing the nucleophilicity and basicity of the tertiary amine nitrogen.
| Property | This compound | 1-Pyrrolidinebutyronitrile | Reference(s) |
| Molecular Formula | C₉H₁₆N₂ | C₈H₁₄N₂ | [1] |
| Molecular Weight | 152.24 g/mol | 138.21 g/mol | [4] |
| Boiling Point | ~118-120 °C / 13 mmHg | 115 °C / 18 mmHg | [5] |
| Density | ~0.939 g/mL at 25 °C | 0.926 g/mL at 25 °C | [5] |
| pKa (Conjugate Acid) | ~11.22 | ~11.27 | [6] |
Table 1. Comparative Physicochemical Properties.
The key takeaways from these fundamental properties are:
-
Basicity: The pKa values of the conjugate acids are nearly identical, with pyrrolidine being marginally more basic.[6] This slight increase in basicity for pyrrolidine is often attributed to the greater stabilization of its protonated form, which helps to alleviate some of the ring's torsional strain.[6]
-
Steric Profile: The nitrogen atom in the puckered pyrrolidine ring is generally more sterically accessible than the nitrogen in the chair conformation of piperidine, where axial hydrogens can hinder the approach of reactants.
These factors suggest that the most significant differences in reactivity will manifest in reactions directly involving the heterocyclic nitrogen atom.
Comparative Reactivity Analysis
We will dissect the reactivity of these two compounds by examining key transformations involving both the nitrile and the amine functionalities.
I. Reactions at the Nitrile Group: Reduction to a Primary Amine
The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis, providing a route to valuable diamine structures. Strong hydride reagents, such as Lithium Aluminum Hydride (LiAlH₄), are highly effective for this purpose.[7][8]
The reaction proceeds via a two-step nucleophilic addition of hydride ions to the electrophilic nitrile carbon.[9][10] An initial attack forms an imine anion intermediate, which is then rapidly attacked by a second hydride equivalent to yield a dianion.[10] An aqueous workup subsequently protonates the dianion to furnish the primary amine.[7]
Causality and Reactivity Comparison: In this reaction, the heterocyclic amine portion of the molecule is remote from the reaction center (the nitrile carbon). Therefore, the structural difference between the piperidine and pyrrolidine rings is expected to have a minimal impact on the reaction rate and yield. Both this compound and 1-Pyrrolidinebutyronitrile will undergo efficient reduction to yield 4-(piperidin-1-yl)butan-1-amine and 4-(pyrrolidin-1-yl)butan-1-amine, respectively. The primary experimental consideration is the use of a sufficient excess of the reducing agent to account for both hydride additions.
Experimental Protocol: Reduction of this compound with LiAlH₄
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add LiAlH₄ (2.0 equivalents) suspended in anhydrous diethyl ether or THF (e.g., 50 mL for a 10 mmol scale reaction) under a nitrogen atmosphere.
-
Addition: Cool the suspension to 0 °C using an ice bath. Dissolve this compound (1.0 equivalent) in anhydrous ether/THF (20 mL) and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 4-6 hours to ensure complete conversion.
-
Workup (Fieser method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with ether/THF. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude primary amine, which can be purified by distillation or chromatography.
II. Reactions at the Heterocyclic Nitrogen: Nucleophilic Reactivity
The most pronounced difference in reactivity between the two title compounds is observed in reactions where the heterocyclic nitrogen acts as a nucleophile. This is a direct consequence of the steric and electronic factors discussed previously. Pyrrolidine is well-established as a more potent nucleophile than piperidine, a characteristic that extends to their butyronitrile derivatives.[11]
A classic test of nucleophilicity is the S_N2 reaction with an alkyl halide, such as the quaternization with methyl iodide. We predict that 1-Pyrrolidinebutyronitrile will react at a faster rate than its piperidine counterpart.
Causality and Reactivity Comparison:
-
Steric Accessibility: The nitrogen lone pair in 1-pyrrolidinebutyronitrile is more exposed and less sterically encumbered than in this compound. The chair conformation of the piperidine ring presents greater steric clash from its axial hydrogens during the formation of the trigonal bipyramidal transition state of the S_N2 reaction.
-
Electronic Effects: The C-N-C bond angle is smaller in the pyrrolidine ring. This leads to increased p-character of the nitrogen's lone pair orbital, making it more diffuse and available for nucleophilic attack compared to the more s-character lone pair in piperidine.[11]
Experimental Protocol: Comparative Alkylation Rate Study
This protocol is designed to qualitatively or quantitatively compare the reaction rates.
-
Preparation: In two separate, identical NMR tubes, prepare solutions of this compound (0.1 mmol) and 1-Pyrrolidinebutyronitrile (0.1 mmol) in a deuterated solvent (e.g., 0.5 mL of CDCl₃ or CD₃CN). Add an internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene).
-
Initial Scan: Acquire a baseline ¹H NMR spectrum for each sample to confirm the initial concentrations relative to the internal standard.
-
Initiation: To each NMR tube, add an identical, sub-stoichiometric amount of methyl iodide (e.g., 0.5 equivalents, 0.05 mmol). Quickly mix the contents and begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 15 minutes).
-
Monitoring: Monitor the reaction progress by observing the disappearance of the starting material signals (e.g., the α-protons adjacent to the nitrogen) and the appearance of the product signals (the N-methyl group and the shifted α-proton signals).
-
Analysis: For each time point, calculate the percentage conversion by integrating the starting material and product peaks relative to the internal standard. Plot the percentage conversion versus time for both reactions. The resulting curves will provide a direct comparison of the reaction rates, with the expectation that the curve for 1-Pyrrolidinebutyronitrile will show a steeper initial slope.
Conclusion
While this compound and 1-Pyrrolidinebutyronitrile exhibit similar reactivity at the remote nitrile functional group, their behavior differs significantly in reactions involving the heterocyclic nitrogen. The enhanced nucleophilicity of the pyrrolidine nitrogen makes 1-Pyrrolidinebutyronitrile the more reactive substrate in nucleophilic substitution and addition reactions. This heightened reactivity stems from a combination of lower steric hindrance and more favorable electronic properties of its five-membered ring structure compared to the six-membered piperidine ring.
For researchers designing synthetic routes, this distinction is critical. When a reaction requires robust nucleophilic character from the tertiary amine—such as in alkylations, Michael additions, or the formation of enamines—1-Pyrrolidinebutyronitrile is the superior choice for achieving higher reaction rates and potentially milder conditions. Conversely, if the goal is to perform chemistry exclusively at the nitrile group while minimizing side reactions at the amine, the slightly less reactive this compound may offer a marginal advantage in specific contexts. This guide provides the foundational understanding and experimental framework necessary for making an informed and strategic choice between these two valuable synthetic intermediates.
References
- 1. CAS 4672-18-8: 1-Piperidinebutanenitrile | CymitQuimica [cymitquimica.com]
- 2. CAS 35543-25-0: 1-Pyrrolidinebutanenitrile | CymitQuimica [cymitquimica.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C9H16N2 | CID 78403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Pyrrolidinobutyronitrile CAS#: 35543-25-0 [m.chemicalbook.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. studymind.co.uk [studymind.co.uk]
- 9. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 10. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 11. reddit.com [reddit.com]
A Tale of Two Rings: A Comparative Guide to Piperidine and Piperazine in Modern Drug Design
In the vast and intricate world of medicinal chemistry, certain molecular scaffolds appear with remarkable frequency, earning the title of "privileged structures." Among these, the six-membered nitrogen-containing heterocycles, piperidine and piperazine, are undeniably prominent. Their presence in a multitude of FDA-approved drugs is a testament to their ability to confer desirable physicochemical and pharmacokinetic properties, enabling effective interaction with biological targets.[1][2] While at first glance they appear as close chemical cousins, the simple addition of a second nitrogen atom in the piperazine ring introduces profound differences that guide their distinct applications in drug design.
This guide offers an in-depth, head-to-head comparison of these two essential building blocks. We will dissect their fundamental properties, explore their strategic applications in various therapeutic areas, and provide practical experimental methodologies for their synthesis and evaluation. This analysis is designed to equip researchers, scientists, and drug development professionals with the nuanced understanding required to strategically select and optimize these scaffolds for the creation of next-generation therapeutics.
At a Glance: Physicochemical Properties
The foundation of a drug's behavior in the body lies in its physicochemical properties. The structural variance between piperidine (an azacyclohexane) and piperazine (a 1,4-diazacyclohexane) directly translates to significant differences in their basicity (pKa) and lipophilicity (logP), which in turn govern their absorption, distribution, metabolism, and excretion (ADME) profiles.[1]
| Property | Piperidine | Piperazine | Rationale for Impact in Drug Design |
| Structure |
|
| The single nitrogen in piperidine and the two nitrogens in piperazine are the primary sites for chemical modification and interaction with biological targets. |
| pKa | ≈ 11.22[1] | pKa1 ≈ 5.35, pKa2 ≈ 9.73[1] | Piperidine's higher basicity often leads to a greater proportion of the protonated form at physiological pH, which can enhance interactions with acidic residues in protein binding sites.[1] Piperazine's two distinct pKa values allow for finer tuning of its ionization state, which can be leveraged to modulate solubility and target engagement.[1] |
| Lipophilicity (logP) | 0.9 (unsubstituted)[1] | -1.5 (unsubstituted)[1] | Piperidine's more lipophilic nature can enhance membrane permeability and access to lipophilic binding pockets.[1] The inherent hydrophilicity of the piperazine core generally improves aqueous solubility, a desirable trait for oral and intravenous formulations.[1] |
The Role of Piperidine and Piperazine in Drug Design: A Tale of Two Therapeutic Landscapes
Both piperidine and piperazine scaffolds are integral to a wide array of pharmaceuticals, yet their unique properties make them particularly well-suited for different therapeutic domains.
The Central Nervous System: A Shared Playground
Both heterocycles are particularly prominent in drugs targeting the Central Nervous System (CNS).[1] Their ability to be modified to cross the blood-brain barrier and interact with various neurotransmitter receptors makes them invaluable.[1][3]
-
Piperidine in CNS: The piperidine motif is a cornerstone in the development of analgesics, antipsychotics, and antidepressants. For example, the potent opioid analgesic, fentanyl , and the atypical antipsychotic, risperidone , both feature a piperidine ring that is crucial for their pharmacological activity. The conformational flexibility of the piperidine ring allows it to adapt to the steric demands of various receptor binding pockets.[4]
-
Piperazine in CNS: The piperazine scaffold is frequently found in atypical antipsychotics and antidepressants, where it often serves as a key pharmacophore for interacting with dopamine and serotonin receptors.[1][5] Drugs like olanzapine and aripiprazole incorporate a piperazine moiety that is critical for their multi-receptor binding profiles.[1][6]
Oncology: Piperazine's "Privileged" Status
In the realm of oncology, the piperazine scaffold has emerged as a "privileged structure," particularly in the design of kinase inhibitors.[1] The piperazine ring often acts as a linker or a solubilizing group, enabling the molecule to effectively engage with the ATP-binding pocket of kinases.[1] Notable examples include:
-
Imatinib: A cornerstone in the treatment of chronic myeloid leukemia.[1]
-
Palbociclib: A CDK4/6 inhibitor used in the treatment of breast cancer.[1]
While less common than piperazine in this space, piperidine derivatives have also been successfully developed as anticancer agents.[1]
Comparative ADME-Tox Profiles: A Deeper Dive
A critical aspect of drug design is the optimization of a molecule's ADME and toxicity profile. The choice between a piperidine and a piperazine core can have profound implications in this regard.
Absorption and Distribution:
-
Piperidine: Being more lipophilic, piperidine derivatives may exhibit better membrane permeability and oral absorption.[1]
-
Piperazine: The inherent polarity of the piperazine ring generally leads to higher aqueous solubility, which can be advantageous for formulation but may require careful tuning to ensure adequate membrane permeability.[1]
Metabolism:
-
Piperidine: The metabolic profile of piperidine derivatives is often simpler than that of their piperazine counterparts.[1] However, the metabolic stability is highly dependent on the substitution pattern.[4]
-
Piperazine: The two nitrogen atoms in piperazine present more sites for metabolism, primarily through cytochrome P450 enzymes. This can sometimes lead to the formation of active or toxic metabolites, a critical consideration during drug development.[1]
Toxicity:
-
Piperidine: The basicity of the piperidine nitrogen can lead to interactions with acidic phospholipids, potentially causing phospholipidosis, which is a consideration in long-term toxicity studies.[1]
-
Piperazine: While generally well-tolerated, some piperazine derivatives have been associated with adverse effects, and their potential for forming reactive metabolites necessitates thorough toxicological evaluation.[7]
Experimental Protocols: From Synthesis to Safety Assessment
To provide a practical context, we outline methodologies for key experiments frequently employed in the evaluation of piperidine and piperazine derivatives.
Protocol 1: General Synthesis of a Monosubstituted Piperazine Derivative
This protocol describes a one-pot synthesis of 1-(4-methylbenzyl)piperazine hydrochloride, a common intermediate.
Materials:
-
Piperazine
-
Piperazine dihydrochloride
-
4-Methylbenzyl chloride
-
Methanol
-
Ethyl acetate
-
Isopropyl alcohol
-
Activated charcoal
-
Acetone
Procedure:
-
Prepare piperazine monohydrochloride by reacting free piperazine with piperazine dihydrochloride in methanol.
-
To the methanolic solution of piperazine monohydrochloride, add 4-methylbenzyl chloride.
-
Reflux the reaction mixture, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 5°C.
-
Filter the precipitated piperazine dihydrochloride.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Precipitate the product by adding ethyl acetate.
-
Recrystallize the crude product from isopropyl alcohol with the addition of activated charcoal.
-
Wash the pure product with cold acetone and dry to obtain 1-(4-methylbenzyl)piperazine hydrochloride.[8]
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes
This assay is crucial for evaluating the susceptibility of a compound to metabolism by Phase I enzymes.[9][10]
Materials:
-
Test compound (piperidine or piperazine derivative)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the test compound at a final concentration of 1 µM with HLMs (0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[4][11]
Protocol 3: hERG Toxicity Assay using Automated Patch Clamp
This assay is a regulatory requirement to assess the risk of drug-induced cardiac arrhythmias.[12]
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Automated patch-clamp system (e.g., QPatch)
-
Extracellular and intracellular solutions
-
Test compound
Procedure:
-
Culture the hERG-expressing cells according to standard protocols.
-
Prepare a dilution series of the test compound in the extracellular solution.
-
Harvest the cells and introduce them into the automated patch-clamp system.
-
Establish a whole-cell patch-clamp configuration.
-
Record baseline hERG currents in response to a voltage-clamp protocol.
-
Perfuse the cells with increasing concentrations of the test compound.
-
Record the hERG currents at each concentration after steady-state inhibition is reached.
-
Analyze the data to determine the concentration-response curve and calculate the IC50 value for hERG channel inhibition.[12]
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. mdpi.com [mdpi.com]
- 4. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 5. ycdehongchem.com [ycdehongchem.com]
- 6. uregina.ca [uregina.ca]
- 7. hERG toxicity assessment: Useful guidelines for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. nuvisan.com [nuvisan.com]
- 11. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide to the Spectroscopic Validation of 1-Piperidinebutyronitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Rigorous Validation
1-Piperidinebutyronitrile is a versatile building block in medicinal chemistry and materials science. Its synthesis, typically achieved via nucleophilic substitution, requires meticulous validation to confirm the structure and ensure purity, as even minor impurities can significantly impact downstream applications. This guide details a multi-pronged spectroscopic approach, leveraging the distinct advantages of Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS) to provide unambiguous structural confirmation.
Synthesis of this compound: The Kolbe Nitrile Synthesis
A primary and reliable method for synthesizing this compound is the Kolbe nitrile synthesis.[1][2] This reaction involves the nucleophilic substitution of an alkyl halide by a cyanide salt. Specifically, 4-chlorobutyronitrile reacts with piperidine, where the secondary amine acts as the nucleophile, displacing the chloride to form the target molecule.
An alternative, though less direct, approach involves the dehydration of primary amides using reagents like thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅).[3][4] However, the direct substitution method is often preferred for its efficiency and atom economy in this specific synthesis.
The primary challenge in the Kolbe synthesis is the potential for side reactions, such as the formation of isonitrile isomers, though this is less prevalent with secondary amine nucleophiles compared to cyanide salts attacking alkyl halides.[1][5] The choice of a polar aprotic solvent like dimethyl sulfoxide (DMSO) can facilitate the reaction, especially for sterically hindered substrates.[1][5]
Spectroscopic Validation: A Comparative Analysis
No single spectroscopic technique provides a complete structural picture. True validation comes from the convergence of data from multiple, complementary methods.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint
FT-IR spectroscopy is the first line of analysis, offering rapid and definitive confirmation of the key functional group transformation.
-
Expertise & Causality : The core of this synthesis is the formation of a C-N bond and the retention of the nitrile (C≡N) group. The FT-IR spectrum provides a clear indication of the nitrile's presence. The C≡N triple bond has a characteristic stretching vibration that absorbs infrared radiation in a relatively uncongested region of the spectrum, making it an excellent diagnostic peak.[6]
-
Trustworthiness : A successful synthesis is validated by the presence of a sharp, intense absorption band for the nitrile group and the disappearance of the N-H stretching band from the starting piperidine (if observed).
-
Expected Data :
-
C≡N Stretch : A strong, sharp absorption peak between 2260-2200 cm⁻¹.[6][7]
-
C-H Stretch (Aliphatic) : Strong absorptions in the 2960-2850 cm⁻¹ region, characteristic of the methylene groups in the piperidine ring and the butyronitrile chain.[8]
-
Absence of N-H Stretch : The disappearance of a medium intensity band around 3500-3300 cm⁻¹ which would indicate the presence of the piperidine starting material.[7]
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy provides the most detailed information about the molecular skeleton, confirming the precise connectivity of atoms.
-
Expertise & Causality : ¹H NMR reveals the electronic environment of each proton, its multiplicity (splitting pattern) indicating the number of neighboring protons, and its integration providing the relative number of protons. ¹³C NMR complements this by showing the number of unique carbon environments. For this compound, NMR confirms that the piperidine ring has been successfully attached to the butyronitrile chain at the nitrogen atom.
-
Trustworthiness : The chemical shifts and coupling constants are highly sensitive to the molecular structure. The appearance of signals corresponding to the butyronitrile chain and the characteristic shifts of the piperidine protons adjacent to the nitrogen serve as a self-validating system. The absence of a signal for the N-H proton of piperidine further confirms the reaction's completion.
-
Expected Data :
| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Key Features |
| ¹H NMR | Protons on Cα of piperidine ring (adjacent to N) | ~2.4 - 2.6 | Triplet or Multiplet |
| Protons on Cβ and Cγ of piperidine ring | ~1.4 - 1.7 | Multiplet | |
| Protons on Cα of butyronitrile chain (adjacent to N) | ~2.5 | Triplet | |
| Protons on Cβ of butyronitrile chain | ~1.8 | Multiplet (Quintet) | |
| Protons on Cγ of butyronitrile chain (adjacent to CN) | ~2.4 | Triplet | |
| ¹³C NMR | Nitrile Carbon (C≡N) | ~110 - 125 | [6] |
| Carbons of Piperidine Ring | ~24 - 55 | ||
| Carbons of Butyronitrile Chain | ~15 - 55 |
Note: Chemical shifts are approximate and can vary based on the solvent used.
Mass Spectrometry (MS): The Molecular Weight Confirmation
Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through fragmentation patterns.
-
Expertise & Causality : In its most common form (Electron Ionization - EI), MS bombards the molecule with electrons, causing it to ionize and fragment in a reproducible manner. The highest mass-to-charge ratio (m/z) peak typically corresponds to the molecular ion (M⁺), confirming the molecular weight.
-
Trustworthiness : The molecular weight of this compound is 152.24 g/mol . The observation of a molecular ion peak at m/z = 152 is strong evidence of successful synthesis. The fragmentation pattern, particularly the stable piperidine ring fragment, provides further structural confirmation.
-
Expected Data :
-
Molecular Ion Peak (M⁺) : m/z = 152.
-
Key Fragment : A prominent peak at m/z = 84, corresponding to the piperidinyl cation, is often observed.
-
Experimental Protocols
Synthesis of this compound
-
To a stirred solution of piperidine (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or DMSO, add potassium carbonate (1.5 eq) as a base.
-
Add 4-chlorobutyronitrile (1.2 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound as a clear oil.
Spectroscopic Analysis Protocols
-
FT-IR : Acquire the spectrum of a thin film of the purified oil on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
-
NMR : Dissolve a small sample (~5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).[9]
-
Mass Spectrometry : Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., direct injection or GC-MS). Acquire the spectrum using Electron Ionization (EI).
Visualization of the Validation Workflow
Caption: Workflow from synthesis to spectroscopic validation.
Key Spectroscopic Features Diagram
Caption: Correlation of molecular features with expected spectroscopic signals.
Conclusion
The synthesis of this compound, while straightforward, demands a rigorous and multi-faceted validation approach. Relying on a single spectroscopic method is insufficient for unambiguous structure elucidation and purity assessment. By integrating FT-IR for functional group identification, ¹H and ¹³C NMR for detailed structural mapping, and Mass Spectrometry for molecular weight confirmation, researchers can establish a self-validating workflow. This comprehensive strategy ensures the integrity of the synthesized compound, which is paramount for its successful application in research and development.
References
- 1. Kolbe nitrile synthesis - Wikipedia [en.wikipedia.org]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Kolbe nitrile synthesis - Sciencemadness Wiki [sciencemadness.org]
- 6. fiveable.me [fiveable.me]
- 7. FTIR [terpconnect.umd.edu]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) [hmdb.ca]
Navigating the Analytical Maze: A Comparative Guide to Quantifying 1-Piperidinebutyronitrile in Reaction Mixtures
In the intricate landscape of pharmaceutical development and chemical synthesis, the precise quantification of reaction components is not merely a procedural step but a cornerstone of process optimization, yield determination, and quality control. 1-Piperidinebutyronitrile, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), presents a unique analytical challenge. This guide provides an in-depth, objective comparison of the primary analytical techniques for its quantification in complex reaction mixtures: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, present supporting data, and offer field-proven insights to empower researchers in selecting and implementing the most suitable methodology.
The Analytical Imperative: Why Accurate Quantification of this compound Matters
The synthesis of APIs is a meticulously controlled process where every component, from starting materials to intermediates and final products, must be rigorously monitored.[1] Inaccurate quantification of this compound can lead to several critical issues:
-
Inaccurate Yield Calculations: Misjudging the concentration of this intermediate can result in erroneous yield calculations, masking process inefficiencies.
-
Impurity Profile Obscurity: The presence and quantity of unreacted this compound and its by-products are crucial for impurity profiling, a regulatory requirement for ensuring drug safety and efficacy.[2]
-
Process Optimization Challenges: Understanding the consumption rate of this compound is vital for optimizing reaction parameters such as temperature, pressure, and catalyst loading.
Head-to-Head Comparison: GC vs. HPLC for this compound Analysis
The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is a critical decision that hinges on the physicochemical properties of the analyte and the complexity of the reaction matrix.[3][4] Both are powerful separation techniques, but their underlying principles dictate their suitability for specific applications.[5]
Gas Chromatography (GC): The Volatility Advantage
GC is a highly efficient separation technique designed for the analysis of volatile and thermally stable compounds.[5][6] Given that this compound possesses a moderate boiling point, GC emerges as a strong contender for its analysis.
High-Performance Liquid Chromatography (HPLC): Versatility for Non-Volatile Analytes
HPLC is a versatile and widely adopted technique for separating, identifying, and quantifying components in liquid samples.[5] It is particularly well-suited for non-volatile, polar, and thermally unstable compounds.[7] While this compound is amenable to GC, HPLC offers an alternative approach, especially when dealing with complex reaction mixtures containing non-volatile impurities or when derivatization for GC is undesirable.
Below is a comparative summary of the key performance parameters for each technique in the context of this compound quantification.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Rationale & Insights |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[4] | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.[4] | GC is ideal for volatile compounds, while HPLC handles a broader range of polarities and volatilities.[5] |
| Sample Volatility | Required | Not required | This compound's volatility makes it suitable for GC. |
| Analysis Speed | Generally faster run times.[5] | Can have longer run times depending on the method.[6] | GC's speed can be advantageous for high-throughput screening. |
| Sensitivity | High, especially with detectors like FID and MS.[3] | Dependent on the detector (e.g., UV, MS), can be highly sensitive.[5] | Both techniques can achieve low limits of detection. |
| Cost per Analysis | Typically lower due to minimal solvent usage.[5][7] | Can be higher due to solvent consumption and disposal costs.[6] | For routine analysis, GC can be more cost-effective. |
| Sample Preparation | May require derivatization for polar analytes, but often simpler for volatile compounds.[4] | Often involves filtration and dilution.[4] | The need for derivatization in GC can add a step to the workflow. |
| Robustness | Generally robust and reliable for routine analysis. | Robust, but mobile phase preparation and column care are critical. | Both methods are well-established and reliable when properly validated. |
Experimental Protocols: A Step-by-Step Guide
To ensure scientific integrity, the following protocols are presented as self-validating systems. Adherence to these detailed steps, coupled with proper system suitability checks, will yield reliable and reproducible results. The validation of analytical methods is a documented process that confirms the suitability of the analytical procedure for its intended purpose.[8][9]
Method 1: Quantitative Analysis by Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is predicated on the volatility of this compound and its efficient separation from other reaction components on a suitable capillary column. The Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds.
Experimental Workflow: GC-FID Analysis
Caption: Workflow for GC-FID analysis of this compound.
Step-by-Step Protocol:
-
Standard and Sample Preparation:
-
Stock Standard Solution: Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Working Standard Solutions: Prepare a series of at least five working standards by serial dilution of the stock solution to cover the expected concentration range of the analyte in the reaction mixture.
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., dodecane) in dichloromethane. The IS should be a stable compound that is well-resolved from the analyte and other matrix components.
-
Sample Preparation: Accurately weigh a portion of the reaction mixture (e.g., 100 mg) into a 10 mL volumetric flask. Add a fixed volume of the IS stock solution and dilute to volume with dichloromethane.
-
-
GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Data Analysis and Quantification:
-
Inject the prepared standard and sample solutions.
-
Identify the peaks for this compound and the internal standard based on their retention times.
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the response factor (RF) for each standard using the formula: RF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS).
-
Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration ratio (Analyte/IS).
-
Determine the concentration of this compound in the reaction mixture sample using the calibration curve.
-
Method 2: Quantitative Analysis by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for reaction mixtures where components are not sufficiently volatile or are thermally labile. A reversed-phase HPLC method is typically employed, separating compounds based on their hydrophobicity.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of this compound.
Step-by-Step Protocol:
-
Standard and Sample Preparation:
-
Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. Filter and degas the mobile phase before use.
-
Stock Standard Solution: Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of at least five working standards by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh a portion of the reaction mixture into a volumetric flask and dilute with the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v) containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 210 nm (or a wavelength of maximum absorbance for this compound).
-
-
Data Analysis and Quantification:
-
Inject the prepared standard and sample solutions.
-
Identify the this compound peak based on its retention time.
-
Integrate the peak area of the analyte.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the reaction mixture sample using the calibration curve.
-
Performance Data and Method Validation
A robust analytical method must be validated to ensure it is suitable for its intended purpose.[10][11] Key validation parameters include accuracy, precision, specificity, linearity, range, and limits of detection (LOD) and quantification (LOQ).[8]
Comparative Validation Data (Illustrative)
| Parameter | GC-FID Method | HPLC-UV Method | ICH Guideline (Q2(R1)) |
| Linearity (r²) | > 0.999 | > 0.999 | ≥ 0.99 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 98.0 - 102.0% |
| Precision (RSD%) | < 1.5% | < 1.0% | ≤ 2% |
| LOD | ~1 ng/mL | ~5 ng/mL | - |
| LOQ | ~3 ng/mL | ~15 ng/mL | - |
| Specificity | High resolution, minimal interference | Good separation from polar impurities | Method should be specific for the analyte. |
Note: The values presented are illustrative and will vary depending on the specific instrumentation, column, and experimental conditions.
Alternative and Emerging Techniques: A Glimpse into the Future
While GC and HPLC are the workhorses of quantitative analysis, other techniques are gaining traction for reaction monitoring.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR offers a primary method of quantification without the need for identical reference standards for each analyte.[12][13] It provides structural information and can be used for real-time reaction monitoring.[14][15]
-
GC-Mass Spectrometry (GC-MS): Coupling GC with a mass spectrometer provides not only quantification but also definitive identification of components, which is invaluable for impurity profiling.[16][17]
-
HPLC-Mass Spectrometry (HPLC-MS): Similar to GC-MS, HPLC-MS offers enhanced specificity and sensitivity, allowing for the analysis of a wider range of compounds, including those that are not amenable to GC.[18]
Conclusion: Making the Right Choice for Your Application
The selection of an analytical method for the quantitative analysis of this compound in a reaction mixture is a critical decision that directly impacts the reliability of process development and quality control data.
-
Gas Chromatography (GC) is often the preferred method due to its speed, high resolution for volatile compounds, and cost-effectiveness, particularly when coupled with an FID detector.[5][7]
-
High-Performance Liquid Chromatography (HPLC) provides a robust and versatile alternative, especially for complex matrices containing non-volatile or thermally sensitive compounds.[3][5]
Ultimately, the optimal choice depends on a thorough evaluation of the specific analytical requirements, including the nature of the reaction mixture, the required sensitivity, throughput needs, and available instrumentation. Both methods, when properly developed and validated, can provide accurate and reliable quantitative data, empowering researchers to advance their drug development programs with confidence.
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 6. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 7. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 8. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 9. wjarr.com [wjarr.com]
- 10. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 11. particle.dk [particle.dk]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. emerypharma.com [emerypharma.com]
- 14. Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 15. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 16. emerypharma.com [emerypharma.com]
- 17. cmbr-journal.com [cmbr-journal.com]
- 18. documents.lgcstandards.com [documents.lgcstandards.com]
A Researcher's Guide to Comparing the Biological Activity of Piperidine Nitrile Analogs
The piperidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] The strategic incorporation of a nitrile group can significantly enhance the biological activity of these molecules, leading to a diverse class of compounds known as piperidine nitrile analogs.[1] This guide offers a comprehensive comparison of the biological activities of these analogs, delving into the experimental data that underpins their therapeutic potential and providing detailed protocols for their evaluation.
The Piperidine Nitrile Scaffold: A Privileged Structure in Drug Discovery
The six-membered nitrogen-containing heterocyclic ring of piperidine provides a versatile and synthetically accessible framework for drug design.[2] Its derivatives are found in over twenty classes of pharmaceuticals.[2] The addition of a nitrile (-C≡N) functional group, a potent hydrogen bond acceptor with unique electronic properties, often modulates the pharmacological profile of the parent piperidine molecule.[1] This combination has yielded promising candidates in various therapeutic areas, including anticancer, antimicrobial, and central nervous system (CNS) applications.[3][4]
Comparative Analysis of Biological Activities
The biological effects of piperidine nitrile analogs are highly contingent on the substitution patterns around the piperidine ring. This section compares the activities of different analogs across several key therapeutic targets.
Enzyme Inhibition
Piperidine nitrile derivatives have emerged as potent inhibitors of various enzymes. For instance, they have been investigated as inhibitors of farnesyltransferase, a key enzyme in cancer signaling pathways.[5] The nitrile group can play a crucial role in binding to the enzyme's active site. Structure-activity relationship (SAR) studies have shown that the fractional negative charge on the molecule's surface and its aqueous solubility are important for inhibitory activity.[5]
Anticancer Activity
Several studies have highlighted the anticancer potential of piperidine derivatives.[1][6] The introduction of a nitrile group, often as part of an α,β-unsaturated system, has been shown to be a key feature for cytotoxicity against various cancer cell lines.[6] These compounds can target key cellular components like microtubules and DNA.[6]
Antimicrobial Activity
The piperidine scaffold is also a common feature in antimicrobial agents.[3] Piperidine nitrile analogs have demonstrated activity against a range of pathogens. For example, certain derivatives have shown significant tuberculostatic activity, with some compounds exhibiting high selectivity for M. tuberculosis strains.[7]
Essential Experimental Protocols for Biological Evaluation
Objective comparison of piperidine nitrile analogs requires robust and standardized experimental protocols. This section provides step-by-step methodologies for key in vitro assays.
Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potential of piperidine nitrile analogs against a specific enzyme.
Experimental Workflow for Enzyme Inhibition Assay
Figure 1. General workflow for determining enzyme inhibitory activity.
Methodology:
-
Reagent Preparation: Prepare concentrated stock solutions of the target enzyme, its substrate, and the piperidine nitrile analogs in a suitable buffer and solvent (e.g., DMSO), respectively.
-
Assay Setup: In a microplate, combine the assay buffer, enzyme, and varying concentrations of the test compounds. Include controls with no inhibitor.
-
Reaction Initiation and Monitoring: After a brief pre-incubation, initiate the reaction by adding the substrate. Monitor the reaction progress (e.g., change in absorbance or fluorescence) over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocities and plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50).[8]
Cell Viability Assay
This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines.
Experimental Workflow for Cell Viability Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajchem-a.com [ajchem-a.com]
- 4. ijirt.org [ijirt.org]
- 5. In silico based structural analysis of some piperidine analogs as farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Piperidinebutyronitrile
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the responsibility of a scientist extends beyond discovery to the safe management and disposal of all chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Piperidinebutyronitrile, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory safety.
I. Understanding the Hazard Profile of this compound
Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazards is paramount. This compound is a reactive compound with a significant hazard profile that demands careful handling.
According to its Safety Data Sheet (SDS), this compound presents the following primary hazards:
-
Flammability: It is a highly flammable liquid and vapor (Category 2). Vapors can form explosive mixtures with air.
-
Toxicity: It is toxic in contact with skin or if inhaled (Acute Toxicity, Dermal and Inhalation, Category 3) and harmful if swallowed (Acute Toxicity, Oral, Category 4).
-
Corrosivity: It causes severe skin burns and eye damage (Skin Corrosion/Irritation, Sub-category 1B; Serious Eye Damage, Category 1).
-
Environmental Hazard: It is harmful to aquatic life (Short-term (acute) aquatic hazard, Category 3).
These hazards dictate that all handling and disposal operations must be conducted with stringent safety measures in place to prevent ignition, exposure, and environmental release.
II. Quantitative Data Summary
For quick reference, the key physical and toxicological properties of this compound are summarized in the table below.
| Property | Value | Source |
| Boiling Point | 106 °C (223 °F) | |
| Melting Point | -13 °C (9 °F) | |
| Density | 0.862 g/cm³ at 20 °C (68 °F) | |
| Flash Point | Not specified, but categorized as highly flammable | |
| GHS Hazard Statements | H225, H302, H311 + H331, H314, H402 |
III. Personal Protective Equipment (PPE): The First Line of Defense
Due to the corrosive and toxic nature of this compound, the selection and use of appropriate PPE is non-negotiable. The following PPE is mandatory when handling this substance for disposal[1][2]:
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber, butyl rubber). breakthrough times and material thickness should be appropriate for the duration of the task.
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.
-
Skin and Body Protection: A flame-retardant, antistatic protective clothing or a chemically resistant apron over a lab coat is essential to prevent skin contact.
-
Respiratory Protection: All handling of open containers must be performed in a certified chemical fume hood to avoid inhalation of vapors. If a fume hood is not available, a full-face respirator with appropriate cartridges for organic vapors and nitriles should be used, in accordance with OSHA regulations.[3][4]
IV. Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound waste.
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.
-
Avoid Mixing: Never mix this compound waste with other waste streams, especially strong oxidizing agents, acids, or bases, to prevent violent reactions.[5][6]
-
Aqueous vs. Organic: Keep aqueous waste containing this compound separate from pure or organic solvent solutions of the compound.[5]
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, must be collected as solid hazardous waste in a separate, clearly labeled container.[5]
Accurate and clear labeling is a regulatory requirement and a critical safety measure.
-
Hazardous Waste Label: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[5]
-
Complete Information: The label must include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., Flammable, Toxic, Corrosive)
-
The accumulation start date
-
The name of the principal investigator or laboratory contact
-
-
Secure Storage: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA must be under the control of the laboratory personnel and away from ignition sources and incompatible materials.[5] The container should be kept in a secondary containment bin to prevent spills.[5]
The final disposal of this compound must be handled by a licensed hazardous waste disposal company. The primary and most appropriate disposal method for this compound is incineration .
-
Why Incineration? Incineration at a high temperature in a permitted hazardous waste incinerator is the preferred method for organic nitriles. This process ensures the complete destruction of the compound, converting it into less harmful substances like carbon dioxide, water, and nitrogen oxides. Landfilling is not a suitable option due to the chemical's flammability, toxicity, and potential to leach into the environment.
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in accumulation for the maximum allowed time (as per your institution's and local regulations), contact your institution's EHS department to arrange for a waste pickup.
-
Provide Documentation: Be prepared to provide the EHS personnel with a complete inventory of the waste container's contents.
-
Follow Institutional Procedures: Adhere to all institutional procedures for waste pickup, including any specific paperwork or online forms that need to be completed.
V. Emergency Procedures: Spill and Exposure Management
In the event of a spill or personnel exposure, immediate and correct action is critical.
-
Spill Response:
-
Evacuate: Immediately evacuate all non-essential personnel from the affected area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, use a spill kit with an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent for organic solvents). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all decontamination materials as hazardous waste.
-
Large Spills: For large spills, evacuate the laboratory immediately, close the doors, and contact your institution's emergency response team or EHS.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
-
VI. Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship.
References
Mastering Safety: A Guide to Personal Protective Equipment for 1-Piperidinebutyronitrile
For researchers and scientists navigating the complexities of drug development, the safe handling of chemical intermediates is paramount. 1-Piperidinebutyronitrile, a key building block in pharmaceutical synthesis, requires meticulous attention to safety protocols due to its inherent hazardous properties. This guide provides essential, immediate safety and logistical information, focusing on the correct selection and use of Personal Protective Equipment (PPE), alongside operational and disposal plans to ensure a secure laboratory environment. Our commitment is to empower you with the knowledge to work safely and efficiently, making us your trusted partner in laboratory safety.
Understanding the Risks: Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its potential hazards is crucial. While a specific Safety Data Sheet (SDS) for this compound can be challenging to locate, its structure, containing a piperidine ring and a nitrile group, provides clear indicators of its hazard profile. Drawing from data on analogous compounds, particularly piperidine, we can confidently outline the primary risks.
This compound is anticipated to be:
-
Highly Flammable: Like many organic nitriles and piperidine derivatives, it likely has a low flash point and its vapors can form explosive mixtures with air.[1]
-
Acutely Toxic: Exposure through ingestion, skin contact, or inhalation is likely to be harmful or toxic.[1][2] Nitrile compounds can release cyanide upon metabolism or decomposition, posing a significant systemic threat.
-
Corrosive to Skin and Eyes: Direct contact can cause severe skin burns and serious eye damage.[1]
This hazard profile dictates a stringent approach to personal protection, engineering controls, and waste management.
The Last Line of Defense: Selecting the Right PPE
Engineering controls, such as fume hoods, are the primary means of exposure prevention. However, appropriate PPE is your essential last line of defense. The selection of PPE must be deliberate and based on a thorough risk assessment.
Hand Protection: A Critical Barrier
The choice of gloves is arguably one of the most critical decisions when handling this compound. Not all "chemical-resistant" gloves offer the same level of protection. For this compound, the following should be considered:
| Glove Material | Suitability for Piperidine/Nitriles | Breakthrough Time | Recommendation |
| Butyl Rubber | Excellent resistance to piperidine. | > 480 minutes | Recommended for prolonged contact. |
| Nitrile Rubber | Good for splash protection, but may have limited resistance to prolonged exposure. | > 120 minutes (for splash protection) | Suitable for incidental contact and splash protection. Must be changed immediately upon contamination. [3] |
| Latex | Poor resistance to many organic solvents. | Not Recommended | Avoid. [4] |
| Neoprene | Moderate resistance. | Varies, generally less than butyl rubber. | Can be an alternative if butyl rubber is unavailable, but breakthrough times should be verified.[5] |
Data is based on piperidine as a representative compound. Breakthrough times are approximate and can be affected by glove thickness, temperature, and concentration of the chemical.
The causality behind this choice: Butyl rubber is a synthetic rubber with a high resistance to permeation by a wide range of chemicals, including the piperidine family. Nitrile gloves, while excellent for many laboratory applications, can be compromised by certain organic compounds. Therefore, for anything other than brief, incidental contact, butyl rubber gloves are the superior choice.
Essential PPE Ensemble
Beyond gloves, a comprehensive PPE strategy is non-negotiable.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[6] Given the severe eye damage potential, a face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or during procedures with a high splash risk.[3]
-
Body Protection: A flame-retardant and chemical-resistant laboratory coat is essential.[1] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat provides an additional layer of protection.
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary. Fit-testing and proper training are required for respirator use.
Operational Plans: From Handling to Disposal
A seamless and safe workflow involves more than just wearing the right gear. It encompasses the entire lifecycle of the chemical in your laboratory.
Step-by-Step Handling Protocol
-
Preparation: Before starting work, ensure that a safety shower and eyewash station are readily accessible and unobstructed.
-
Donning PPE: Put on your PPE in the correct order: lab coat, respirator (if needed), eye and face protection, and finally, gloves. This sequence ensures that your gloves remain as clean as possible for the procedure.
-
Handling: Conduct all work in a well-ventilated chemical fume hood. Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge, given the flammability risk.[1]
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. The general principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., your gloves). Remove gloves first, followed by your lab coat (turning it inside out), face shield, and goggles. Wash your hands thoroughly after removing all PPE.
Visualizing the PPE Workflow
Caption: A logical workflow for donning and doffing Personal Protective Equipment.
Emergency Preparedness: Immediate Actions
In the event of an exposure or spill, swift and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1]
-
Spill: For a small spill within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain it. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.[7]
Responsible Disposal: Protecting the Environment
Chemical waste management is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection: All waste contaminated with this compound, including excess reagent, solutions, and contaminated consumables (e.g., gloves, absorbent pads), must be collected in a dedicated, properly labeled hazardous waste container.[8][9] The container should be made of a compatible material (e.g., high-density polyethylene) and kept closed when not in use.
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Specifically, keep it separate from strong acids and oxidizers.[7]
-
Contaminated PPE: Used gloves and other contaminated disposable PPE should be placed in the hazardous waste container.
-
Disposal Protocol: Follow your institution's guidelines for the final disposal of hazardous chemical waste. This typically involves collection by a certified hazardous waste management company. Never dispose of this compound down the drain or in regular trash.[8]
Visualizing the Disposal Plan
Caption: A step-by-step plan for the safe disposal of this compound waste.
By adhering to these rigorous safety protocols, you can confidently and safely handle this compound, ensuring the integrity of your research and the well-being of your team.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. carlroth.com [carlroth.com]
- 4. glovesbyweb.com [glovesbyweb.com]
- 5. safetyware.com [safetyware.com]
- 6. pipharm.com [pipharm.com]
- 7. nipissingu.ca [nipissingu.ca]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. vumc.org [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
